Cycloastragenol
Description
This compound has been reported in Astragalus microcephalus, Astragalus coluteocarpus, and other organisms with data available.
an activator of telomerase from Astragalus membranaceus Bunge, A. galegiformis L.; structure given in first source
Properties
IUPAC Name |
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNXORDXYGDTP-UOUCMYEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029686 | |
| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78574-94-4, 84605-18-5 | |
| Record name | Cycloastragenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78574-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloastragenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078574944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOASTRAGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X37D9F2L0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cycloastragenol: A Technical Guide to its Origin, Discovery, and Mechanism of Action from Astragalus membranaceus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloastragenol (CAG), a tetracyclic triterpenoid saponin derived from the medicinal plant Astragalus membranaceus, has garnered significant scientific interest for its potent anti-aging and cytoprotective properties. This technical guide provides a comprehensive overview of the origin and discovery of this compound, detailing its isolation from Astragalus and its identification as a novel telomerase activator. We present a compilation of quantitative data on its biochemical and cellular effects, alongside detailed experimental protocols for its preparation and analysis. Furthermore, this guide illustrates the key signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and cellular biology.
Introduction: The Botanical Origin and Historical Context
Astragalus membranaceus, a perennial plant native to Northern and Eastern China, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries. Historically valued for its purported ability to tonify "qi" (vital life force), modern scientific inquiry has sought to identify the bioactive constituents responsible for its therapeutic effects. Among the numerous compounds isolated from its roots, the saponins, particularly astragaloside IV (ASI) and its aglycone, this compound, have emerged as molecules of significant pharmacological importance.
The journey from a traditional herbal remedy to the isolation of a specific, potent bioactive molecule is a testament to the convergence of ethnobotany and modern analytical chemistry. The initial screening of Astragalus extracts for anti-aging properties led to the identification of this compound as a compound of interest.[1]
Discovery and Isolation of this compound
The discovery of this compound as a telomerase activator was a pivotal moment in the scientific validation of the anti-aging properties attributed to Astragalus membranaceus. This discovery was the result of systematic screening of natural compounds for their ability to modulate telomerase activity. Notably, research conducted by Geron Corporation in collaboration with the Hong Kong University of Science and Technology was instrumental in identifying this compound's unique biological function.
This compound is not typically found in significant quantities in its free form in the Astragalus root. Instead, it is primarily derived from the hydrolysis of its precursor, astragaloside IV. Several methods have been developed for the preparation of this compound from astragaloside IV, each with varying efficiencies and yields.
Preparation of this compound from Astragaloside IV
The conversion of astragaloside IV to this compound involves the cleavage of the glycosidic bonds. The three primary methods employed for this conversion are acid hydrolysis, enzymatic hydrolysis, and Smith degradation.[1] The choice of method can significantly impact the yield and purity of the final product.
| Preparation Method | Key Reagents/Enzymes | Reaction Conditions | Yield | Reference |
| Smith Degradation | Sodium periodate (NaIO4), Sodium borohydride (NaBH4), Sulfuric acid (H2SO4) | 1. Oxidation with 5 equiv. NaIO4 in 60% MeOH-H2O for 12h. 2. Reduction with 3 equiv. NaBH4 for 4h. 3. Acidification with 1M H2SO4 to pH 2 for 24h. | 84.4% | [2] |
| Enzymatic Hydrolysis | β-glucosidase (Dth3) and β-xylosidase (Xln-DT) from Dictyoglomus thermophilum | 75°C, pH 5.5, 1 U of Dth3 and 0.2 U of Xln-DT for 3 hours. | 94.5% (molar conversion) | |
| Enzymatic Hydrolysis | Bacillus sp. LG-502 | Optimized fermentation conditions. | 84% | |
| Acid Hydrolysis | Strong acids (e.g., H2SO4, HCl) | Harsh conditions, often leading to side products. | Low yield of CAG | [2] |
Structural Elucidation and Physicochemical Properties
The definitive structure of this compound was determined using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Molecular Formula: C₃₀H₅₀O₅
-
Molecular Weight: 490.72 g/mol
-
Appearance: White crystalline powder
-
Purity: Typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[3]
The structural integrity and purity of this compound are critical for its biological activity and are routinely assessed using these analytical methods.
Mechanism of Action: Telomerase Activation and Beyond
The primary mechanism of action attributed to this compound is the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. Telomere shortening is a hallmark of cellular aging, and by activating telomerase, this compound can help to mitigate this process.
Quantitative Effects on Telomerase Activity and Telomere Length
The telomerase-activating property of this compound has been quantified in various cell types using the Telomeric Repeat Amplification Protocol (TRAP) assay.
| Cell Type | This compound Concentration | Fold Increase in Telomerase Activity (approx.) | Effect on Telomere Length | Reference |
| Human Neonatal Keratinocytes (HEKn) | 3 µM | Similar to EGF (50 ng/ml) | - | [1] |
| PC12 Cells | 1-3 µM | ~2-fold | - | [1] |
| Primary Cortical Neurons | 0.1-0.3 µM | Significant increase | - | [1] |
| Primary Hippocampal Neurons | 0.1-0.3 µM | Significant increase | - | [1] |
| Human CD8+ T-lymphocytes | Not specified | Enhanced antiviral response | - | [1] |
| Nucleus Pulposus Cells (High Glucose) | 3 µM and 5 µM | Upregulated TERT expression | Significantly increased | [4][5] |
| HEKn Cells | 0.1, 2, and 10 nM (for derivatives) | Up to 12.4-fold (for derivative 10) | - | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of several key intracellular signaling pathways that converge on the regulation of the catalytic subunit of telomerase, TERT (Telomerase Reverse Transcriptase).
This compound has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in a time- and dose-dependent manner in multiple cell lines.[7] This activation is mediated through the upstream kinases c-Src and MEK.
Caption: Src/MEK/ERK signaling pathway activated by this compound.
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another important route through which this compound is proposed to activate telomerase. It induces the expression of JAK2 and STAT5b and enhances the phosphorylation of STAT5b, leading to increased TERT expression.[8]
Caption: JAK/STAT signaling pathway modulated by this compound.
In neuronal cells, this compound has been demonstrated to induce the phosphorylation of the cAMP response element-binding protein (CREB).[1] Activated CREB can then bind to the promoter of the TERT gene and enhance its transcription.
Caption: CREB signaling pathway activated by this compound.
Quantitative Data on Signaling Pathway Activation
| Target Protein | Cell Type | This compound Concentration | Effect | Reference |
| ERK Phosphorylation | HEK293 cells | EC₅₀ = 2.3 nM | Dose-dependent increase | |
| CREB Phosphorylation | PC12 cells | 0.3 µM | Increased phosphorylation | [1] |
| STAT5b Phosphorylation | Not specified | Not specified | Enhanced phosphorylation | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and analysis of this compound.
Preparation of this compound by Smith Degradation of Astragaloside IV
This protocol is adapted from Feng et al. (2014).[2]
Materials:
-
Astragaloside IV (purity ≥98%)
-
Methanol (MeOH)
-
Deionized water
-
Sodium periodate (NaIO₄)
-
Sodium borohydride (NaBH₄)
-
Sulfuric acid (H₂SO₄), 1M solution
Procedure:
-
Oxidation: Dissolve astragaloside IV in a 60% methanol-water solution. Add 5 equivalents of sodium periodate and stir the mixture for 12 hours at room temperature in the dark.
-
Reduction: Add 3 equivalents of sodium borohydride to the reaction mixture and stir for 4 hours at room temperature.
-
Hydrolysis: Carefully adjust the pH of the solution to 2 with 1M sulfuric acid. Continue stirring for 24 hours at room temperature.
-
Extraction and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography.
Caption: Workflow for the Smith degradation of Astragaloside IV.
Quantification of this compound Purity by HPLC-CAD
High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) is a suitable method for the quantification of this compound, which lacks a strong UV chromophore.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
CAD Settings: Evaporation temperature and filter settings should be optimized for the specific instrument and mobile phase.
Procedure:
-
Prepare standard solutions of this compound of known concentrations in methanol.
-
Prepare the sample solution by dissolving the this compound to be analyzed in methanol.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution and quantify the this compound content based on the peak area and the calibration curve.
Telomerase Activity Measurement by Quantitative TRAP (qTRAP) Assay
The qTRAP assay is a highly sensitive method to quantify telomerase activity.
Materials:
-
Cell lysate containing telomerase
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Telomerase Extension: Incubate the cell lysate with the TS primer at 25°C for 30 minutes to allow telomerase to add telomeric repeats.
-
PCR Amplification: Add the ACX primer and SYBR Green qPCR master mix to the reaction. Perform real-time PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. A lower Ct value indicates higher telomerase activity. Relative telomerase activity can be calculated using the ΔCt method, normalizing to a control sample.
Caption: Workflow for the quantitative TRAP (qTRAP) assay.
Western Blot Analysis of Protein Phosphorylation
This protocol provides a general framework for detecting the phosphorylation of proteins such as ERK, CREB, and STAT5b.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate proteins in the cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.
Conclusion
This compound, a natural product derived from Astragalus membranaceus, represents a compelling lead compound for the development of therapeutics targeting cellular aging and age-related diseases. Its well-defined mechanism of action as a telomerase activator, coupled with its ability to modulate key signaling pathways, underscores its pharmacological potential. The detailed methodologies and quantitative data presented in this technical guide provide a solid foundation for further research and development of this compound and its derivatives. As our understanding of the intricate processes of cellular aging deepens, the targeted activation of telomerase by small molecules like this compound holds significant promise for promoting healthspan and longevity.
References
- 1. karger.com [karger.com]
- 2. Smith degradation, an efficient method for the preparation of this compound from astragaloside IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. astragale this compound: Pure 98% Extract Benefits [accio.ai]
- 4. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telomerase activators from 20(27)-octanor-cycloastragenol via biotransformation by the fungal endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cycloastragenol: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloastragenol (CAG) is a naturally occurring triterpenoid saponin derived from the root of Astragalus membranaceus. It has garnered significant scientific interest for its potential as a telomerase activator, with implications for age-related diseases, immune function, and cellular longevity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by this compound. Detailed experimental protocols for relevant assays are also presented to facilitate further research and development.
Chemical Structure and Identification
This compound is a tetracyclic triterpenoid with a complex cycloartane skeleton. Its chemical identity is well-established and characterized by the following:
-
IUPAC Name: (1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane-6,9,14-triol[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and bioavailability. Key properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 241-248°C | [7] |
| Solubility | ||
| Dimethyl sulfoxide (DMSO) | 98 mg/mL (199.7 mM) | [6][7][8] |
| Ethanol | ~10 mg/mL | [9] |
| Dimethylformamide (DMF) | ~25 mg/mL | [9] |
| Aqueous Buffers | Sparingly soluble | [7][9] |
| Water | Poor | [10] |
| Appearance | White to off-white crystalline solid | [5] |
| XLogP3 | 4.4 | [11] |
Biological Activities and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways. Its most prominent activity is the activation of telomerase, an enzyme responsible for maintaining telomere length.
Telomerase Activation
This compound is a potent activator of telomerase, the enzyme that adds telomeric repeat sequences to the ends of chromosomes, thereby counteracting telomere shortening that occurs with each cell division.[5][12] This activity is believed to be central to its anti-aging effects.
In vitro studies have demonstrated that this compound induces the phosphorylation of extracellular signal-regulated protein kinase (ERK) in a time- and dose-dependent manner.[5][6] This activation is dependent on the upstream kinases c-Src and MEK.[5][6][12] The activation of the Src/MEK/ERK pathway is a key mechanism through which this compound upregulates telomerase activity.[2][5]
This compound has also been shown to activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[3] It induces the expression of JAK2 and STAT5b and enhances the phosphorylation of STAT5b, which contributes to the upregulation of telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase.[2][3]
Anti-Inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.
This compound has been shown to suppress the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[13] It can inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway, a central regulator of inflammation.[1][13] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][13]
Antioxidant Properties
This compound possesses antioxidant effects by activating the Nrf2 signaling pathway.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[14] this compound has been identified as a novel Nrf2 activator.[14] It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant response element (ARE)-driven genes and a reduction in oxidative stress-induced reactive oxygen species (ROS).[14]
Quantitative Data
The biological activity of this compound has been quantified in various in vitro and in vivo studies.
| Parameter | Value | Cell Line/Model | Source |
| Telomerase Activation (MEC) | 0.01 µM | HEKneoP cells | [15] |
| Effective Concentration (ERK Phosphorylation) | 10 nM | HEK293 cells | [5] |
| Effective Concentration (Wound Healing) | 1 ng/mL | Human keratinocytes | [2] |
| Oral Bioavailability (rat) | ~25.7% (at 10 mg/kg) | Rats | [6][8][16] |
| Tmax (oral, rat) | 1.48 - 2.35 h (at 10-40 mg/kg) | Rats | [6][8] |
| t1/2 (oral, rat) | 5.23 - 7.33 h (at 10-40 mg/kg) | Rats | [6][8] |
| Cytotoxicity (CCK-8 assay) | Significant at 50 and 100 µM | Nucleus pulposus cells | [17] |
MEC: Minimum Effective Concentration to produce a 100% increase in telomerase activity over control.
Experimental Protocols
In Vitro Telomerase Activity Assay (RQ-TRAP)
This protocol describes the Real-time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP) for measuring telomerase activity.[18]
Workflow:
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Harvest cells and lyse them in CHAPS lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Telomerase Reaction:
-
Prepare a master mix containing TRAP reaction buffer, dNTPs, TS primer, ACX primer, and Taq polymerase.
-
Add a standardized amount of cell lysate to the master mix.
-
Perform the telomerase extension step at 25°C for 20 minutes.
-
-
PCR Amplification and Detection:
-
Amplify the telomerase extension products using real-time PCR with SYBR Green for detection.
-
Use a standard two-step PCR cycling protocol (e.g., 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Generate a standard curve using a serial dilution of a known telomerase-positive cell lysate.
-
Calculate the relative telomerase activity of the treated samples compared to the vehicle control, normalized to the protein concentration.
-
Quantitative Analysis by HPLC-MS
This protocol outlines a method for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[19]
Methodology:
-
Sample Preparation:
-
Plasma: Perform solid-phase extraction (SPE) to extract this compound from plasma samples.
-
Tissue Homogenates: Use liquid-liquid extraction or SPE for tissue samples.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., Zorbax SB-C18).[19]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better ionization).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Conclusion
This compound is a promising natural compound with well-defined chemical and biological properties. Its ability to activate telomerase through multiple signaling pathways, coupled with its anti-inflammatory and antioxidant effects, makes it a compelling candidate for further investigation in the context of age-related diseases and other therapeutic areas. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted activities of this intriguing molecule. Further research is warranted to fully elucidate its mechanisms of action and to translate its therapeutic potential into clinical applications.
References
- 1. Can this compound Help With Immune Function? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 2. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. [PDF] Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types. | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. king-tiger.com [king-tiger.com]
- 11. This compound | C30H50O5 | CID 13943286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound reduces inflammation in CLP-induced septic MICE by suppressing TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. EP2548880A2 - Compositions for increasing telomerase activity - Google Patents [patents.google.com]
- 16. Pharmacokinetics, metabolism, and excretion of this compound, a potent telomerase activator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 18. karger.com [karger.com]
- 19. Development of an SPE–HPLC–MS method for simultaneous determination and pharmacokinetic study of bioactive constituents of Yu Ping Feng San in rat plasma after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
Cycloastragenol's Mechanism of Action on Telomerase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloastragenol (CAG), a small-molecule triterpenoid saponin derived from Astragalus membranaceus, has emerged as a significant subject of interest within the field of cellular aging and telomere biology. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound activates telomerase, the enzyme responsible for maintaining telomere length. We will delve into the signaling pathways implicated in CAG-induced telomerase expression, present quantitative data from key studies, and provide detailed experimental protocols for the assays used to elucidate these mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of aging and the development of novel therapeutics targeting telomerase.
Introduction
Telomeres, the protective nucleoprotein caps at the ends of linear chromosomes, progressively shorten with each cell division, a process intrinsically linked to cellular senescence and aging.[1] Telomerase, a reverse transcriptase enzyme, counteracts this shortening by adding telomeric repeats to the chromosome ends, thereby extending the replicative lifespan of cells.[2] The catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase), is the rate-limiting component for its activity and its expression is tightly regulated in most somatic cells.[3]
This compound has been identified as a potent activator of telomerase.[4] Its ability to upregulate hTERT expression and subsequently enhance telomerase activity has positioned it as a promising agent for combating age-related cellular decline.[5] This guide will explore the intricate molecular pathways that underpin the action of this compound on telomerase.
Core Mechanism of Action: Upregulation of hTERT
The primary mechanism by which this compound activates telomerase is through the transcriptional upregulation of the hTERT gene.[6] This is not a direct binding to the enzyme to allosterically activate it, but rather an indirect effect mediated by the activation of specific intracellular signaling cascades that converge on the hTERT promoter, leading to increased mRNA and protein expression.
Signaling Pathways Involved in CAG-Induced hTERT Expression
Several key signaling pathways have been identified to be involved in the CAG-mediated activation of hTERT. These include the Src/MEK/ERK pathway, the JAK/STAT pathway, and the CREB pathway.
-
Src/MEK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, plays a pivotal role.[7] this compound has been shown to induce the phosphorylation of Src, which in turn can activate the downstream kinases MEK and ERK.[4] Activated ERK can then phosphorylate and activate transcription factors that bind to the hTERT promoter and drive its expression.[1]
-
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another important route for CAG-induced telomerase activation.[3] CAG has been observed to induce the expression of JAK2 and STAT5b, leading to the phosphorylation and activation of STAT5b.[3] Activated STAT5b can then translocate to the nucleus and promote the transcription of the hTERT gene.[3]
-
CREB Pathway: The cAMP response element-binding protein (CREB) has also been implicated in the mechanism of CAG.[8] Studies have shown that CAG can induce the phosphorylation of CREB, a transcription factor known to be involved in the regulation of various genes, including those related to cell survival and plasticity.[9] Activated CREB can bind to specific response elements in the hTERT promoter, contributing to its transcriptional activation.[8]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on telomerase activity, hTERT expression, and cellular senescence markers as reported in various studies.
Table 1: Effect of this compound on Telomerase Activity
| Cell Type | CAG Concentration | Treatment Duration | Fold Increase in Telomerase Activity | Reference |
| Human Neonatal Keratinocytes (HEKn) | 3 µM | 24 hours | ~2-fold | [9] |
| PC12 Cells | 1-3 µM | 24 hours | ~2-fold | [9] |
| Primary Cortical Neurons | 0.1-0.3 µM | 24 hours | Significant increase | [9] |
| HEK293 Fibroblasts | 1 µM | 24 hours | ~1.5-fold | [1] |
Table 2: Effect of this compound on hTERT mRNA and Protein Expression
| Cell Type | CAG Concentration | Treatment Duration | Effect on hTERT mRNA | Effect on hTERT Protein | Reference |
| Primary Cortical Neurons | 3 µM | 6 hours | Increased expression | - | [9] |
| Human Epidermal Keratinocytes (HEKn) | Dose-dependent | 24 hours | Dose-dependent increase | Dose-dependent increase | [6] |
| Nucleus Pulposus Cells (NPCs) | 3-5 µM | 72 hours (pre-treatment) | Upregulated | Recovered expression | [10] |
Table 3: Effect of this compound on Cellular Senescence Markers
| Cell Type | Condition | CAG Concentration | Effect on Senescence Markers | Reference |
| Nucleus Pulposus Cells (NPCs) | High Glucose-induced senescence | 3-5 µM | Downregulation of p16 | [7] |
| Human Embryonic Lung Fibroblasts (HELF) | VP16-induced senescence | Indicated concentrations | Inhibition of PAI-1 and p21 | [11] |
| TBI-aged Mice (Liver) | In vivo | - | Reduction in p53, p21, and p16 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on telomerase.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is used to measure telomerase activity.
Principle: The TRAP assay is a two-step process. First, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate oligonucleotide (TS primer). In the second step, the extended products are amplified by PCR using the TS primer and a reverse primer. The PCR products are then visualized, typically by gel electrophoresis.[12]
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., provided in a commercial TRAP assay kit).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell lysate (containing a standardized amount of protein) with a reaction mixture containing the TS primer, dNTPs, and reaction buffer.
-
Incubate at 25°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with the following typical cycling conditions:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 55-60°C for 30 seconds.
-
Extension at 72°C for 1 minute.
-
-
Final extension at 72°C for 5 minutes.
-
-
-
Detection of PCR Products:
-
Analyze the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA stain (e.g., SYBR Green or ethidium bromide).
-
Visualize the characteristic 6-base pair ladder of telomeric repeats.
-
Quantify the band intensities to determine relative telomerase activity.
-
Quantitative PCR (qPCR) for hTERT mRNA Expression
This method is used to quantify the levels of hTERT messenger RNA.
Protocol:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Use a standardized amount of RNA for each reaction to ensure consistency.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing the synthesized cDNA, forward and reverse primers for hTERT, and a suitable qPCR master mix (e.g., SYBR Green Master Mix).
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both hTERT and the housekeeping gene.
-
Calculate the relative expression of hTERT mRNA using the ΔΔCt method.
-
Western Blotting for hTERT Protein Expression
This technique is used to detect and quantify the amount of hTERT protein.
Protocol:
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Denature a standardized amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for hTERT overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the hTERT signal to the loading control.
-
Telomere Length Measurement by qPCR
This method provides a relative measure of average telomere length.
Protocol:
-
Genomic DNA Extraction:
-
Extract genomic DNA from cells using a commercial DNA extraction kit.
-
Quantify the DNA concentration.
-
-
qPCR Reaction:
-
Perform two separate qPCR reactions for each sample:
-
One reaction to amplify the telomeric repeats (T).
-
A second reaction to amplify a single-copy gene (S) for normalization (e.g., 36B4 or ALB).
-
-
Use a standardized amount of genomic DNA for each reaction.
-
-
Data Analysis:
-
Determine the Ct values for both the telomere (T) and single-copy gene (S) reactions.
-
Calculate the relative telomere length as the T/S ratio, which is proportional to the average telomere length.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Signaling pathways activated by this compound to induce hTERT expression.
Caption: Generalized experimental workflow for assessing the effects of this compound.
Caption: Logical relationship of this compound's action on telomerase and cellular senescence.
Conclusion
This compound activates telomerase primarily by upregulating the expression of its catalytic subunit, hTERT. This is achieved through the activation of multiple signaling pathways, including the Src/MEK/ERK, JAK/STAT, and CREB pathways. The resulting increase in telomerase activity leads to the maintenance and elongation of telomeres, which in turn mitigates the onset of cellular senescence. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other telomerase activators in the context of age-related diseases. Further research is warranted to fully elucidate the long-term effects and clinical applications of this compound.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types. | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 11. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evidence for Cycloastragenol's Anti-inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycloastragenol (CAG), a small molecule triterpenoid derived from the root of Astragalus membranaceus, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory effects. This technical guide provides an in-depth overview of the in vitro evidence supporting the anti-inflammatory properties of this compound. We summarize key quantitative data, detail experimental protocols for the cited studies, and present visual diagrams of the implicated signaling pathways to offer a comprehensive resource for researchers and drug development professionals. The compiled evidence demonstrates that this compound exerts its anti-inflammatory effects through the modulation of critical signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory mediators.
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The following tables summarize the quantitative data from in vitro studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Concanavalin A-stimulated Mouse Lymphocytes
| Cytokine | Cell Type | Stimulant | CAG Concentration (μM) | Inhibition (%) | Reference |
| IFN-γ | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~25% | [1][2] |
| 5 | ~50% | [1][2] | |||
| 10 | ~70% | [1][2] | |||
| TNF-α | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~20% | [1][2] |
| 5 | ~45% | [1][2] | |||
| 10 | ~65% | [1][2] | |||
| IL-2 | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~30% | [1][2] |
| 5 | ~55% | [1][2] | |||
| 10 | ~75% | [1][2] | |||
| IL-6 | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~15% | [1][2] |
| 5 | ~40% | [1][2] | |||
| 10 | ~60% | [1][2] | |||
| IL-4 | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~20% | [1][2] |
| 5 | ~40% | [1][2] | |||
| 10 | ~55% | [1][2] | |||
| IL-10 | Mouse Lymphocytes | Concanavalin A (5 µg/mL) | 1 | ~10% | [1][2] |
| 5 | ~30% | [1][2] | |||
| 10 | ~50% | [1][2] |
Table 2: Effect of this compound on NF-κB Signaling and Pro-inflammatory Markers in Macrophages
| Parameter | Cell Type | Stimulant | CAG Concentration | Effect | Reference |
| NF-κB Luciferase Activity | RAW264.7 | RANKL | 2.5 µM | Inhibition | [1] |
| 5 µM | Stronger Inhibition | [1] | |||
| 10 µM | Most Potent Inhibition | [1] | |||
| IL-1β, TNF-α, IL-6 | Bone Marrow-Derived Macrophages | Imiquimod | Dose-dependent | Decreased levels | [3] |
| Nitric Oxide (NO) Production | RAW264.7 | LPS | Not Specified | Inhibition | |
| iNOS and COX-2 Expression | RAW264.7 | LPS | Not Specified | Inhibition |
Table 3: Effect of this compound on the NLRP3 Inflammasome
| Parameter | Cell Type | Stimulant | CAG Concentration | Effect | Reference |
| IL-1β Secretion | Bone Marrow-Derived Macrophages | Imiquimod | Dose-dependent | Decreased levels | [3] |
| NLRP3 Inflammasome Assembly | Bone Marrow-Derived Macrophages | Imiquimod | Not Specified | Suppressed | [3] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. In vitro studies demonstrate that this compound can inhibit the activation of the NF-κB pathway.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Evidence suggests that this compound can modulate the phosphorylation of these key kinases.
References
- 1. This compound Attenuates Osteoclastogenesis and Bone Loss by Targeting RANKL-Induced Nrf2/Keap1/ARE, NF-κB, Calcium, and NFATc1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates activation and proliferation suppression in concanavalin A-induced mouse lymphocyte pan-activation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NLRP3 inflammasome-mediated pyroptosis in macrophage by this compound contributes to amelioration of imiquimod-induced psoriasis-like skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anti-Oxidative Effects of Cycloastragenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycloastragenol (CAG), a triterpenoid saponin derived from Astragalus membranaceus, has demonstrated significant anti-oxidative properties in various in vivo studies. This technical guide provides a comprehensive overview of the key findings, experimental methodologies, and underlying molecular mechanisms related to the anti-oxidative effects of CAG. The primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense against oxidative stress. This guide consolidates quantitative data from preclinical animal models, details the experimental protocols used in these studies, and visualizes the involved signaling pathways to support further research and development of this compound as a potential therapeutic agent against oxidative stress-related conditions.
Quantitative Data Summary
The anti-oxidative effects of this compound have been quantified in two primary animal models: a d-galactose-induced aging model in mice and an aluminum chloride-induced Alzheimer's disease model in rats. The data consistently demonstrates CAG's ability to mitigate oxidative stress by modulating key biomarkers.
D-Galactose-Induced Aging Model in Mice
In a study utilizing a d-galactose-induced senescence model, daily oral administration of this compound (20 mg/kg) for six weeks resulted in a significant improvement in the antioxidant capacity of various tissues.[1]
Table 1: Effects of this compound on Oxidative Stress Markers in D-Galactose-Induced Aging in Mice
| Biomarker | Tissue | Control Group | D-Galactose Model Group | D-Galactose + CAG (20 mg/kg) Group |
| Total Superoxide Dismutase (T-SOD) | Skin, Heart, Liver | Normal Levels | Significantly Decreased | Significantly Increased |
| Total Antioxidant Capacity (T-AOC) | Skin, Heart, Liver | Normal Levels | Significantly Decreased | Significantly Increased |
| Malondialdehyde (MDA) | Skin, Heart, Liver | Normal Levels | Significantly Increased | Significantly Decreased |
Note: Specific numerical data (mean ± SD) and p-values were not available in the reviewed literature. The table reflects the reported qualitative changes.
Alzheimer's Disease Model in Rats
In a rat model of Alzheimer's disease induced by aluminum chloride, oral gavage of this compound (25 mg/kg) daily for three weeks led to a marked upregulation of the Nrf2/HO-1 pathway, indicating a potent anti-oxidative response in the brain.[2]
Table 2: Effects of this compound on Nrf2/HO-1 Pathway in the Hippocampus of Alzheimer's Disease Model Rats
| Biomarker | Control Group | AlCl₃ Model Group | AlCl₃ + CAG (25 mg/kg) Group |
| Nrf2 Protein Expression | Normal Levels | Significantly Decreased | Significantly Increased |
| HO-1 Protein Expression | Normal Levels | Significantly Decreased | Significantly Increased |
Note: Specific numerical data (mean ± SD) and p-values were not available in the reviewed literature. The table reflects the reported qualitative changes.
In a separate study on an Aβ-induced mouse model of Alzheimer's disease, daily oral administration of 20 mg/kg of this compound for six weeks significantly reduced levels of reactive oxygen species (ROS) and lipid peroxidation (LPO) and enhanced the expression of Nrf2 and HO-1.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the studies on the anti-oxidative effects of this compound.
Animal Models
-
D-Galactose-Induced Aging Model: D-galactose is administered subcutaneously to mice (e.g., 150 mg/kg daily) for an extended period (e.g., 6 weeks) to induce a state of accelerated aging characterized by increased oxidative stress.[1]
-
Alzheimer's Disease Model: Alzheimer's disease is induced in rats (e.g., Sprague-Dawley) by intraperitoneal injection of aluminum chloride (e.g., 70 mg/kg daily) for several weeks (e.g., six weeks).[2] In mice, an Aβ-induced model is developed through stereotaxic intracerebroventricular injection of amyloid-beta.[3]
Measurement of Oxidative Stress Markers
-
Superoxide Dismutase (SOD) Activity Assay:
-
Tissue homogenates are prepared in an appropriate buffer.
-
The SOD activity is typically measured using a commercial kit based on the inhibition of a chromogenic reaction by SOD. The absorbance is read using a spectrophotometer.
-
-
Malondialdehyde (MDA) Assay:
-
Tissue homogenates are prepared and deproteinized.
-
MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) method. The reaction of MDA with thiobarbituric acid forms a colored product, which is quantified spectrophotometrically.
-
Western Blot Analysis for Nrf2 and HO-1
-
Protein Extraction: Nuclear and cytoplasmic proteins are extracted from tissue samples (e.g., hippocampus) using appropriate lysis buffers.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk and then incubated with primary antibodies against Nrf2 and HO-1 overnight at 4°C. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Nrf2/ARE Signaling Pathway Activated by this compound
This compound exerts its anti-oxidative effects primarily through the activation of the Nrf2 signaling pathway. Under conditions of oxidative stress, CAG promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like HO-1 and SOD.
Caption: Nrf2/ARE Signaling Pathway Activated by this compound.
Experimental Workflow for In Vivo Studies
The general workflow for investigating the anti-oxidative effects of this compound in animal models involves several key stages, from model induction to data analysis.
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion
The available in vivo evidence strongly supports the anti-oxidative effects of this compound.[4] Its ability to activate the Nrf2/HO-1 signaling pathway positions it as a promising candidate for further investigation in the context of diseases characterized by oxidative stress. Future research should focus on elucidating the precise molecular interactions of CAG with the Nrf2 pathway and conducting dose-response studies to optimize its therapeutic potential. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Frontiers | The protective effect of PL 1-3 on D-galactose-induced aging mice [frontiersin.org]
- 2. Effects of this compound on Alzheimer's Disease in Rats by Reducing Oxidative Stress, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Triterpenoid Saponin, Regulates Oxidative Stress, Neurotrophic Dysfunctions, Neuroinflammation and Apoptotic Cell Death in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Cycloastragenol in Cellular Senescence and Aging
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of the aging process and a contributor to a host of age-related pathologies. The progressive shortening of telomeres is a primary trigger for replicative senescence. Cycloastragenol (CAG), a small molecule triterpenoid saponin derived from the root of Astragalus membranaceus, has emerged as a significant compound of interest in the field of geroscience.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates cellular senescence and aging. Primarily recognized as a potent activator of telomerase, the enzyme responsible for maintaining telomere length, CAG's bioactivity extends to senolytic effects and the modulation of key signaling pathways implicated in cellular stress and survival.[3] This document consolidates findings from preclinical in vitro and in vivo studies, presents quantitative data in structured formats, details relevant experimental methodologies, and visualizes the core signaling pathways to offer a detailed resource for the scientific community.
Introduction to Cellular Senescence and Telomere Attrition
Cellular senescence is a complex biological process characterized by a stable cessation of cell proliferation. It is triggered by various stressors, including telomere shortening, DNA damage, and oncogenic signaling.[4] Senescent cells accumulate in tissues with age, contributing to organ dysfunction and age-related diseases through the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP).[5]
Telomeres are repetitive nucleotide sequences that cap the ends of linear chromosomes, protecting them from degradation and fusion.[1][6] Due to the "end-replication problem," telomeres shorten with each cell division. When they reach a critical length, a DNA damage response is initiated, leading to replicative senescence, primarily governed by the p53/p21 and p16INK4a tumor suppressor pathways.[4] Telomerase, a reverse transcriptase enzyme (TERT), counteracts this process by adding telomeric repeats to chromosome ends, thereby maintaining genomic stability and extending the replicative lifespan of cells.[3][4]
This compound: A Multifaceted Modulator of Cellular Aging
This compound (CAG) is the aglycone of Astragaloside IV, a primary active constituent of Astragalus membranaceus.[1][6] Its anti-aging properties were first identified through screenings for natural compounds capable of activating telomerase.[6][7] Subsequent research has revealed that CAG's role in combating cellular aging is multifaceted, encompassing not only telomerase activation but also senolytic activity, antioxidant defense, and anti-inflammatory effects.[1][5][6]
Primary Mechanism: Telomerase Activation
The principal and most studied mechanism of this compound is the activation of telomerase.[1][2][3] By upregulating the expression and activity of TERT, CAG helps to elongate short telomeres, thereby delaying the onset of replicative senescence.[1][2] This action has been observed in a variety of cell types, including human keratinocytes, neuronal cells, hematopoietic progenitor cells, and T-lymphocytes.[1][7][8] The activation of telomerase is mediated through several interconnected signaling pathways.
-
Src/MEK/ERK Pathway: Evidence suggests that CAG can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[2] This activation is dependent on upstream kinases such as c-Src and MEK.[2] The ERK/MAPK pathway is a known regulator of TERT expression, and its activation by CAG is blocked by specific inhibitors of MEK and ERK.[2][6]
-
JAK/STAT Pathway: CAG has been shown to induce the expression of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5b (STAT5b).[2] It also enhances the phosphorylation of STAT5b, leading to increased TERT expression.[2]
-
CREB Pathway: In neuronal cells, CAG-induced telomerase activity is associated with the activation of cAMP Response Element-Binding protein (CREB).[2][7] Blocking CREB expression abrogates the effect of CAG on telomerase, indicating that CREB is a crucial mediator in this cell type.[7]
Senolytic Activity: Selective Elimination of Senescent Cells
Beyond delaying senescence, recent studies have identified this compound as a novel senolytic agent, capable of selectively inducing apoptosis in senescent cells.[5][9] This dual action is particularly promising for therapeutic development.
-
Inhibition of PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and growth, and its activation can induce senescence.[5] CAG has been shown to inhibit the phosphorylation of PI3K, AKT, and mTOR in a dose-dependent manner in senescent cells.[5][9] This blockade is a key mechanism contributing to its senolytic effect.[5]
-
Downregulation of Bcl-2 Family Proteins: Senescent cells often upregulate anti-apoptotic proteins, such as those in the Bcl-2 family (e.g., Bcl-2, Bcl-xl), to survive. CAG treatment significantly decreases the levels of these anti-apoptotic proteins, thereby tipping the balance towards apoptosis in senescent cells while having minimal effect on healthy, non-senescent cells.[5][10]
Attenuation of the Senescence-Associated Secretory Phenotype (SASP)
The pro-inflammatory SASP contributes significantly to age-related tissue decline. CAG has been found to suppress the development and expression of SASP factors.[5]
-
Inhibition of NF-κB and STAT3: Nuclear Factor-kappa B (NF-κB) and STAT3 are key transcription factors that regulate the expression of many SASP components, including inflammatory cytokines like IL-6.[5] CAG treatment reduces the phosphorylation and activation of both NF-κB and STAT3, leading to a significant decrease in the mRNA expression of SASP factors such as IL-6, CXCL-5, and CXCL-10 in liver tissues of aged mice.[5]
Quantitative Data on this compound's Effects
The following tables summarize quantitative findings from key preclinical studies, demonstrating the impact of this compound on markers of cellular senescence and telomerase activity.
Table 1: Effect of this compound on Senescence Markers
| Cell/Tissue Type | Model | Treatment | Effect on p16 | Effect on p21 | Effect on p53 | SA-β-gal Staining | Reference |
| Nucleus Pulposus Cells | High Glucose-Induced Senescence | CAG Pre-treatment | Downregulated protein expression | - | - | Decreased percentage of positive cells | [11][12][13] |
| Human Fibroblasts (IMR-90, HELF) | Etoposide or Replicative Senescence | CAG (100 µM) | - | Significantly inhibited expression | - | Decreased | [5] |
| Liver (TBI-Aged Mice) | Irradiation-Induced Aging | CAG (in vivo) | Significantly reduced mRNA & protein | Significantly reduced protein | Significantly reduced protein | - | [5] |
Table 2: Effect of this compound on Telomerase and Telomeres
| Cell/Tissue Type | Model | Treatment | Effect on TERT Expression | Effect on Telomerase Activity | Effect on Telomere Length | Reference |
| Human Neonatal Keratinocytes | In vitro | CAG (3 µM) | Increased | Doubled activity (similar to EGF) | - | [7] |
| Neuronal Cells (PC12, Primary) | In vitro | CAG (0.01-10 µM) | Increased | Dose-dependent increase | - | [7] |
| Nucleus Pulposus Cells | High Glucose-Induced Stress | CAG Pre-treatment | Upregulated mRNA & protein | - | Ameliorated attrition | [11][14] |
| Human CD8+ T-lymphocytes | In vitro | CAG | Increased | Moderately increased | - | [8] |
| Multiple Mouse Tissues | In vivo (Dietary Supplement) | CAG | Increased in bone marrow, lung, heart, brain, liver | - | Rescued short telomeres | [2] |
Key Experimental Protocols
This section outlines the methodologies for cornerstone experiments used to evaluate the efficacy of this compound.
Telomeric Repeat Amplification Protocol (TRAP) Assay
Objective: To quantify telomerase activity in cell lysates.
Methodology:
-
Cell Lysis: Cells are harvested and lysed in a buffer (e.g., CHAPS lysis buffer) to release cellular contents, including telomerase. Protein concentration is quantified using a Bradford or BCA assay.
-
Telomerase Extension: A specific amount of protein lysate (e.g., 1 µg) is incubated with a synthetic telomerase substrate (TS) primer. If active telomerase is present, it will add TTAGGG repeats to the 3' end of the TS primer.
-
PCR Amplification: The extended products are then amplified via PCR using the TS primer and a reverse primer (ACX). A DNA polymerase (e.g., Taq) is used for amplification. The reaction includes a 36-bp internal standard to control for PCR efficiency.
-
Detection and Quantification: The PCR products are resolved on a polyacrylamide gel and stained (e.g., with SYBR Green). The intensity of the characteristic 6-bp ladder pattern, corresponding to the telomeric repeats, is compared to the internal standard. Alternatively, a real-time quantitative PCR (RQ-TRAP) version can be used for higher throughput and more precise quantification.[7]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To identify senescent cells in culture or tissue sections.
Methodology:
-
Cell Fixation: Cells cultured in plates are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: After washing, the cells are incubated overnight (12-16 hours) at 37°C (without CO₂) in a staining solution. This solution contains the chromogenic substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) buffered to pH 6.0, a pH at which only the lysosomal β-galactosidase of senescent cells is active.
-
Visualization: Senescent cells develop a distinct blue color in the cytoplasm. The percentage of blue, senescent cells is determined by counting at least 200 cells in multiple random fields under a light microscope.
Western Blotting for Senescence and Pathway Markers
Objective: To measure the protein levels of key markers (e.g., p16, p21, p-AKT, TERT).
Methodology:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with a primary antibody specific to the target protein (e.g., anti-p16, anti-p-AKT).
-
Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.[4]
Conclusion and Future Directions
This compound presents a compelling profile as an anti-aging compound with a dual mechanism of action. Its primary role as a telomerase activator directly addresses a key hallmark of aging—telomere attrition.[6] Furthermore, its newly identified senolytic properties, mediated through the inhibition of pro-survival pathways like PI3K/AKT/mTOR, position it as a compound that can not only delay senescence but also help clear the existing burden of senescent cells.[5][10] The suppression of the SASP further mitigates the chronic inflammation associated with aging.
For drug development professionals, CAG and its derivatives offer a promising scaffold for creating novel therapeutics targeting age-related diseases.[4] Future research should focus on:
-
Clinical Efficacy: While some clinical studies on CAG-containing supplements exist, more rigorous, large-scale, placebo-controlled trials are needed to confirm its anti-aging effects and safety in humans.[1][15]
-
Bioavailability and Delivery: Optimizing the formulation and delivery of CAG to improve its bioavailability is crucial for therapeutic application.
-
Synergistic Combinations: Investigating the synergistic effects of CAG with other senolytics or anti-aging interventions could lead to more potent therapeutic strategies.
-
Long-term Safety: The long-term consequences of sustained telomerase activation, particularly regarding cancer risk, require continued and thorough investigation, although current studies in mice have not shown an increase in cancer incidence.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. nbinno.com [nbinno.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. What is this compound?_Chemicalbook [chemicalbook.com]
- 9. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 10. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice [pubmed.ncbi.nlm.nih.gov]
- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound: An exciting novel candidate for age-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Cycloastragenol: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloastragenol (CAG) is a triterpenoid saponin derived from the root of Astragalus membranaceus, a plant with a long history of use in traditional Chinese medicine.[1][2][3] Emerging scientific evidence has identified CAG as a potent telomerase activator, positioning it as a molecule of significant interest for its potential therapeutic applications in age-related diseases, cancer, and inflammatory conditions.[1][4][5] This technical guide provides a comprehensive overview of the current preclinical and clinical research on this compound, with a focus on its mechanisms of action, pharmacokinetic profile, and potential therapeutic uses. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.
Introduction
This compound is the aglycone of astragaloside IV and is noted for its greater bioavailability.[6] Its primary mechanism of action is the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[7] Telomere shortening is a hallmark of cellular aging, and its preservation is linked to increased cellular lifespan and function.[5] Beyond telomerase activation, CAG has been shown to modulate several key signaling pathways, including those involved in oxidative stress, inflammation, and apoptosis, suggesting a multi-targeted therapeutic potential.[1][8]
Mechanism of Action
Telomerase Activation
This compound is a well-documented activator of telomerase.[4] It has been shown to increase the expression of telomerase reverse transcriptase (TERT), the catalytic subunit of the telomerase enzyme.[1] This leads to the elongation of telomeres, which can delay cellular senescence and enhance the proliferative capacity of cells, particularly immune cells like CD8+ T lymphocytes.[6][9]
Modulation of Signaling Pathways
This compound's therapeutic effects are also attributed to its influence on various intracellular signaling pathways:
-
Nrf-2/ARE Pathway: CAG activates the Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, a primary cellular defense mechanism against oxidative stress. This leads to the upregulation of antioxidant response elements (ARE) and the expression of cytoprotective enzymes.[1]
-
PI3K/AKT/mTOR Pathway: In the context of senescent cells, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. This inhibition contributes to the selective induction of apoptosis in senescent cells.[10]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is implicated in CAG-induced telomerase activation.[2][11]
-
JAK/STAT Pathway: Evidence suggests that this compound can activate telomerase through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][4]
-
p53 Activation: In colon cancer cells, this compound has been found to induce apoptosis through the activation of the p53 tumor suppressor protein.[12][13]
-
TLR4 Signaling: CAG has demonstrated anti-inflammatory effects by suppressing Toll-like receptor 4 (TLR4) signaling pathways, thereby inhibiting the production of pro-inflammatory cytokines.[14]
Pharmacokinetics
In vitro and in vivo studies have begun to elucidate the pharmacokinetic profile of this compound.
Absorption
This compound is absorbed through the intestinal epithelium primarily via passive diffusion, as demonstrated in Caco-2 cell monolayer models.[2][15]
Metabolism
Following absorption, CAG undergoes significant first-pass metabolism in both the intestine and the liver.[2][15] In vitro studies with rat and human liver microsomes show extensive metabolism, primarily through monohydroxylation and subsequent oxidation.[15] Several Phase I metabolites have been identified in rat feces, urine, and bile.[16]
Excretion
In rats, this compound and its metabolites are excreted through both bile and feces, with the kidneys also playing a role in elimination.[16] Evidence also suggests the possibility of enterohepatic circulation.[16]
Potential Therapeutic Uses
Aging and Age-Related Diseases
As a telomerase activator and senolytic agent, this compound holds promise in mitigating the effects of aging. By elongating telomeres and selectively clearing senescent cells, CAG may improve healthspan.[17][18] Studies in aged mice have shown that CAG can improve physical function and reduce the burden of senescent cells.[18][19] A randomized, double-blind, placebo-controlled study in a middle-aged human population suggested that an Astragalus-based supplement containing this compound could lengthen telomeres.[20] However, another summary of this study indicated no significant difference compared to placebo.[21]
Cancer
The role of this compound in cancer is complex. While telomerase activation is a hallmark of many cancers, some studies suggest that CAG may have anti-tumor effects. In colon cancer cell lines, CAG has been shown to induce p53-dependent apoptosis.[12][13] Furthermore, in non-small cell lung cancer cells, it has been found to induce apoptosis and protective autophagy.[22] The potential for both pro- and anti-cancer effects necessitates further investigation to determine the context-dependent activity of CAG. Some research suggests that astragalus extracts can enhance the immune response against cancer.[23][24]
Inflammatory Diseases
This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as TLR4, MAPK, and NF-κB.[14] This has been demonstrated in a mouse model of sepsis, where CAG attenuated cardiopulmonary injury and improved survival.[14] Its ability to reduce the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β suggests its potential use in various inflammatory conditions.[14][25]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Oral Bioavailability | ~25.70% (at 10 mg/kg) | Rat | [16] |
| Tmax (oral) | 2.06 ± 0.58 h (10 mg/kg) | Rat | [16] |
| 1.48 ± 0.36 h (20 mg/kg) | Rat | [16] | |
| 2.35 ± 1.17 h (40 mg/kg) | Rat | [16] | |
| t1/2 (oral) | 5.23 ± 1.55 h (10 mg/kg) | Rat | [16] |
| 7.33 ± 3.03 h (20 mg/kg) | Rat | [16] | |
| 6.06 ± 3.42 h (40 mg/kg) | Rat | [16] | |
| In Vitro Metabolism (30 min) | 17.4% remaining | Rat liver microsomes | [2][15] |
| 8.2% remaining | Human liver microsomes | [2][15] |
Experimental Protocols
Telomerase Activity Assay (RQ-TRAP)
-
Cell Lines: Human neonatal keratinocytes (HEKn), PC12 cells, primary cortical and hippocampal neurons.[5]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.01-10 µM) for 24 hours.[5]
-
Lysis: Total cell lysates are collected using a lysis buffer provided in a commercial real-time quantitative telomeric repeat amplification protocol (RQ-TRAP) assay kit.[5]
-
Detection: Telomerase activity is determined using a real-time PCR system (e.g., ABI Prism 7000) according to the manufacturer's instructions.[5]
Western Blot Analysis for Signaling Proteins (e.g., Nrf-2, p53, PI3K/AKT/mTOR)
-
Treatment: Cells are treated with specified concentrations of this compound for a designated time (e.g., 24 hours).[1][12]
-
Lysis and Protein Quantification: Cells are lysed in RIPA buffer with protease inhibitors. Protein concentration is determined by a BCA assay.[26]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[26]
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the target proteins (e.g., Nrf-2, p53, phospho-AKT, etc.) overnight at 4°C. This is followed by incubation with a corresponding secondary antibody.[1][12][26]
-
Detection: Protein bands are visualized using a chemiluminescence detection system.[1]
Cell Viability Assay (MTT)
-
Cell Lines: HCT116 p53+/+, HCT116 p53-/-, HT29.[1]
-
Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.[1]
-
Treatment: Cells are treated with various concentrations of Cycloastragenlo for 24 hours.[1]
-
MTT Incubation: MTT solution (1 mg/mL) is added to each well, and the plate is incubated for 1 hour.[1]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Optical density is measured at a wavelength of 540 nm.[1]
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are cultured on semi-permeable inserts for approximately 21 days to form a differentiated monolayer.[12]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]
-
Compound Application: The test compound (this compound) is added to the apical (A) or basolateral (B) side of the monolayer.[22]
-
Sampling: Samples are collected from the receiver compartment at predetermined time points.[22]
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp).[22]
In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats.
-
Administration: this compound is administered orally (e.g., 10, 20, 40 mg/kg) or intravenously (e.g., 10 mg/kg).[2]
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation, and the concentration of this compound is determined by a validated LC-MS method.[2]
-
Pharmacokinetic Parameter Calculation: Parameters such as Cmax, Tmax, t1/2, and AUC are calculated from the plasma concentration-time data.[2]
Visualizations
Caption: this compound-mediated telomerase activation pathways.
Caption: this compound's role in oxidative stress and inflammation.
Caption: Anti-cancer and senolytic pathways of this compound.
Conclusion
This compound is a promising natural compound with a multifaceted mechanism of action centered on telomerase activation and the modulation of key cellular signaling pathways. Preclinical evidence strongly supports its potential therapeutic utility in age-related conditions, cancer, and inflammatory diseases. However, further rigorous clinical trials are necessary to fully elucidate its efficacy, safety profile, and optimal dosing in humans. The information presented in this technical guide aims to provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.
References
- 1. Antitumor Effect of this compound in Colon Cancer Cells via p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism, and excretion of this compound, a potent telomerase activator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In vitro intestinal absorption and first-pass intestinal and hepatic metabolism of this compound, a potent small molecule telomerase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. tribioscience.com [tribioscience.com]
- 20. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. enamine.net [enamine.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Caco-2 Permeability | Evotec [evotec.com]
- 26. biorxiv.org [biorxiv.org]
Cycloastragenol's Impact on Telomere Length in Primary Human Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycloastragenol (CAG), a triterpenoid saponin derived from Astragalus membranaceus, has emerged as a significant area of interest in the field of cellular aging and telomere biology. This document provides an in-depth technical overview of the current scientific understanding of this compound's effects on telomere length in primary human cells. It consolidates quantitative data from various studies, details the experimental protocols utilized to elicit these findings, and visualizes the key signaling pathways and experimental workflows. The evidence presented herein indicates that this compound activates telomerase, the enzyme responsible for maintaining telomere length, leading to the elongation of telomeres and a subsequent increase in the proliferative capacity of primary human cells. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on primary human cells.
Table 1: Effect of this compound on Telomerase Activity
| Cell Type | This compound Concentration | Treatment Duration | Method | Result | Reference |
| Human Neonatal Keratinocytes | 0.01-10 µM | 24 hours | RQ-TRAP Assay | Dose-dependent increase in telomerase activity.[1] | Ip et al., 2014 |
| Human CD8+ T-lymphocytes | Not specified | Not specified | Not specified | Upregulation of telomerase activity.[1] | Ip et al., 2014 |
| Human Embryonic Kidney (HEK293) Fibroblasts | Increasing concentrations | Not specified | Not specified | Increased telomerase activity. | Yung et al., 2011 |
Table 2: Effect of this compound on Gene Expression
| Cell Type | This compound Concentration | Treatment Duration | Gene | Method | Result | Reference |
| Primary Cortical Neurons (Rat) | 3 µM | 6 hours | tert | qPCR | Increased mRNA expression.[1] | Ip et al., 2014 |
| Primary Cortical Neurons (Rat) | 3 µM | 6 hours | bcl2 | qPCR | Increased mRNA expression.[1] | Ip et al., 2014 |
| Human Neonatal Keratinocytes | Not specified | Not specified | hTERT | Not specified | Increased expression.[2] | Not specified |
Table 3: Effect of this compound on Cellular Proliferation and Telomere Length
| Cell Type | This compound Concentration | Treatment Duration | Effect | Method | Reference |
| Human Neonatal Keratinocytes | 1 ng/ml | Not specified | Most effective concentration for inducing proliferation and migration.[3] | Not specified | Not specified |
| Human Keratinocytes | Not specified | Not specified | Stimulates telomerase activity, contributing to wound healing.[3] | Not specified | Not specified |
| Rat Nucleus Pulposus Cells | 3 µM and 5 µM | 24 hours pre-treatment, then 72 hours with high glucose | Ameliorated telomere attrition.[4] | qPCR (Cawthon method) | Hong et al., 2021 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment
-
Primary Human Neonatal Keratinocytes (HEKn): HEKn cells are cultured in EpiLife medium supplemented with Human Keratinocyte Growth Supplement (HKGS). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For this compound treatment, the compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentrations (e.g., 0.01-10 µM) for the specified duration (e.g., 24 hours).[1]
Telomerase Activity Assay (Real-Time Quantitative Telomeric Repeat Amplification Protocol - RQ-TRAP)
The RQ-TRAP assay is a highly sensitive method to measure telomerase activity.
-
Cell Lysis: Cell pellets are resuspended in a CHAPS lysis buffer and incubated on ice to extract cellular proteins, including telomerase.
-
Telomerase Extension: The cell extract is incubated with a telomerase substrate (TS) primer. If telomerase is active, it will add telomeric repeats (GGTTAG) to the 3' end of the TS primer.
-
Real-Time PCR Amplification: The extended products are then amplified using real-time PCR with a forward primer (TS) and a reverse primer (ACX). A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification in real-time.
-
Quantification: The cycle threshold (Ct) value is determined, which is inversely proportional to the amount of amplified product and thus to the initial telomerase activity. A standard curve can be generated using serial dilutions of a known telomerase-positive cell extract for absolute quantification.
Telomere Length Measurement (Quantitative PCR - Cawthon Method)
This qPCR-based method measures the average telomere length relative to a single-copy gene.
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from the primary human cells using a standard DNA extraction kit.
-
qPCR Reactions: Two separate qPCR reactions are performed for each sample: one to amplify the telomeric repeats (T) and another to amplify a single-copy reference gene (S), such as 36B4 or albumin.
-
Primer Sequences:
-
Telomere primers:
-
telg: 5'-ACACTAAGGTTTGGGTTTGGGTTTGGGTTTGGGTTAGTGT-3'
-
telc: 5'-TGTTAGGTATCCCTATCCCTATCCCTATCCCTATCCCTAACA-3'
-
-
Single-copy gene primers (e.g., 36B4):
-
36B4u: 5'-CAGCAAGTGGGAAGGTGTAATCC-3'
-
36B4d: 5'-CCCATTCTATCATCAACGGGTACAA-3'
-
-
-
Data Analysis: The relative telomere length is calculated as the ratio of the telomere repeat copy number (T) to the single-copy gene copy number (S) (T/S ratio). This ratio is proportional to the average telomere length.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., hTERT, bcl2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for studying its effects.
Signaling Pathways Activating Telomerase
This compound has been shown to activate telomerase through several interconnected signaling pathways.[3][5]
Experimental Workflow for Investigating this compound's Effects
This diagram outlines a typical experimental workflow to assess the impact of this compound on primary human cells.
Conclusion
The compiled data and methodologies provide a strong foundation for understanding the mechanisms through which this compound impacts telomere length in primary human cells. The activation of telomerase via multiple signaling pathways, including the Src/MEK/ERK, JAK/STAT, and CREB pathways, is a key mechanism of action.[3][5] The resulting increase in telomerase activity and subsequent telomere elongation have significant implications for cellular aging and the development of therapeutic strategies for age-related diseases. This technical guide serves as a resource to facilitate further research and development in this promising area. Continued investigation is warranted to fully elucidate the long-term effects and clinical potential of this compound.
References
- 1. This compound: The Telomerase-Activating Marvel from Astragalus membranaceus | Cqherb.com [cqherb.com]
- 2. Targeting Telomere Shortening in Vascular Aging and Atherosclerosis: Therapeutic Promise of Astragalus membranaceus [mdpi.com]
- 3. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Early-stage research on Cycloastragenol's effects on lipid metabolism
An In-depth Technical Guide on the Early-Stage Research of Cycloastragenol's Effects on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAG), a triterpenoid saponin derived from Astragalus membranaceus, is gaining attention for its potential therapeutic applications beyond its known role as a telomerase activator.[1][2] Early-stage research indicates that CAG may play a significant role in the regulation of lipid metabolism, offering potential as a therapeutic candidate for metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).[3][4] This document provides a comprehensive overview of the preclinical evidence, detailing the effects of CAG on adipogenesis and hepatic lipid accumulation. It summarizes key quantitative data, outlines experimental methodologies, and visualizes the core signaling pathways implicated in its mechanism of action, including the Hedgehog, Farnesoid X receptor (FXR), and AMP-activated protein kinase (AMPK) pathways.
Introduction to this compound and Lipid Metabolism
This compound is a naturally occurring small molecule that serves as the aglycone of astragaloside IV.[5] While extensively studied for its anti-aging properties through the activation of telomerase, a growing body of evidence highlights its beneficial effects on metabolic homeostasis.[1][6] Dysregulation of lipid metabolism is a hallmark of prevalent health issues, including obesity, hyperlipidemia, and hepatic steatosis. Key molecular regulators in these processes include transcription factors like peroxisome proliferator-activated receptor γ (PPARγ) and sterol regulatory element-binding proteins (SREBPs), which govern adipocyte differentiation and lipogenesis, respectively.[7][8] Early-stage research suggests that CAG interacts with several signaling cascades to modulate these regulators, thereby inhibiting fat accumulation.[4][7]
In Vitro Evidence: Inhibition of Adipogenesis
The differentiation of preadipocytes into mature, lipid-storing adipocytes is a critical process in the development of adipose tissue. In vitro studies utilizing the 3T3-L1 preadipocyte cell line have been instrumental in elucidating the anti-adipogenic effects of CAG.
Key Findings and Quantitative Data
Treatment of 3T3-L1 cells with CAG during differentiation has been shown to dose-dependently reduce the accumulation of cytoplasmic lipid droplets.[3] Notably, the inhibitory effect is most pronounced when CAG is administered during the early stages of differentiation (days 0-2), indicating an impact on the initial commitment of preadipocytes.[7]
| Parameter | Cell Line | CAG Concentration | Result | Source |
| Lipid Droplet Accumulation | 3T3-L1 Adipocytes | 10 µg/mL | ~40% inhibition | [7] |
| IC₅₀ for Lipid Droplet Reduction | 3T3-L1 Adipocytes | 13.0 µM | 50% inhibition | [3] |
| PPARγ Expression | 3T3-L1 Adipocytes | 10 µg/mL | ~55% suppression | [7] |
| C/EBPα Expression | 3T3-L1 Adipocytes | 10 µg/mL | ~75% suppression | [7] |
| Calcium Influx (EC₅₀) | 3T3-L1 Preadipocytes | 21.9 µM | 50% effective concentration | [3] |
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluent.
-
Initiation of Differentiation: Two days post-confluence, differentiation is induced using a standard MDI cocktail (0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/mL insulin) in DMEM with 10% FBS.
-
This compound Treatment: CAG, dissolved in a suitable solvent like DMSO, is added to the differentiation medium at various concentrations (e.g., 0, 1, 5, 10 µg/mL).
-
Maturation: After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 1 µg/mL insulin for an additional 2 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2 days until mature adipocytes are formed (typically day 8).
-
Quantification of Lipid Accumulation: Mature adipocytes are fixed with 10% formalin and stained with Oil Red O solution. The stained lipid droplets are then eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid content.
-
Gene/Protein Expression Analysis: Cells are harvested at specific time points for analysis. mRNA levels of key adipogenic factors (e.g., PPARγ, C/EBPα) are measured using qRT-PCR, while protein levels are assessed via Western blotting.
In Vivo Evidence: Amelioration of Obesity and Hepatic Steatosis
Animal models provide crucial insights into the systemic effects of CAG on lipid metabolism. Studies using high-fat diet (HFD)-induced obese mice have demonstrated the potential of CAG to mitigate weight gain and related metabolic dysfunctions.
Key Findings and Quantitative Data
Oral administration of CAG to mice on a high-fat diet resulted in a significant reduction in body weight gain and fat accumulation, particularly in visceral white adipose tissue (vWAT).[7] Furthermore, animal studies have shown that CAG can lower serum triglyceride levels and reduce lipid accumulation in the liver.[4]
| Parameter | Animal Model | CAG Dosage | Duration | Result | Source |
| Body Weight Gain | HFD-fed C57BL/6 Mice | 50 mg/kg BW | 11 weeks | Significantly reduced vs. HFD control | [7] |
| Gene Expression in vWAT | HFD-fed C57BL/6 Mice | 50 mg/kg BW | 11 weeks | PPARγ & C/EBPα downregulated; Gli1 upregulated | [7] |
| Serum Triglycerides | HFD-fed Mice | Not specified | Not specified | Lowered vs. HFD control | [4] |
| Hepatic Lipid Accumulation | HFD-fed Mice | Not specified | Not specified | Reduced vs. HFD control | [4] |
Experimental Protocol: High-Fat Diet (HFD) Induced Obesity Mouse Model
-
Animal Acclimation: Male C57BL/6 mice (e.g., 5 weeks old) are acclimated to laboratory conditions for one week with standard chow and water ad libitum.[7]
-
Group Allocation: Mice are randomly divided into groups: a control group on a standard diet, an HFD group, and HFD groups treated with different doses of CAG (e.g., 10 mg/kg and 50 mg/kg body weight).[7]
-
Treatment Administration: The HFD is provided to the relevant groups to induce obesity. CAG is administered orally (e.g., via gavage) on a regular schedule (e.g., 5 days a week) for the duration of the study (e.g., 11 weeks).[7]
-
Monitoring: Body weight and food intake are monitored weekly.
-
Terminal Analysis: At the end of the study, mice are euthanized. Blood samples are collected for analysis of serum lipids (triglycerides, cholesterol). Organs, including the liver and various fat depots (e.g., vWAT), are harvested, weighed, and processed for histological analysis (e.g., H&E staining) and gene/protein expression studies.
Core Signaling Pathways
The metabolic effects of this compound appear to be mediated through the modulation of several key signaling pathways that regulate adipogenesis and lipid homeostasis.
Hedgehog (Hh) Signaling Pathway
In the context of adipogenesis, the Hedgehog (Hh) signaling pathway acts as a crucial negative regulator.[7] Research indicates that CAG activates Hh signaling in preadipocytes. This leads to an increased expression of the transcription factor Glioma-associated oncogene homolog 1 (Gli1), a key indicator of Hh pathway activity.[7] Activated Hh signaling, via Gli1, subsequently suppresses the expression of the master adipogenic transcription factors, PPARγ and C/EBPα.[7][9] This inhibition blocks the differentiation of preadipocytes, thereby preventing lipid accumulation.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver that plays a central role in bile acid, lipid, and glucose metabolism. CAG has been identified as a direct activator of the FXR signaling pathway.[1][4] Activation of FXR by CAG helps ameliorate hepatic steatosis by reducing lipid accumulation in the liver.[4] This is accompanied by a reduction in serum triglycerides, suggesting a systemic improvement in lipid homeostasis.
Other Implicated Pathways
-
Calcium Mobilization: CAG has been observed to stimulate a dose-dependent influx of calcium in 3T3-L1 preadipocytes.[3] Elevated intracellular calcium is known to play a role in suppressing adipocyte differentiation, suggesting another mechanism by which CAG inhibits adipogenesis.[1]
-
AMPK Pathway: Studies on related compounds from Astragalus, such as Astragaloside IV, show activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[10] AMPK activation generally shifts metabolism from anabolic processes (like lipid synthesis) to catabolic ones. Activated AMPK can phosphorylate and inhibit key lipogenic enzymes and transcription factors, including SREBP-1c, which could be a potential mechanism for CAG's effects.[10][11]
Summary and Future Directions
Early-stage research provides compelling evidence that this compound exerts significant inhibitory effects on lipid accumulation both in vitro and in vivo. The primary mechanisms identified involve the activation of the Hh and FXR signaling pathways, leading to the suppression of adipogenesis and the amelioration of hepatic steatosis.
For drug development professionals, CAG presents an interesting scaffold with multi-pathway activity. Future research should focus on:
-
Clinical Trials: Translating these preclinical findings into human studies to assess the efficacy and safety of CAG for treating metabolic disorders.
-
Mechanism Elucidation: Further investigating the role of the AMPK and calcium signaling pathways and exploring potential crosstalk between the different modulated pathways.
-
Structure-Activity Relationship (SAR) Studies: Developing more potent and selective analogs of CAG to optimize its metabolic effects and minimize off-target activities.
References
- 1. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An exciting novel candidate for age-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a triterpene aglycone derived from Radix astragali, suppresses the accumulation of cytoplasmic lipid droplet in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits adipogenesis and fat accumulation in vitro and in vivo through activating Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tmrjournals.com [tmrjournals.com]
- 9. This compound inhibits adipogenesis and fat accumulation in vitro and in vivo through activating Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Astragaloside IV Inhibits Triglyceride Accumulation in Insulin-Resistant HepG2 Cells via AMPK-Induced SREBP-1c Phosphorylation [frontiersin.org]
- 11. This compound induces apoptosis and protective autophagy through AMPK/ULK1/mTOR axis in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Identification of Cycloastragenol as a Potent Anti-Aging Agent: A Technical Guide
Introduction
Cycloastragenol (CAG) is a triterpenoid saponin, isolated from the medicinal plant Astragalus membranaceus, that has garnered significant attention within the scientific community for its potential anti-aging properties. Initially identified through systematic screening of natural compounds, its primary mechanism of action is the activation of telomerase, an enzyme pivotal in maintaining telomere length and, by extension, cellular health and longevity. This technical guide provides an in-depth overview of the historical identification of this compound as an anti-aging compound, detailing the key experiments, quantitative data, and the signaling pathways involved in its activity. This document is intended for researchers, scientists, and professionals in the field of drug development.
The Genesis of a Discovery: From Traditional Medicine to Molecular Mechanisms
The journey of this compound from a component of traditional Chinese medicine to a scientifically validated anti-aging compound began with the work of the Geron Corporation. In collaboration with The Hong Kong University of Science and Technology, researchers screened various natural extracts from Astragalus membranaceus for their ability to promote telomerase activity.[1] This screening led to the identification and subsequent patenting of this compound as a potent telomerase activator.[1] Geron Corporation later sold the patent to Telomerase Activation Sciences, which developed and marketed it as the product TA-65.
Subsequent research has not only corroborated its role as a telomerase activator but has also unveiled its function as a senolytic agent, capable of selectively inducing apoptosis in senescent cells. This dual functionality positions this compound as a multifaceted compound in the fight against cellular aging.
Quantitative Analysis of this compound's Anti-Aging Effects
The anti-aging effects of this compound have been quantified in numerous in vitro and in vivo studies. These studies have consistently demonstrated its ability to activate telomerase, reduce the proportion of senescent cells, and modulate the expression of key senescence-associated proteins.
Telomerase Activation
The primary and most well-documented effect of this compound is its ability to activate telomerase. The Telomeric Repeat Amplification Protocol (TRAP) assay is the gold standard for measuring telomerase activity. Studies have shown a dose-dependent increase in telomerase activity in various cell types upon treatment with this compound.
| Cell Type | This compound Concentration | Fold Increase in Telomerase Activity | Reference Study |
| Human Neonatal Keratinocytes (HEKn) | 3 µM | ~2-fold (similar to EGF) | Ip, F. C. F., et al. (2014)[2] |
| Primary Cortical Neurons | 0.1-0.3 µM | Significant increase | Ip, F. C. F., et al. (2014)[2] |
| Human Embryonic Kidney (HEK293) | 100 nM | Significant increase | Yung, L. Y., et al. (2011)[3][4] |
| Mouse Granulosa Cells | Not specified | Significant increase | Anonymous (2022)[5] |
Reduction of Cellular Senescence
This compound has also been identified as a senolytic agent, meaning it can selectively induce apoptosis in senescent cells. This is a critical aspect of its anti-aging potential, as the accumulation of senescent cells is a hallmark of aging. The Senescence-Associated β-galactosidase (SA-β-gal) assay is commonly used to identify senescent cells.
| Cell Type | Condition | This compound Concentration | Effect on Senescent Cells | Reference Study |
| Human IMR-90 Fibroblasts | Etoposide-induced senescence | 100 µM | Dose-dependently reduced viability of senescent cells, but not non-senescent cells.[6] | Zhang, W., et al. (2023)[6][7] |
| Nucleus Pulposus Cells (NPCs) | High glucose-induced senescence | 3 µM and 5 µM | Attenuated the increase in SA-β-gal positive cells and p16 expression.[8][9][10] | Hong, H., et al. (2021)[8][9][11] |
| Total Body Irradiated (TBI) Aged Mice | In vivo | Not specified | Marked decrease in SA-β-Gal staining in inguinal adipose tissue.[6] | Zhang, W., et al. (2023)[6][12] |
Modulation of Senescence-Associated Proteins
The senolytic activity of this compound is further supported by its ability to modulate the expression of key proteins involved in the cell cycle and apoptosis. Western blot analysis is the primary technique used to quantify these changes.
| Protein | Cell Type/Condition | This compound Effect | Reference Study |
| p16 | High glucose-induced senescent NPCs | Downregulated protein expression.[8][11] | Hong, H., et al. (2021)[8][11] |
| p21 | High glucose-induced senescent NPCs | Downregulated protein expression. | Hong, H., et al. (2021) |
| Bcl-2 | High glucose-induced senescent NPCs | Upregulated protein expression (anti-apoptotic).[11] | Hong, H., et al. (2021)[11] |
| BAX | High glucose-induced senescent NPCs | Downregulated protein expression (pro-apoptotic).[11] | Hong, H., et al. (2021)[11] |
| p53 | TBI-Aged Mice Liver | Significant reduction in protein expression.[12] | Zhang, W., et al. (2023)[12] |
Key Experimental Protocols
The identification and characterization of this compound's anti-aging properties have relied on a suite of established molecular and cellular biology techniques.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method for detecting telomerase activity.
Methodology:
-
Cell Lysis: Cells are lysed in a buffer (e.g., CHAPS lysis buffer) to release cellular contents, including telomerase.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats (TTAGGG).
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are typically resolved on a polyacrylamide gel and visualized by staining (e.g., with SYBR Green). The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample. A real-time quantitative TRAP (RQ-TRAP) assay can also be used for more precise quantification.[2]
Senescence-Associated β-galactosidase (SA-β-gal) Staining
This histochemical stain is widely used to identify senescent cells in culture and in tissues.
Methodology:
-
Fixation: Cells or tissue sections are fixed with a solution of formaldehyde and glutaraldehyde.
-
Staining: The fixed samples are incubated overnight at 37°C in a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at a pH of 6.0.
-
Visualization: Senescent cells, which have increased lysosomal mass and β-galactosidase activity at this suboptimal pH, will stain blue. The percentage of blue-stained cells can then be quantified.[6][8]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Methodology:
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p16, anti-p21, anti-Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.[8][13]
Signaling Pathways Modulated by this compound
This compound exerts its anti-aging effects by modulating several key intracellular signaling pathways. These pathways are integral to cell survival, proliferation, and stress response.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. In the context of senescence, this pathway is often hyperactive. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in senescent cells, contributing to its senolytic effect.[12]
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway in senescent cells.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[14][15] this compound has been shown to activate the MAPK/ERK pathway, which is linked to its telomerase-activating effects.[3][4][16]
Caption: this compound-mediated activation of the MAPK/ERK pathway leading to telomerase activation.
Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting against oxidative stress. This compound has been shown to activate the Nrf2 pathway, which contributes to its cytoprotective effects.[13][17]
Caption: this compound's activation of the Nrf2 pathway and its role in combating oxidative stress.
Conclusion
The identification of this compound as a potent anti-aging compound represents a significant advancement in the field of geroscience. Its dual mechanism of action, involving both telomerase activation and senolysis, underscores its therapeutic potential. The quantitative data from numerous studies provide a solid foundation for its efficacy, and the elucidation of its effects on key signaling pathways offers a clear direction for further research and drug development. This technical guide summarizes the pivotal findings in the history of this compound research, providing a comprehensive resource for scientists and researchers dedicated to understanding and combating the aging process.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. karger.com [karger.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound activation of telomerase improves β-Klotho protein level and attenuates age-related malfunctioning in ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 8. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Review of literature on the foundational science of Cycloastragenol
Foundational Science of Cycloastragenol: A Technical Review
Introduction
This compound (CAG) is a triterpenoid saponin compound derived from the hydrolysis of Astragaloside IV, a primary active ingredient in the traditional Chinese medicinal plant Astragalus membranaceus.[1][2] Initially identified during screenings for anti-aging compounds, this compound has garnered significant attention from the scientific community for its diverse pharmacological activities.[1][3] It is recognized as a potent telomerase activator, and extensive research has illuminated its roles in cellular longevity, immune modulation, and the mitigation of age-associated pathologies.[4][5] This technical guide provides an in-depth review of the foundational science of this compound, summarizing key experimental findings, detailing methodologies, and visualizing core molecular pathways for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its biological effects through multiple, interconnected mechanisms, primarily centered on telomerase activation, clearance of senescent cells, and modulation of inflammatory and oxidative stress pathways.
Telomerase Activation
The most well-documented activity of this compound is its ability to activate telomerase, the enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[4][6] Telomere shortening is a hallmark of cellular aging, and by preserving telomere length, CAG can delay the onset of cellular senescence.[7][8]
Signaling Pathways: this compound-mediated telomerase activation is not fully elucidated but is known to involve several key signaling pathways:
-
MAPK/ERK Pathway: CAG induces the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which is dependent on upstream activation of c-Src and MEK.[1][9] This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression, including that of the telomerase reverse transcriptase (TERT) subunit.[1][10]
-
JAK/STAT Pathway: Research indicates that CAG can induce the expression of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5b (STAT5b), leading to increased TERT expression.[1]
-
CREB Pathway: In neuronal cells, CAG has been shown to induce the activation of cAMP Response Element-Binding protein (CREB), which subsequently promotes the expression of TERT and the anti-apoptotic protein Bcl-2.[1][3]
Senolytic Activity
Beyond delaying senescence, this compound has been identified as a senolytic agent, meaning it can selectively induce apoptosis in already senescent cells.[11][12] This action helps to reduce the burden of senescent cells, which contribute to aging and age-related diseases by releasing a pro-inflammatory secretome (SASP).[5][12]
Signaling Pathway: The senolytic effect of CAG is associated with the inhibition of pro-survival pathways that are often upregulated in senescent cells.
-
PI3K/AKT/mTOR Pathway: CAG has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in senescent cells.[11][12] This pathway is a critical regulator of cell growth, survival, and proliferation. Its inhibition in senescent cells triggers apoptosis and also suppresses the SASP.[11][12]
-
Bcl-2 Family Proteins: The apoptotic process induced by CAG involves the inhibition of anti-apoptotic Bcl-2 family proteins, which are key regulators of the intrinsic apoptosis pathway.[12]
Antioxidant and Anti-inflammatory Effects
This compound demonstrates significant antioxidant and anti-inflammatory properties, which contribute to its protective effects against cellular stress and aging.[1][4]
Signaling Pathways:
-
Nrf2/ARE Pathway: CAG activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. CAG promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of antioxidant enzymes like superoxide dismutase (SOD).[1][13]
-
NF-κB and Inflammasome Inhibition: CAG can modulate inflammatory responses by inhibiting NF-κB signaling, a master regulator of inflammation.[7][14] It has also been shown to inhibit the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines such as IL-1β and IL-6.[14]
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a therapeutic agent.
-
Absorption: CAG is absorbed through the intestinal epithelium primarily via passive diffusion.[1][15]
-
Metabolism: It undergoes significant first-pass metabolism in both the intestine and the liver.[1][15] In vitro studies with human liver microsomes showed that only 8.2% of the initial compound remained after 30 minutes.[15] Metabolism primarily involves Phase I reactions, including monohydroxylation and oxidation, with no Phase II metabolites (e.g., glucuronide conjugates) detected in vivo in rats.[15][16]
-
Distribution & Excretion: CAG is widely metabolized in vivo. In rats, it is excreted through bile and feces and is predominantly eliminated by the kidney.[16] Evidence also suggests potential enterohepatic circulation.[16]
Quantitative Pharmacokinetic and Safety Data
| Parameter | Species | Value / Finding | Citation |
| Oral Bioavailability | Rat | ~25.7% (at 10 mg/kg) | [16] |
| Hepatic Metabolism | Human (in vitro) | 91.8% metabolized in 30 min | [15] |
| Hepatic Metabolism | Rat (in vitro) | 82.6% metabolized in 30 min | [15] |
| NOAEL (Subchronic) | Rat | >150 mg/kg/day (91 days) | [1][2][17] |
| Genotoxicity | In vitro / In vivo | No mutagenic or clastogenic effect | [1][17] |
NOAEL: No-Observed-Adverse-Effect Level
Key Experimental Protocols
The following are generalized protocols for key assays used in this compound research, based on methodologies described in the cited literature.
Telomerase Activity Assay (RQ-TRAP)
The Real-Time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP) is a highly sensitive method to measure telomerase activity.
Principle: This two-step assay first involves the telomerase-mediated extension of a substrate oligonucleotide, followed by real-time PCR amplification of the extended products.
Methodology:
-
Protein Extraction:
-
Harvest cells (e.g., primary cortical neurons, HEK293 cells) treated with this compound (e.g., 0.1-1.0 µM for 24h) or vehicle control.[3]
-
Lyse cells on ice using a suitable lysis buffer (e.g., CHAPS-based buffer) to release cellular proteins, including telomerase.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Quantify protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix containing the protein extract (1-2 µg), a TS primer (a substrate for telomerase), dNTPs, and reaction buffer.
-
Incubate the mixture at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats (GGTTAG) to the 3' end of the TS primer.
-
Inactivate the telomerase by heating at 95°C for 5 minutes.
-
-
Real-Time PCR Amplification:
-
Add the products from the extension reaction to a real-time PCR mix containing a forward primer (TS) and a reverse primer (ACX), along with a fluorescent dye (e.g., SYBR Green).
-
Perform real-time PCR. The quantification cycle (Cq) value is inversely proportional to the amount of extended product, and thus to the telomerase activity in the original sample.
-
Analyze data relative to a standard curve and control samples.
-
Cellular Senescence Assay (SA-β-Gal Staining)
Senescence-Associated β-Galactosidase (SA-β-Gal) staining is a widely used biomarker for identifying senescent cells.[18]
Principle: Senescent cells exhibit increased lysosomal mass and express a β-galactosidase enzyme that is active at a suboptimal pH of 6.0, an activity not present in presenescent or quiescent cells.
Methodology:
-
Cell Culture and Treatment:
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash the cells again with PBS.
-
Add the staining solution containing X-gal (the substrate) buffered to pH 6.0.
-
Incubate the cells in a dry incubator (no CO₂) at 37°C for 12-24 hours, or until a blue color develops in senescent cells.
-
-
Visualization and Quantification:
-
Observe the cells under a light microscope. Senescent cells will be stained blue.
-
Quantify the results by counting the number of blue-stained cells relative to the total number of cells in several random fields of view.
-
Western Blotting for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample, such as TERT, p16, or phosphorylated ERK.[3][19]
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Methodology:
-
Protein Extraction and Quantification:
-
Prepare protein lysates from treated and control cells as described in Protocol 3.1.
-
Quantify protein concentration to ensure equal loading.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Separate proteins by size via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TERT, anti-p-ERK) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Signal Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.
-
Capture the signal using an imaging system. The intensity of the resulting band corresponds to the amount of the target protein.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Conclusion
This compound is a multifaceted small molecule with a strong scientific foundation supporting its potential in addressing age-related cellular decline. Its primary mechanism as a telomerase activator is well-established and is complemented by its senolytic, antioxidant, and anti-inflammatory activities.[1][12][13] These effects are mediated through the modulation of several critical signaling pathways, including MAPK/ERK, JAK/STAT, PI3K/AKT, and Nrf2. While its oral bioavailability is limited by extensive first-pass metabolism, its safety profile appears favorable in preclinical studies.[1][16] The data and protocols summarized herein provide a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting the fundamental processes of aging. Further clinical investigation is warranted to fully translate the preclinical promise of this compound into tangible health benefits.[20]
References
- 1. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. counteragingwise.com [counteragingwise.com]
- 3. karger.com [karger.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prohealth.com [prohealth.com]
- 7. Can this compound Help With Immune Function? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 12. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. In vitro intestinal absorption and first-pass intestinal and hepatic metabolism of this compound, a potent small molecule telomerase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, metabolism, and excretion of this compound, a potent telomerase activator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dietary safety of this compound from Astragalus spp.: subchronic toxicity and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Cycloastragenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloastragenol (CAG) is a naturally occurring triterpenoid saponin, primarily isolated from Astragalus membranaceus. It is the aglycone of Astragaloside IV. Research has highlighted its potential in various cellular processes, including the activation of telomerase, anti-inflammatory effects, and modulation of key signaling pathways.[1][2][3] These properties make it a compound of significant interest for studies related to aging, cancer, and metabolic diseases. This document provides a detailed protocol for dissolving and utilizing this compound in in vitro experiments, ensuring reproducibility and accuracy in research settings.
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for its biological activity and for obtaining reliable experimental results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The use of an organic solvent is necessary to prepare a concentrated stock solution, which can then be diluted to the desired final concentration in cell culture media.
1.1. Recommended Solvents and Storage
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions for in vitro studies.[4][5]
-
Primary Solvent: Dimethyl sulfoxide (DMSO)
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4][6] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[6]
1.2. Solubility Data Summary
The following table summarizes the solubility and recommended starting concentrations for this compound.
| Parameter | Details | Source(s) |
| Chemical Formula | C30H50O5 | N/A |
| Molecular Weight | 490.72 g/mol | N/A |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4][5] |
| Recommended Stock Conc. | 10-50 mM (up to 500 mM reported) | [5] |
| Storage Temperature | -20°C or -80°C | [4] |
| Final Solvent Conc. in Media | ≤ 0.1% - 0.5% (Should not exceed 1%) | [5][7] |
| Typical In Vitro Working Conc. | 0.5 nM - 100 µM (Varies by cell type and assay) | [2][8][9][10] |
Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can induce cytotoxic effects or interfere with experimental outcomes.[7][11][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
2.1. Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (purity >98%)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated precision balance
Procedure:
-
Weighing: Accurately weigh out 4.91 mg of this compound powder using a precision balance.
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Solubilization: Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if precipitation occurs.[6]
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, sterile, single-use tubes (e.g., 20 µL aliquots). Store the aliquots at -20°C.
2.2. Protocol for Preparing Working Solutions and Cell Treatment
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cultured cells in multi-well plates
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For lower final concentrations, it may be necessary to perform a serial or intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in complete culture medium.
-
Prepare Final Working Solution: Dilute the stock or intermediate solution directly into the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium as used for the highest concentration of this compound.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the planned cellular assays, such as MTT for viability, Western blotting for protein expression, or qRT-PCR for gene expression.[2][4]
Key Signaling Pathways and Experimental Workflow
This compound has been shown to modulate several critical cellular signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.
3.1. Signaling Pathway Diagram
This compound is a known telomerase activator and also enhances the cellular stress response via the Nrf2 pathway.[9][13][14] Oxidative stress is a major contributor to telomere shortening. By activating Nrf2, this compound promotes the expression of antioxidant response element (ARE)-driven genes, which helps to mitigate oxidative stress.[9][13] Concurrently, it activates telomerase (hTERT), which helps maintain telomere length. This dual action contributes to its anti-aging and cytoprotective effects.
Caption: this compound signaling pathways.
3.2. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro experiment investigating the effects of this compound on cell viability and protein expression.
Caption: General experimental workflow for in vitro studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits adipogenesis and fat accumulation in vitro and in vivo through activating Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. biorxiv.org [biorxiv.org]
- 14. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of Cycloastragenol for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cycloastragenol (CAG), a triterpenoid saponin derived from Astragalus membranaceus, is gaining significant attention for its potential therapeutic applications, particularly in the realms of aging, inflammation, and cancer. As a potent telomerase activator, CAG has been the subject of numerous in vitro studies to elucidate its mechanisms of action and optimal effective concentrations. This document provides a comprehensive overview of the optimal concentrations of this compound for various cell culture studies, complete with detailed experimental protocols and visual representations of key signaling pathways.
I. Application Notes: Determining the Optimal this compound Concentration
The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. Based on a review of current literature, a general effective range can be established, with specific concentrations tailored to desired outcomes such as inducing proliferation, protecting against senescence, or promoting apoptosis in cancer cells.
Summary of Effective this compound Concentrations in Cell Culture
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference(s) |
| Human Colon Cancer Cells (HCT 116) | 25 - 50 µM | 24 hours | Reduced cell viability, p53 activation | [1] |
| Human Nucleus Pulposus Cells (NPCs) | 1 - 10 µM | 24 hours (pre-treatment) | Protection against high glucose-induced senescence and apoptosis | [2] |
| Human Fibroblasts (IMR-90, HELF) | 50 - 100 µM | 48 hours | Selective apoptosis of senescent cells | [3] |
| Human Neonatal Epithelial Keratinocytes (HEKn) | 0.1 - 1000 nM | 24 hours | Neuroprotection against glutamate-induced toxicity | [4] |
| Human Neonatal Epithelial Keratinocytes (HEKn) | 1 ng/mL | Not Specified | Induction of proliferation and migration | [5] |
| 3T3-L1 Adipocytes | 5 µg/mL | 8 days | Inhibition of lipid accumulation | [6] |
Note on Cytotoxicity: It is crucial to determine the cytotoxic profile of this compound for each specific cell line. For instance, in nucleus pulposus cells, significant cytotoxic effects were observed at concentrations of 50 µM and 100 µM after 24 hours of treatment[2]. Therefore, a dose-response experiment to assess cell viability is recommended as a preliminary step.
II. Key Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of several key signaling pathways. Understanding these pathways is essential for interpreting experimental results and designing further studies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits adipogenesis and fat accumulation in vitro and in vivo through activating Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cycloastragenol In Vivo Dosing and Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cycloastragenol (CAG), a small molecule triterpenoid derived from the root of Astragalus membranaceus, has garnered significant interest for its potential therapeutic applications, particularly in the context of aging and age-related diseases.[1][2][3] Its primary mechanism of action is attributed to its ability to activate telomerase, an enzyme responsible for maintaining telomere length.[1][2][3][4] This document provides a comprehensive overview of the in vivo dosing and administration of this compound in various mouse models, based on a consolidation of published research. It is intended to serve as a practical guide for researchers designing and executing preclinical studies involving this compound.
Quantitative Data Summary
The following tables summarize the dosing regimens, administration routes, and observed effects of this compound in different mouse models.
Table 1: this compound Dosing in Aging and Senescence Mouse Models
| Mouse Model | Dosage | Administration Route | Duration | Key Findings |
| Radiation-induced aging | 50 mg/kg/day | Oral gavage | 2 weeks | Reversed signs of aging (e.g., gray fur), improved motor activity and bone density, decreased senescent cells.[5][6] |
| D-galactose-induced aging | 20 mg/kg/day | Oral gavage | 6 weeks | Restored circadian rhythm and locomotor activity, increased expression of clock genes.[7] |
| Total Body Irradiation (TBI)-aged mice | 50 mg/kg/day | Oral gavage | 2 weeks | Delayed age-related symptoms, restored physical function, and reduced senescent cells in multiple tissues.[6][8] |
Table 2: this compound Dosing in Metabolic and Organ-Specific Mouse Models
| Mouse Model | Dosage | Administration Route | Duration | Key Findings |
| High-fat diet (HFD)-induced obesity | 10 and 50 mg/kg/day | Oral gavage | 11 weeks | Significantly reduced body weight gain at 50 mg/kg.[9] |
| Carbon tetrachloride (CCl4)-induced liver fibrosis | 50 and 200 mg/kg/day | Not specified | 4 weeks | The 200 mg/kg dose exhibited anti-fibrotic effects, decreased collagen deposition, and protected the liver from damage.[10] |
Table 3: this compound Dosing in Neurological Mouse Models
| Mouse Model | Dosage | Administration Route | Duration | Key Findings |
| Depression-like behavior model | Not specified | Oral administration | 7 days | Attenuated depression-like behavior.[11] |
| Spinal cord injury (SCI) | 20 mg/kg, twice daily | Intraperitoneal injection | 7 days | Promoted the growth of dorsal column axons and the recovery of sensory and urinary function.[12][13] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol is based on methodologies reported for studies investigating aging and metabolic disorders.[6][9]
Materials:
-
This compound (CAG) powder
-
5% Carboxymethylcellulose-sodium (CMC-Na) solution
-
Sterile water
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Oral gavage needles (20-24 gauge, with a ball tip)
-
Syringes (1 ml)
Procedure:
-
Preparation of Vehicle: Prepare a 5% (w/v) solution of CMC-Na in sterile water. Mix thoroughly using a magnetic stirrer until the CMC-Na is fully dissolved and the solution is clear.
-
CAG Suspension:
-
Calculate the required amount of CAG based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
Weigh the calculated amount of CAG powder.
-
Gradually add the CAG powder to the 5% CMC-Na vehicle while continuously stirring or using a mortar and pestle to ensure a uniform suspension. For larger volumes, a homogenizer can be used.
-
The final concentration of the suspension should be calculated to deliver the desired dose in a specific volume (typically 100-200 µl per mouse).
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the CAG suspension into a 1 ml syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and slowly administer the suspension.
-
Monitor the mouse briefly after administration to ensure there are no signs of distress.
-
Protocol 2: Intraperitoneal Injection of this compound
This protocol is adapted from studies on neurological models.[13]
Materials:
-
This compound (CAG) powder
-
Sterile saline solution (0.9% NaCl)
-
Solubilizing agent if necessary (e.g., DMSO, Tween 80; compatibility and toxicity should be considered)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Preparation of CAG Solution:
-
Determine the required concentration of CAG in the injection solution based on the desired dose (e.g., 20 mg/kg) and the injection volume (typically 100-200 µl per mouse).
-
Weigh the appropriate amount of CAG powder.
-
Dissolve the CAG in a small amount of a suitable solvent if it is not readily soluble in saline.
-
Bring the solution to the final volume with sterile saline. Ensure the final concentration of any co-solvent is non-toxic to the mice.
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
-
Intraperitoneal Injection:
-
Properly restrain the mouse, exposing the lower abdominal area.
-
Draw the calculated volume of the CAG solution into an insulin syringe.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Visualizations
Caption: Workflow for Oral this compound Administration.
Caption: CAG Induces Senescent Cell Apoptosis via PI3K/AKT/mTOR Inhibition.
Caption: this compound Activates the Nrf-2 Antioxidant Pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 6. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective effect of this compound on aging mouse circadian rhythmic disorder induced by d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound inhibits adipogenesis and fat accumulation in vitro and in vivo through activating Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes dorsal column axon regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound promotes dorsal column axon regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Telomerase Activity in Response to Cycloastragenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomeres, the protective caps at the ends of eukaryotic chromosomes, shorten with each cell division, contributing to cellular aging and senescence. The enzyme telomerase counteracts this shortening by adding telomeric repeats, thereby playing a crucial role in cellular longevity and health. Cycloastragenol (CAG), a small molecule activator of telomerase derived from the Astragalus plant, has garnered significant interest for its potential in anti-aging and therapeutic applications.[1] This document provides a detailed, step-by-step guide for performing a telomerase activity assay in response to treatment with this compound, utilizing the widely accepted Telomeric Repeat Amplification Protocol (TRAP). Additionally, it outlines the key signaling pathways involved in CAG-mediated telomerase activation.
Principle of the Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[2][3] The assay involves three main steps:
-
Telomerase Extension: Telomerase present in a cell lysate adds telomeric repeats (GGTTAG) onto the 3' end of a synthetic substrate oligonucleotide (TS primer).
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (ACX).
-
Detection: The amplified products, which appear as a characteristic 6-base pair ladder on a gel, are visualized to determine the presence and relative activity of telomerase.[2][4]
Experimental Protocol: TRAP Assay with this compound Treatment
This protocol is designed for mammalian cell cultures. All steps should be performed under sterile conditions and on ice where indicated to prevent protein degradation and RNase activity.
Materials:
-
Cell culture medium and supplements
-
This compound (CAG) solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Lysis Buffer (e.g., NP-40 or CHAPS-based)[5]
-
TRAP Assay Kit (containing TRAP buffer, dNTPs, TS primer, ACX primer, Taq polymerase, and an internal standard)
-
DNase/RNase-free water
-
DNase/RNase-free microfuge tubes
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Green or similar fluorescent dye)
-
Positive control cells (e.g., HCT116) and negative control (lysis buffer only)[4]
Procedure:
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate mammalian cells (e.g., human keratinocytes, fibroblasts, or neuronal cells) in appropriate culture vessels and allow them to adhere and grow to a desired confluency (typically 70-80%).[6]
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the CAG stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).[7] Include a vehicle control (DMSO) at the same concentration as the highest CAG treatment.
-
Replace the existing medium with the CAG-containing or vehicle control medium.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the induction of telomerase activity.[1]
-
Part 2: Cell Lysis and Protein Extraction
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and then harvest them using a cell scraper or trypsinization.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA) to ensure equal loading in the TRAP assay.
Part 3: TRAP Assay
-
Reaction Setup:
-
On ice, prepare the TRAP reaction mix in PCR tubes. For each sample, combine the TRAP buffer, dNTPs, TS primer, ACX primer, and Taq polymerase as specified by the kit manufacturer.
-
Add a standardized amount of cell lysate (e.g., 1 µl containing a specific amount of protein) to the respective PCR tubes.[4]
-
Include a positive control (lysate from a telomerase-positive cell line), a negative control (lysis buffer only), and a heat-inactivated lysate control for each sample.
-
-
Telomerase Extension: Place the PCR tubes in a thermocycler and incubate at 25-30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.[5][8]
-
PCR Amplification:
-
Detection of TRAP Products:
-
Mix the PCR products with a loading dye.
-
Resolve the amplified products on a non-denaturing polyacrylamide gel (e.g., 10-12%).
-
Stain the gel with a fluorescent dye and visualize the DNA fragments using a gel documentation system. Telomerase activity will be indicated by a ladder of bands with 6-base pair increments.
-
Data Presentation
The results of the TRAP assay can be quantified by measuring the intensity of the band ladder for each sample. The data should be normalized to the internal standard and expressed as relative telomerase activity compared to the vehicle control.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Relative Telomerase Activity (Fold Change vs. Control) |
| Vehicle Control (DMSO) | - | 48 | 1.0 |
| This compound | 0.1 | 48 | Value |
| This compound | 1.0 | 48 | Value |
| This compound | 10.0 | 48 | Value |
| Positive Control (HCT116) | - | - | Value |
| Negative Control | - | - | 0 |
Note: The values in the table are placeholders and should be replaced with experimental data.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing telomerase activity with this compound using the TRAP assay.
This compound Signaling Pathway for Telomerase Activation
This compound is believed to activate telomerase primarily by upregulating the expression of the catalytic subunit, hTERT, and promoting its translocation to the nucleus.[1] Several signaling pathways have been implicated in this process.[9]
Caption: Signaling pathways activated by this compound leading to increased telomerase activity.
Concluding Remarks
This guide provides a comprehensive framework for assessing the impact of this compound on telomerase activity. Adherence to this protocol will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of CAG's mechanism of action and its potential therapeutic applications. It is important to note that while CAG has been shown to activate telomerase, the long-term effects and potential risks, such as the theoretical risk of promoting oncogenesis, require further investigation.[10][11]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. telomer.com.tr [telomer.com.tr]
- 6. biorxiv.org [biorxiv.org]
- 7. karger.com [karger.com]
- 8. TRAP (Telomeric Repeat Amplification Protocol) [bio-protocol.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. What is this compound?_Chemicalbook [chemicalbook.com]
Measuring the Efficacy of Cycloastragenol on Telomerase Activity Using the RQ-TRAP Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cycloastragenol (CAG), a triterpenoid saponin derived from Astragalus membranaceus, has garnered significant attention as a potential anti-aging compound due to its ability to activate telomerase.[1][2] Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus counteracting the progressive telomere shortening that occurs with each cell division.[3] The Real-Time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP) is a highly sensitive and efficient method for quantifying telomerase activity, making it an ideal tool to assess the efficacy of telomerase activators like this compound.[3][4][5][6][7] This document provides detailed application notes and protocols for utilizing the RQ-TRAP assay to measure the dose-dependent effects of this compound on telomerase activity in cell cultures.
Data Presentation
The following tables summarize quantitative data on the effect of this compound on telomerase activity and gene expression from various studies.
Table 1: Effect of this compound on Telomerase Activity in Different Cell Types
| Cell Type | This compound Concentration (µM) | Fold Increase in Telomerase Activity (Relative to Control) | Assay Method | Reference |
| PC12 Cells | 1 | ~2 | RQ-TRAP | [8] |
| PC12 Cells | 3 | ~2 | RQ-TRAP | [8] |
| Primary Cortical Neurons | 0.01 | Significant Increase | RQ-TRAP | [8] |
| Primary Cortical Neurons | 0.1 - 0.3 | Maximal Effect | RQ-TRAP | [8] |
| Primary Hippocampal Neurons | 0.01 | Significant Increase | RQ-TRAP | [8] |
| Primary Hippocampal Neurons | 0.1 - 0.3 | Maximal Effect | RQ-TRAP | [8] |
| Human Epidermal Keratinocytes (HEKn) | 0.01 - 10 | Dose-dependent increase | RQ-TRAP | [8] |
| Mouse Granulosa Cells | Not specified | Significant Increase | Telomerase ELISA Kit | [9][10] |
Table 2: Effect of this compound on hTERT (human Telomerase Reverse Transcriptase) Expression
| Cell Type | This compound Concentration | Change in hTERT mRNA Levels | Change in hTERT Protein Levels | Reference |
| Human Epidermal Keratinocytes (HEKn) | Dose-dependent | Increased | Increased | [11] |
| Nucleus Pulposus Cells (NPCs) | Pre-treatment | Upregulated | Upregulated | [12][13][14] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., PC12, primary neurons, or HEKn cells) in appropriate culture vessels and media. Allow cells to adhere and reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).[8] A vehicle control (e.g., 0.3% DMSO) should be prepared in parallel.[8]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[8]
Protocol 2: Cell Lysis and Protein Extraction
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells using an ice-cold lysis buffer (e.g., NP-40 or CHAPS-based buffer).[4] Resuspend the cell pellet in the lysis buffer at a concentration of 500–1,250 cells/µl and incubate on ice for 30 minutes.[4]
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cell extract with active telomerase.
-
Protein Quantification: Determine the protein concentration of each cell extract using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the telomerase activity later.
Protocol 3: RQ-TRAP Assay
The RQ-TRAP assay is a two-step process: telomerase-mediated extension of a substrate oligonucleotide, followed by real-time PCR amplification of the extension products.[3][4]
-
Reaction Mixture Preparation: Prepare the RQ-TRAP reaction mixture. A typical 25 µl reaction includes:
-
Telomerase Extension Step: Incubate the reaction mixtures at 25°C for 20 minutes to allow the telomerase in the cell extracts to add telomeric repeats to the TS primer.[3]
-
Real-Time PCR Amplification: Perform real-time PCR using a thermal cycler. A typical two-step PCR protocol is:
-
Initial denaturation at 95°C for 30 seconds.
-
35-40 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing/Extension at 60°C for 90 seconds.[3]
-
-
-
Data Acquisition: Collect fluorescence data during the annealing/extension step of each cycle.
Protocol 4: Data Analysis
-
Standard Curve: To quantify relative telomerase activity, generate a standard curve using serial dilutions of a known telomerase-positive cell line extract.
-
Ct Value Determination: Determine the threshold cycle (Ct) for each sample. The Ct value is inversely proportional to the initial amount of telomerase extension products.
-
Relative Quantification: Compare the Ct values of the this compound-treated samples to the vehicle control. The relative telomerase activity can be calculated using the standard curve. A lower Ct value indicates higher telomerase activity.
-
Normalization: Normalize the telomerase activity to the protein concentration of the cell extract to account for any differences in cell number.
Visualizations
Signaling Pathways of this compound-Mediated Telomerase Activation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYBR Green real-time telomeric repeat amplification protocol for the rapid quantification of telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. telomer.com.tr [telomer.com.tr]
- 5. Quantitative telomerase activity in circulating human leukocytes: utility of real-time telomeric repeats amplification protocol (RQ-TRAP) in a clinical/epidemiological setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SYBR Green real-time telomeric repeat amplification protocol for the rapid quantification of telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. This compound activation of telomerase improves β-Klotho protein level and attenuates age-related malfunctioning in ovarian tissues. [vivo.weill.cornell.edu]
- 10. This compound activation of telomerase improves β-Klotho protein level and attenuates age-related malfunctioning in ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Protein Expression Following Cycloastragenol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloastragenol (CAG), a triterpenoid saponin derived from Astragalus membranaceus, is a natural compound with recognized anti-aging and pharmacological properties.[1][2] Its primary mechanism of action is the activation of telomerase, an enzyme responsible for maintaining telomere length and promoting cellular longevity.[3][4][5][6] Beyond telomerase activation, CAG modulates a variety of signaling pathways implicated in cellular senescence, apoptosis, inflammation, and oxidative stress. Western blot analysis is a critical technique for elucidating the molecular mechanisms underlying CAG's effects by quantifying changes in the expression of key proteins. These application notes provide a comprehensive overview of the signaling pathways affected by CAG and a detailed protocol for performing Western blot analysis to assess these changes.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key cellular signaling pathways:
-
Telomerase Activation and Anti-Senescence Pathways: CAG is a potent activator of telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase.[3][4][5][6] This leads to the upregulation of proteins that combat cellular senescence, such as SIRT1, and the downregulation of senescence markers like p16 and p21.[3][7][8]
-
Anti-Apoptotic Pathways: CAG treatment has been demonstrated to protect cells from apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the levels of pro-apoptotic proteins such as Bax and cleaved caspase-3.[6][7][8]
-
Oxidative Stress Response Pathways: CAG enhances the cellular antioxidant defense system by activating the Nrf2/ARE signaling pathway. This leads to the upregulation of cytoprotective enzymes.[3][4]
-
Cell Growth and Survival Pathways: CAG has been shown to modulate the PI3K/AKT/mTOR and Src/MEK/ERK pathways, which are critical for cell growth, proliferation, and survival.[9][10][11]
-
Inflammatory Response Pathways: CAG can suppress neuroinflammation and modulate inflammatory responses through pathways such as JAK/STAT and by inhibiting NF-κB.[8][9][12]
-
Circadian Rhythm Regulation: CAG has been found to enhance the expression of core clock proteins like BMAL1 and PER2, suggesting a role in regulating circadian rhythms.[13]
Quantitative Analysis of Protein Expression Changes
The following table summarizes the observed changes in protein expression from various studies utilizing Western blot analysis after this compound treatment.
| Protein | Signaling Pathway | Effect of CAG Treatment | Cell/Tissue Type | Reference |
| hTERT | Telomerase Activation | ↑ Increase | Human epidermal keratinocytes, Nucleus pulposus cells | [3][5][6] |
| p53 | p53/p21 Pathway | ↓ Decrease | Human primary epidermal keratinocytes | [3] |
| p21 | p53/p21 Pathway | ↓ Decrease | Human primary epidermal keratinocytes | [3] |
| Cyclin E | Cell Cycle | ↑ Increase | Human primary epidermal keratinocytes | [3] |
| Cdk2 | Cell Cycle | ↑ Increase | Human primary epidermal keratinocytes | [3] |
| NRF2 | NRF2/ARE Pathway | ↑ Increase | Human primary epidermal keratinocytes | [3][4] |
| p-ERK | Src/MEK/ERK Pathway | ↑ Increase | HEK293, various cell lines | [9] |
| p-STAT5b | JAK/STAT Pathway | ↑ Increase | Not specified | [9] |
| p-PI3K | PI3K/AKT/mTOR Pathway | ↓ Decrease | Senescent human cells | [10][11] |
| p-AKT | PI3K/AKT/mTOR Pathway | ↓ Decrease | Senescent human cells | [10][11] |
| p-mTOR | PI3K/AKT/mTOR Pathway | ↓ Decrease | Senescent human cells | [10][11] |
| Bcl-2 | Apoptosis | ↑ Increase | Nucleus pulposus cells, senescent cells | [6][7][12] |
| Bax | Apoptosis | ↓ Decrease | Nucleus pulposus cells | [6][7] |
| Cleaved Caspase-3 | Apoptosis | ↓ Decrease | Nucleus pulposus cells | [6][7] |
| PARP | Apoptosis | ↓ Decrease | Senescent IMR-90 cells | [11][12] |
| p16 | Senescence | ↓ Decrease | Nucleus pulposus cells | [7] |
| SIRT1 | Anti-aging | ↑ Increase | Ischemic brain tissue | [8] |
| BMAL1 | Circadian Clock | ↑ Increase | Aging mouse liver and SCN | [13] |
| PER2 | Circadian Clock | ↑ Increase | Aging mouse liver and SCN | [13] |
| p-CREB | CREB Pathway | ↑ Increase | PC12 cells, cortical neurons | [14] |
| β-Klotho | Anti-aging | ↑ Increase | Mouse ovarian tissues | [15] |
Experimental Protocols
Western Blot Protocol for Analyzing Protein Expression after this compound Treatment
This protocol provides a detailed methodology for assessing changes in protein expression in cell culture models following treatment with this compound.
1. Cell Culture and this compound Treatment:
-
Culture the desired cell line (e.g., human epidermal keratinocytes, neuronal cells, nucleus pulposus cells) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound (CAG) in a suitable solvent such as DMSO.
-
Treat the cells with varying concentrations of CAG (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) group.
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[5][6]
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples for electrophoresis by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.[5]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-hTERT, anti-p53, anti-Bcl-2) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to account for variations in protein loading.[3][7]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key signaling pathways modulated by this compound.
Caption: Standard workflow for Western blot analysis.
Caption: this compound's activation of the NRF2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound upregulates SIRT1 expression, attenuates apoptosis and suppresses neuroinflammation after brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The protective effect of this compound on aging mouse circadian rhythmic disorder induced by d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. This compound activation of telomerase improves β-Klotho protein level and attenuates age-related malfunctioning in ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Cycloastragenol's Effects on Aging in an Animal Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting an animal study to investigate the effects of Cycloastragenol (CAG) on the hallmarks of aging. The protocols detailed below are intended to guide researchers in assessing the potential of CAG as an anti-aging intervention.
Introduction to this compound and Its Anti-Aging Potential
This compound (CAG) is a natural triterpenoid saponin derived from the root of Astragalus membranaceus, a plant long used in traditional Chinese medicine.[1][2] Emerging scientific evidence suggests that CAG may combat the aging process through multiple mechanisms. It is recognized primarily as a telomerase activator, capable of elongating telomeres and thereby mitigating cellular senescence.[1][2][3][4] Additionally, studies have indicated that CAG possesses anti-inflammatory, anti-oxidative properties, and can improve lipid metabolism.[1][2] Recent findings also point to its role as a senolytic agent, selectively eliminating senescent cells that contribute to age-related dysfunction.[5][6] This multifaceted activity makes CAG a compelling candidate for interventions aimed at extending healthspan and potentially lifespan.
Experimental Design and Animal Model
A robust preclinical study is critical to evaluating the efficacy and safety of CAG. The following experimental design using a well-established aging animal model is recommended.
Animal Model: C57BL/6 mice are a suitable choice as they are a widely used inbred strain in aging research with well-characterized age-related physiological and pathological changes.[7][8] Both male and female mice should be included to assess for any sex-specific effects.
Age Groups:
-
Young Control: 4-6 months old. This group represents the baseline for normal physiological function.[9][10]
-
Aged Control: 18-20 months old. This group will exhibit typical age-related decline and serve as the primary comparison for the treatment group.
-
Aged + this compound (CAG): 18-20 months old. This group will receive CAG treatment.
Treatment Protocol:
-
Route of Administration: Oral gavage is a common and effective method for administering CAG in mice.[11]
-
Dosage: Based on previous studies, a daily oral dose of 20 mg/kg of CAG can be used.[11] However, a dose-response study may be warranted.
-
Duration: A treatment duration of 6-8 weeks is recommended to observe significant changes in aging biomarkers.[11]
Key Experiments and Protocols
A battery of tests should be employed to comprehensively assess the effects of CAG on various aspects of aging.
Cellular Senescence
Objective: To determine if CAG can reduce the burden of senescent cells in aged tissues.
Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Tissue Collection and Preparation: Euthanize mice and collect tissues of interest (e.g., liver, kidney, skin). Flash-freeze tissues in liquid nitrogen and embed in OCT medium. Cryosection tissues at a thickness of 10 µm.[12]
-
Fixation: Fix the tissue sections with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.[12][13]
-
Washing: Wash the sections twice with PBS.[13]
-
Staining: Prepare the SA-β-gal staining solution containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.[12][14] Incubate the sections in the staining solution at 37°C (without CO2) for 12-16 hours.[13][15]
-
Analysis: Wash the sections with PBS and counterstain if desired. Mount the slides and visualize under a bright-field microscope. Quantify the percentage of blue-stained (senescent) cells.[14]
Telomere Biology
Objective: To assess the effect of CAG on telomerase activity and telomere length.
Protocol: Telomere Length Measurement by Quantitative Fluorescence In Situ Hybridization (Q-FISH)
-
Chromosome Preparation: Isolate splenocytes or bone marrow cells and culture them to obtain metaphase spreads on microscope slides.
-
Hybridization: Use a fluorescently labeled peptide nucleic acid (PNA) probe specific for the telomeric repeat sequence (TTAGGG). Hybridize the probe to the denatured chromosomal DNA.[16][17]
-
Image Acquisition: Capture fluorescent images of the metaphase spreads using a fluorescence microscope equipped with a CCD camera.
-
Analysis: Use specialized software to quantify the fluorescence intensity of the telomere signals, which is proportional to telomere length.[16] The results can be expressed as a T/S ratio (telomere to single-copy gene).[18]
Protocol: Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
-
Tissue Homogenization: Homogenize tissue samples (e.g., liver, spleen) in a lysis buffer to extract proteins.
-
TRAP Assay: The TRAP assay is a PCR-based method that detects the ability of telomerase in the protein extract to add telomeric repeats to a substrate oligonucleotide. The products are then amplified by PCR.[19]
-
Detection: The amplified products can be visualized by gel electrophoresis or quantified using a real-time PCR system.
Oxidative Stress
Objective: To evaluate the impact of CAG on age-related oxidative damage.
Protocol: Measurement of Oxidative Stress Markers
-
Sample Collection: Collect blood (plasma or serum) and tissue homogenates.
-
Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a common marker of oxidative stress.[20][21] Use a commercially available colorimetric or fluorometric assay kit to measure MDA levels in the samples.
-
Glutathione (GSH/GSSG) Ratio: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is an indicator of cellular redox status.[20] Use a commercially available assay kit to measure the levels of both GSH and GSSG.
-
Superoxide Dismutase (SOD) and Catalase Activity: These are key antioxidant enzymes.[21] Measure their activity in tissue homogenates using commercially available assay kits.
Inflammation
Objective: To determine if CAG can modulate age-associated chronic low-grade inflammation.
Protocol: Measurement of Pro-inflammatory Cytokines
-
Sample Collection: Collect serum or plasma from blood samples.
-
Multiplex Immunoassay (Luminex): This high-throughput method allows for the simultaneous quantification of multiple cytokines in a small sample volume.[22][23] Use a commercially available mouse-specific multiplex kit to measure the levels of key pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[24][25][26]
-
ELISA: Alternatively, individual Enzyme-Linked Immunosorbent Assays (ELISAs) can be used to measure the concentration of specific cytokines.[22][24]
Metabolic Function
Objective: To assess the effects of CAG on age-related metabolic decline.
Protocol: Metabolic Cage Analysis
-
Acclimation: Individually house mice in metabolic cages for at least 2-3 days to acclimate.[27]
-
Data Collection: Use a metabolic cage system (e.g., TSE PhenoMaster, Promethion) to continuously monitor food and water intake, locomotor activity, oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and energy expenditure over a 72-hour period.[27][28][29]
-
Analysis: Analyze the collected data to identify any changes in metabolic parameters between the different groups.
Cognitive Function
Objective: To evaluate the impact of CAG on age-related cognitive decline.
Protocol: Morris Water Maze
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Training: Train the mice over several days to find the hidden platform using spatial cues around the room.[30][31]
-
Probe Trial: After the training period, remove the platform and assess the mouse's memory for the platform's location by measuring the time spent in the target quadrant.
-
Analysis: Aged mice typically show impaired performance (longer latency to find the platform and less time in the target quadrant) compared to young mice.[30] Compare the performance of the CAG-treated aged mice to the aged control group.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between the experimental groups.
Table 1: Cellular Senescence and Telomere Biology
| Parameter | Young Control | Aged Control | Aged + CAG |
| SA-β-gal Positive Cells (%) | |||
| Relative Telomere Length (T/S Ratio) | |||
| Telomerase Activity (Relative Units) |
Table 2: Oxidative Stress and Inflammation
| Parameter | Young Control | Aged Control | Aged + CAG |
| Plasma MDA (µM) | |||
| Liver GSH/GSSG Ratio | |||
| Serum IL-6 (pg/mL) | |||
| Serum TNF-α (pg/mL) |
Table 3: Metabolic and Cognitive Function
| Parameter | Young Control | Aged Control | Aged + CAG |
| 24h Energy Expenditure (kcal/kg/h) | |||
| Respiratory Exchange Ratio (RER) | |||
| Morris Water Maze Latency (s) | |||
| Time in Target Quadrant (%) |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of this compound action and the overall experimental workflow.
Caption: Proposed signaling pathways of this compound in mitigating hallmarks of aging.
Caption: Overall experimental workflow for the this compound animal study.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 6. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Animal Models of Aging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models for preclinical studies in aging-related disorders: One is not for all - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles of Animal Use for Gerontological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. afar.org [afar.org]
- 11. The protective effect of this compound on aging mouse circadian rhythmic disorder induced by d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. buckinstitute.org [buckinstitute.org]
- 14. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 15. telomer.com.tr [telomer.com.tr]
- 16. karger.com [karger.com]
- 17. Telomere length measurement in mouse chromosomes by a modified Q-FISH method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4.5. Telomere Length Analysis [bio-protocol.org]
- 19. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. avmajournals.avma.org [avmajournals.avma.org]
- 21. Oxidative Stress: A Biomarker for Animal Health and Production: A Review [arccjournals.com]
- 22. researchgate.net [researchgate.net]
- 23. Exploring Cytokine Dynamics in Mouse Peripheral Blood: Implications for Immunology and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2.10. Inflammatory Cytokine Measurements [bio-protocol.org]
- 26. oncology.labcorp.com [oncology.labcorp.com]
- 27. pubcompare.ai [pubcompare.ai]
- 28. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]
- 29. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 30. Assessing cognitive decline in the aging brain: lessons from rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. criver.com [criver.com]
Application Notes and Protocols for Determining Cycloastragenol Cytotoxicity
Introduction
Cycloastragenol (CAG), a triterpenoid saponin derived from Astragalus membranaceus, has garnered significant interest for its potential anti-aging and anti-inflammatory properties.[1][2] However, understanding its cytotoxic profile is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell viability assays and explore the underlying signaling pathways involved in its cytotoxic effects.
Key Concepts in this compound Cytotoxicity
This compound has been shown to exert cytotoxic effects in a dose-dependent manner, particularly in cancer cell lines.[1] Studies have indicated that its cytotoxic mechanism can be cell-type specific. For instance, in colon cancer cells, this compound's cytotoxicity is dependent on the p53 status of the cells.[1] In senescent cells, this compound has been identified as a senolytic agent, selectively inducing apoptosis.[2][3]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[1]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) and incubate for 24 to 72 hours.[1][6] Include a vehicle control (e.g., DMSO).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1] A reference wavelength of 630 nm can also be used to reduce background.[4]
Data Analysis:
Cell viability is expressed as a percentage of the control (untreated cells).
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate (100 µL/well) and incubate for 24-48 hours.[10]
-
Compound Treatment: Add this compound at desired concentrations.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[10][11][12]
-
Reagent Addition: Add 50-70 µL of the XTT working solution to each well.[10][11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.[10][12]
-
Absorbance Measurement: Measure the absorbance at 450 nm, with a reference wavelength of 660 nm.[10]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves a substrate mix and an assay buffer.[13]
-
Add the reaction mixture to the collected supernatant in a new 96-well plate.
-
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[13]
-
Stop Reaction (Optional): A stop solution can be added to terminate the reaction.[13][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit, usually around 490 nm.[14][15]
Data Analysis:
Cytotoxicity is calculated based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control of totally lysed cells (maximum release).
Data Presentation
| Assay | Cell Line | This compound Concentration (µM) | Incubation Time (h) | Result (e.g., % Viability, % Cytotoxicity) | Reference |
| MTT | HCT116 p53+/+ | 50 | 24 | Decreased cell viability | [1] |
| MTT | HCT116 p53-/- | 50 | 24 | No significant decrease in cell viability | [1] |
| MTT | HELF-VP16 (senescent) | 50, 100 | 48 | Dose-dependent reduction in viability | [2] |
| CCK-8 | Nucleus Pulposus Cells | 50, 100 | 24 | Significant cytotoxic effects | [6] |
Signaling Pathways in this compound Cytotoxicity
This compound-induced cytotoxicity involves the modulation of several key signaling pathways.
p53-Mediated Apoptosis
In colon cancer cells, this compound's cytotoxic effect is linked to the activation of the p53 pathway.[1] This leads to the induction of apoptosis, as evidenced by increased expression of pro-apoptotic proteins like PUMA and p21, and decreased levels of pro-caspase 3.[1][3]
References
- 1. Antitumor Effect of this compound in Colon Cancer Cells via p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youdobio.com [youdobio.com]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Preparation of Cycloastragenol Stock Solutions for Laboratory Use
1. Introduction
Cycloastragenol (CAG) is a triterpenoid saponin derived from the hydrolysis of astragaloside IV, a primary active component of Astragalus membranaceus.[1][2] In laboratory settings, it is investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-aging properties.[3] A key mechanism of action attributed to this compound is the activation of telomerase, an enzyme responsible for maintaining telomere length, which has implications for cellular senescence and age-associated diseases.[1][3][4] It also interacts with several critical signaling pathways, such as the Src/MEK/ERK and JAK/STAT pathways.[2][5]
Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols and data for the solubilization, storage, and handling of this compound for research applications.
2. Physicochemical Properties
-
Formal Name : 20,24R-epoxy-9,19-cyclolanostane-3β,6α,16β,25-tetrol[6][7]
-
Synonyms : Astramembrangenin, Cyclogalegigenin[6]
-
Appearance : White to off-white crystalline solid or powder.[6][8]
3. Solubility Data
This compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. The reported solubility can vary between suppliers. It is recommended to consult the batch-specific certificate of analysis.
| Solvent | Reported Solubility (mg/mL) | Notes |
| DMSO | 3 - 98 | Solubility can be significantly enhanced with fresh (anhydrous) DMSO and sonication.[3][6][7][8][9][10][11] |
| Ethanol | 3 - 15 | |
| DMF | 10 - 25 | |
| Aqueous Buffer | ~0.25 | Sparingly soluble. Achieved by first dissolving in DMF and then diluting 1:8 with PBS (pH 7.2).[6][10][11] |
4. Experimental Protocols
Safety Precaution : this compound should be considered hazardous until further information is available. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin or eyes.[6]
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/spectroscopic grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Solvent Addition : Add the calculated volume of DMSO to the tube. For 10 mg of this compound, add 1 mL of DMSO.
-
Dissolution : Vortex the solution vigorously. If the compound does not fully dissolve, use a bath sonicator or gentle warming (37°C) for several minutes to aid dissolution.[10][11][12] Visually inspect the solution to ensure no particulates remain. Note: Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[9]
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[3][11] Store the aliquots as recommended in the storage section below.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This compound is sparingly soluble in aqueous media. Therefore, a serial dilution from an organic stock solution is required.
Materials:
-
High-concentration this compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile dilution tubes
Methodology:
-
Intermediate Dilution (Optional) : Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the high-concentration stock in pure DMSO to minimize the final solvent concentration in the assay.
-
Final Dilution : Add a small volume of the DMSO stock solution to the pre-warmed aqueous buffer or cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mixing : Immediately after adding the stock, vortex or invert the tube gently to ensure rapid and uniform mixing, preventing precipitation.
-
Solvent Control : Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous medium without the compound. This is critical as DMSO can have biological effects.
-
Usage : Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[6]
Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol provides an example of a vehicle formulation for animal administration, adapted from published methods.[3][12]
Materials:
-
High-concentration this compound stock solution in DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Methodology (Example Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline):
-
Initial Mixture : In a sterile tube, add 100 µL of the this compound DMSO stock solution (e.g., 20.8 mg/mL).[3]
-
Add Co-solvent : Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until uniform.[3]
-
Add Surfactant : Add 50 µL of Tween-80 and mix again until the solution is clear.[3]
-
Final Dilution : Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.[3]
-
Usage : Prepare this formulation fresh on the day of use. If any precipitation occurs, gentle warming and sonication can be used to aid dissolution.[3]
5. Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | ≥ 2-4 years | Protect from light and moisture.[6][7][8] |
| Stock Solution (in DMSO/Ethanol) | -20°C | 1 - 3 months | Aliquot to avoid freeze-thaw cycles.[3][7][10][11] |
| Stock Solution (in DMSO/Ethanol) | -80°C | 6 - 12 months | Recommended for long-term storage.[3][9][10][11] |
| Aqueous Solution | 2-8°C | ≤ 1 day | Prepare fresh before use.[6] |
6. Key Signaling Pathways & Experimental Workflows
The biological effects of this compound are mediated through the modulation of multiple signaling pathways. Its primary reported function is the activation of telomerase reverse transcriptase (TERT), which can be initiated through several upstream pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. adipogen.com [adipogen.com]
- 9. selleckchem.com [selleckchem.com]
- 10. glpbio.com [glpbio.com]
- 11. glpbio.com [glpbio.com]
- 12. This compound | Telomerase | Epigenetic Reader Domain | TargetMol [targetmol.com]
Application Notes: Cycloastragenol (CAG) in Spinal Cord Injury (SCI) Research
Introduction Cycloastragenol (CAG), a triterpenoid aglycone derived from Astragaloside IV found in Astragalus membranaceus, has garnered significant interest for its wide array of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-aging properties[1][2]. Recent research has highlighted its therapeutic potential in the context of central nervous system (CNS) injuries, particularly spinal cord injury (SCI)[2][3]. In SCI models, CAG has been shown to promote axonal regeneration, suppress local inflammation, and contribute to the recovery of sensory and urinary functions, making it a promising candidate for further investigation and drug development[1][2].
Mechanism of Action The therapeutic effects of CAG in SCI are multifactorial. Key mechanisms include:
-
Promotion of Axon Regeneration: CAG administration has been demonstrated to promote the growth of dorsal column axons past the lesion site in mouse models of SCI[1][4]. This neuro-regenerative effect is associated with the upregulation of Telomerase Reverse Transcriptase (TERT) and p53, proteins implicated in neuronal survival and axon growth[4].
-
Anti-inflammatory Effects: A critical component of secondary injury in SCI is the robust inflammatory response. CAG has been shown to suppress this response by reducing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[1][4]. It also decreases the levels of inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS) at the injury site[1][4]. The anti-inflammatory effects may be mediated through pathways like the inhibition of the TXNIP/NLRP3 inflammasome and modulation of macrophage polarization[1][5].
-
Neuroprotection: CAG is known to modulate several critical signaling pathways involved in cell survival and apoptosis, including the PI3K/AKT/mTOR and SIRT1 pathways[6][7][8]. By activating these pathways, CAG can potentially protect neurons from apoptosis and oxidative stress-induced damage following SCI[8][9].
Quantitative Data Summary
The following tables summarize quantitative findings from a key study investigating the effects of CAG in a mouse model of dorsal column SCI[1][4].
Table 1: Dosing Regimen and Animal Model
| Parameter | Description | Reference |
| Compound | This compound (CAG) | [1] |
| Animal Model | Adult (6-8 weeks old) female ICR and Rosa-tdTomatof/f reporter mice | [1][4] |
| Injury Model | Dorsal column crush injury | [1][3] |
| Dosage | 20 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1][2] |
| Frequency | Twice daily | [1] |
| Treatment Duration | 7 days for inflammatory analysis; up to 12 weeks for functional/regenerative analysis | [1][4] |
Table 2: Functional and Histological Outcomes after CAG Treatment
| Outcome Measure | Time Point | Control Group (Vehicle) | CAG-Treated Group | Result | Reference |
| Sensory Function (Hot Plate Test) | 6 Weeks | ~2.5 s latency | ~5 s latency | Significant Improvement (p < 0.05) | [1][4] |
| 12 Weeks | ~2.5 s latency | ~7.5 s latency | Significant Improvement (***p < 0.0001) | [1][4] | |
| Urinary Function (Bladder Size) | 12 Weeks | Enlarged bladder | Significantly reduced bladder size | Improved urinary function | [1][4] |
| Axon Regeneration | 12 Weeks | Axons stop at lesion site | tdTomato-positive axons grow over the lesion site | Promoted axon regeneration | [1][4] |
Table 3: Molecular and Cellular Outcomes after CAG Treatment
| Biomarker | Time Point | Method | Change in CAG-Treated Group | Significance | Reference |
| Reactive Oxygen Species (ROS) | 7 Days | DHE Staining | Decreased | p < 0.01 | [1][4] |
| TNF-α (protein) | 7 Days | Immunofluorescence | Decreased | p < 0.05 | [1][4] |
| iNOS (protein) | 7 Days | Immunofluorescence | Decreased | p < 0.05 | [1][4] |
| Tnf-α (mRNA) | 7 Days | qPCR | Decreased | p < 0.01 | [1][4] |
| Il-1β (mRNA) | 7 Days | qPCR | Decreased | p < 0.01 | [1][4] |
| TERT (protein & mRNA) | 7 Days | Western Blot, qPCR | Increased | p < 0.01 | [4] |
| p53 (protein & mRNA) | 7 Days | Western Blot, qPCR | Increased | p < 0.05 (protein), ***p < 0.0001 (mRNA) | [4] |
Signaling Pathways and Experimental Workflows
Visualizations
Caption: CAG suppresses key inflammatory mediators following SCI.
Caption: CAG promotes axon regeneration via TERT and p53 upregulation.
Caption: Workflow for in vivo evaluation of CAG in a mouse SCI model.
Experimental Protocols
In Vivo Spinal Cord Injury Model and CAG Administration
This protocol is based on the methodology for creating a dorsal column crush injury in mice[1][4].
-
Animals: Adult female mice (6-8 weeks old, e.g., ICR strain) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[1][4].
-
Anesthesia and Laminectomy:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Shave the dorsal surface and disinfect the skin with 70% ethanol and povidone-iodine.
-
Make a midline skin incision over the thoracic spine.
-
Perform a laminectomy at the T10 vertebral level to expose the dorsal surface of the spinal cord, keeping the dura mater intact.
-
-
Spinal Cord Injury:
-
Stabilize the spine using vertebral clamps.
-
Use fine forceps (e.g., Dumont #5) to carefully crush the dorsal columns bilaterally for 5 seconds. A visible crush lesion should be apparent.
-
Suture the muscle layers and close the skin incision with wound clips or sutures.
-
-
Post-operative Care:
-
Administer saline subcutaneously for hydration and provide appropriate analgesics.
-
Manually assist with bladder voiding twice daily until urinary function returns.
-
House animals in a clean environment with easy access to food and water.
-
-
This compound (CAG) Administration:
-
Randomly divide animals into a control (vehicle) group and a CAG treatment group.
-
Prepare CAG solution (e.g., in a vehicle of saline containing DMSO and Tween 80).
-
Administer CAG via intraperitoneal (IP) injection at a dose of 20 mg/kg, twice daily, starting from the day of surgery[1]. The control group receives vehicle injections on the same schedule.
-
Behavioral Assessment: Hot Plate Test for Sensory Function
This protocol assesses thermal nociceptive thresholds, indicating the recovery of sensory function[1][4].
-
Apparatus: A commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse on the heated surface of the hot plate.
-
Start a timer immediately.
-
Observe the mouse for signs of nociception, such as licking its hind paws or jumping.
-
Stop the timer and record the latency (in seconds) as soon as a response is observed.
-
To prevent tissue damage, implement a cut-off time (e.g., 30 seconds). If the mouse does not respond by the cut-off time, remove it and record the cut-off time as its latency.
-
Perform testing at baseline (before SCI) and at specified intervals post-SCI (e.g., weekly for 12 weeks).
-
Tissue Processing and Immunofluorescence Staining
This protocol is for analyzing protein expression and cellular changes at the injury site[1][4].
-
Tissue Collection and Preparation:
-
At the designated endpoint (e.g., 7 days or 12 weeks post-SCI), deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the spinal cord segment containing the injury site.
-
Post-fix the tissue in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% sucrose in PBS) at 4°C until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut sagittal or cross-sections (e.g., 20 µm thickness) using a cryostat and mount them on slides.
-
-
Immunofluorescence Staining:
-
Wash the sections with PBS to remove OCT.
-
Perform antigen retrieval if necessary (method depends on the antibody).
-
Permeabilize the sections with a solution of PBS containing Triton X-100 (e.g., 0.3% PBST).
-
Block non-specific binding by incubating in a blocking solution (e.g., 5% goat serum in PBST) for 1 hour at room temperature.
-
Incubate the sections with primary antibodies (diluted in blocking buffer) overnight at 4°C. Examples of primary antibodies include:
-
Wash the sections three times with PBST.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBST.
-
Counterstain nuclei with DAPI.
-
Mount with an anti-fade mounting medium and coverslip.
-
Image the sections using a fluorescence or confocal microscope. Analyze images using software like ImageJ to quantify fluorescence intensity or axon length.
-
References
- 1. Frontiers | this compound promotes dorsal column axon regeneration in mice [frontiersin.org]
- 2. This compound promotes dorsal column axon regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes dorsal column axon regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage polarization in disease therapy: insights from astragaloside IV and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound Confers Cerebral Protection after Subarachnoid Hemorrhage by Suppressing Oxidative Insults and Neuroinflammation via the SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tpcj.org [tpcj.org]
Application Notes and Protocols: Assessing the Senolytic Activity of Cycloastragenol In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloastragenol (CAG), a natural triterpenoid saponin derived from Astragalus membranaceus, has emerged as a promising agent in the field of geroscience.[1][2] Accumulating evidence suggests that CAG possesses senolytic activity, selectively inducing apoptosis in senescent cells.[1][3][4] Senescent cells, which accumulate with age and contribute to various age-related pathologies, are characterized by irreversible growth arrest, resistance to apoptosis, and the secretion of a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP).[5][6] Senolytics, by eliminating these detrimental cells, hold therapeutic potential for treating a range of age-associated diseases.[1][4]
These application notes provide a comprehensive overview and detailed protocols for assessing the senolytic activity of this compound in a laboratory setting. The described methods are essential for researchers investigating the mechanisms of cellular senescence and the development of novel senotherapeutics.
Mechanism of Action of this compound
This compound exerts its senolytic effects through a multi-targeted mechanism. Key pathways involved include:
-
Induction of Apoptosis: CAG selectively triggers apoptosis in senescent cells.[1][7] This is achieved through the inhibition of anti-apoptotic Bcl-2 family proteins and the cleavage of Poly (ADP-ribose) polymerase (PARP).[4][7]
-
Inhibition of Pro-survival Signaling: CAG has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, a critical pro-survival pathway that is often upregulated in senescent cells.[1][3][4]
-
Modulation of the p53/p21 Pathway: this compound can modulate the p53/p21 axis, which is a key regulator of cellular senescence and cell cycle arrest.[2][8][9]
-
Suppression of the Senescence-Associated Secretory Phenotype (SASP): CAG can also act as a senomorphic by suppressing the expression of key SASP components, such as IL-6 and CXCL-10, thereby mitigating the pro-inflammatory microenvironment created by senescent cells.[1][7]
Experimental Workflow for Assessing Senolytic Activity
The following diagram outlines the general workflow for evaluating the senolytic potential of this compound in vitro.
Caption: General experimental workflow for assessing this compound's senolytic activity.
Key Experimental Protocols
Induction of Cellular Senescence
To assess the selective action of this compound, a population of senescent cells must first be generated. Common methods include:
-
Replicative Senescence: This is achieved by serially passaging primary cells until they reach their Hayflick limit and enter a state of irreversible growth arrest.[5][10]
-
Stress-Induced Premature Senescence (SIPS): This involves exposing cells to a sub-lethal dose of a DNA damaging agent.[11] A commonly used inducer is Etoposide (VP-16) , a topoisomerase II inhibitor.[1]
Protocol: Etoposide-Induced Senescence
-
Cell Seeding: Plate human diploid fibroblasts (e.g., IMR-90 or WI-38) at a density of 2 x 10^5 cells per 100 mm dish.[5] Allow cells to adhere overnight.
-
Etoposide Treatment: Treat the cells with 20 µM Etoposide (VP-16) for 24-48 hours.[7]
-
Recovery: Remove the Etoposide-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and replace with fresh complete culture medium.
-
Incubation: Culture the cells for 7-10 days to allow the senescent phenotype to fully develop.[10] Change the medium every 2-3 days.
-
Confirmation: Confirm the induction of senescence using the Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay (Protocol 2) and by assessing senescence markers like p21 and p16 via Western blot (Protocol 5).
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal activity is a widely used biomarker for senescent cells, detectable at pH 6.0.[12][13][14]
Protocol: SA-β-gal Staining
-
Cell Fixation:
-
Staining:
-
Quantification:
-
Observe the cells under a bright-field microscope. Senescent cells will stain blue.
-
Count the number of blue (SA-β-gal positive) cells and the total number of cells in several random fields of view.
-
Calculate the percentage of senescent cells.[16]
-
SA-β-gal Staining Solution Components
| Component | Final Concentration |
| X-gal (in DMF) | 1 mg/mL |
| Citric acid/Sodium phosphate, pH 6.0 | 40 mM |
| Potassium ferrocyanide | 5 mM |
| Potassium ferricyanide | 5 mM |
| Sodium chloride | 150 mM |
| Magnesium chloride | 2 mM |
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used here to determine the selective killing of senescent cells by this compound.
Protocol: MTT Assay
-
Cell Seeding: Seed both non-senescent (control) and senescent cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat senescent and non-senescent cells with this compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key markers involved in senescence, apoptosis, and the SASP signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, p16, Bcl-2, PARP, p-AKT, p-mTOR, p-NF-κB, p-STAT3) overnight at 4°C.[1][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using software like ImageJ, normalizing to a loading control such as GAPDH or β-actin.
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways targeted by this compound in senescent cells.
Caption: this compound's induction of apoptosis via PI3K/AKT/mTOR and Bcl-2 inhibition.
References
- 1. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 4. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A protocol for rapid construction of senescent cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Antitumor Effect of this compound in Colon Cancer Cells via p53 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Cellular Senescence Induction Using Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. telomer.com.tr [telomer.com.tr]
- 15. buckinstitute.org [buckinstitute.org]
- 16. benchchem.com [benchchem.com]
Cycloastragenol: A Potential Therapeutic Agent for High-Fat Diet-Induced Obesity in Murine Models
Application Note ID: AN-CAG-HFD-001
Introduction
Cycloastragenol (CAG), a triterpenoid saponin derived from the roots of Astragalus membranaceus, has garnered significant interest for its potential therapeutic applications, including its role in mitigating age-associated diseases.[1][2][3] Recent studies have highlighted its efficacy in combating high-fat diet (HFD)-induced obesity in murine models. This document provides a comprehensive overview of the application of CAG in this context, detailing its mechanism of action, experimental protocols, and key quantitative findings. It is intended for researchers, scientists, and professionals in the field of drug development exploring novel anti-obesity therapeutics.
Principle
In high-fat diet-induced obesity models, this compound has been shown to exert its anti-obesity effects primarily through the activation of the Hedgehog (Hh) signaling pathway.[4][5] This activation leads to the inhibition of adipogenesis, the process of fat cell formation. Specifically, CAG suppresses the expression of key adipogenic transcription factors, namely Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[4][5] The activation of the Hh pathway is evidenced by the increased expression of Gli1, a key mediator of Hh signaling.[4][5] By inhibiting PPARγ and C/EBPα, CAG effectively reduces lipid accumulation in white adipose tissue.[4] Additionally, some evidence suggests that CAG may also improve hepatic steatosis by activating the Farnesoid X receptor (FXR) signaling pathway.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound in high-fat diet-induced obese mice.
Table 1: Effect of this compound on Body Weight Gain in HFD-Fed Mice [4]
| Group | Treatment | Duration | Initial Body Weight (g, mean ± SD) | Final Body Weight Gain (g, mean ± SD) |
| 1 | Control (Saline) | 11 weeks | 20 ± 2 | 4.38 ± 2.88 |
| 2 | HFD (Saline) | 11 weeks | 20 ± 2 | 22.30 ± 2.80 |
| 3 | HFD + CAG (10 mg/kg BW) | 11 weeks | 20 ± 2 | 18.47 ± 2.10 |
| 4 | HFD + CAG (50 mg/kg BW) | 11 weeks | 20 ± 2 | 18.43 ± 1.63 |
Table 2: Effect of this compound on Adipogenic Factor Expression in vitro (3T3-L1 cells) [4]
| Treatment | PPARγ Expression Inhibition (%) | C/EBPα Expression Inhibition (%) |
| CAG (10 µg/mL) | ~55% | ~75% |
Experimental Protocols
Protocol 1: High-Fat Diet-Induced Obesity Mouse Model and this compound Administration
This protocol details the induction of obesity in mice using a high-fat diet and the subsequent treatment with this compound.
1. Animal Model and Acclimation:
- Use male C57BL/6 mice, 5 weeks of age, with an initial body weight of approximately 20 ± 2 g.[4]
- Acclimate the mice to laboratory conditions for at least one week (25 ± 1°C, 50% ± 5% humidity, 12/12 h light/dark cycle) with ad libitum access to standard chow and water.[4]
2. Grouping and Diet:
- Randomly divide the mice into the following groups (n=10 per group is a common practice):
- Control Group: Fed a standard laboratory diet.
- HFD Group: Fed a high-fat diet (e.g., 60% of calories from fat).[7]
- HFD + CAG (Low Dose) Group: Fed a high-fat diet.
- HFD + CAG (High Dose) Group: Fed a high-fat diet.
- The high-fat diet should be maintained for the entire duration of the study.
3. This compound Administration:
- Prepare this compound (purity >98%) solutions in saline.[4]
- Administer CAG orally to the treatment groups 5 days a week for 11 weeks.[4]
- Low Dose: 10 mg/kg body weight.[4]
- High Dose: 50 mg/kg body weight.[4]
- Administer an equivalent volume of saline to the Control and HFD groups.[4]
4. Monitoring:
- Measure body weight and food intake weekly throughout the 11-week period.[4]
5. Tissue Collection:
- At the end of the 11-week treatment period, euthanize the mice.[4]
- Collect visceral white adipose tissue (vWAT) and other relevant organs for further analysis.[4]
Protocol 2: Western Blot Analysis of Adipogenic Transcription Factors
This protocol describes the methodology for analyzing the protein expression of PPARγ, C/EBPα, and Gli1 in visceral white adipose tissue.
1. Protein Extraction:
- Homogenize frozen vWAT samples in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the homogenates at 12,000 x g for 20 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Electrotransfer:
- Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against PPARγ, C/EBPα, Gli1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: this compound's activation of the Hedgehog signaling pathway to inhibit adipogenesis.
Caption: Experimental workflow for studying this compound in HFD-induced obese mice.
References
- 1. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An exciting novel candidate for age-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits adipogenesis and fat accumulation in vitro and in vivo through activating Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits adipogenesis and fat accumulation in vitro and in vivo through activating Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Telomere Length Changes Following Cycloastragenol Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for quantifying changes in telomere length in response to Cycloastragenol (CAG) exposure. This compound, a small molecule telomerase activator, has garnered significant interest for its potential in anti-aging and therapeutic applications due to its ability to activate telomerase, an enzyme that adds telomeric repeats to the ends of chromosomes.[1][2] Accurate measurement of telomere length is crucial for evaluating the efficacy of CAG and understanding its mechanism of action.
This document outlines three primary techniques for measuring telomere length:
-
Telomere Restriction Fragment (TRF) Analysis: Often considered the "gold standard," this method provides an average telomere length for a cell population.[3][4]
-
Quantitative Polymerase Chain Reaction (qPCR): A high-throughput method suitable for large-scale studies, requiring small amounts of DNA.[5][6]
-
Quantitative Fluorescence In Situ Hybridization (Q-FISH): This technique allows for the measurement of telomere length on individual chromosomes within single cells.[7][8]
The selection of a particular method will depend on the specific research question, available resources, and the nature of the samples being analyzed.
Section 1: Introduction to this compound and Telomere Dynamics
This compound is a triterpenoid saponin derived from the root of Astragalus membranaceus.[1] It has been identified as a potent activator of telomerase, the enzyme responsible for maintaining telomere length.[9][10] Telomeres are repetitive nucleotide sequences (TTAGGG)n at the ends of chromosomes that protect them from degradation and fusion.[11] With each cell division, telomeres progressively shorten, a process linked to cellular aging and various age-related diseases.[6][11]
By activating telomerase, CAG can potentially counteract telomere shortening, thereby extending the replicative lifespan of cells.[2][12] Studies have shown that CAG can increase telomerase activity and elongate telomeres in various cell types.[10][13] The primary mechanism of CAG-induced telomerase activation involves the upregulation of the telomerase reverse transcriptase (TERT) subunit.[2][9] Several signaling pathways have been implicated in this process, including the CREB, MAPK, and JAK/STAT pathways.[10]
Logical Relationship of this compound Action
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths | Masaryk University [muni.cz]
- 4. Telomere Length Measurement Methods - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A quantitative PCR method for measuring absolute telomere length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimised Step-by-Step Protocol for Measuring Relative Telomere Length [mdpi.com]
- 7. Quantitative fluorescence in situ hybridization (QFISH) of telomere lengths in tissue and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FISH Protocol for Measuring Telomere Length - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. karger.com [karger.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Techniques for assessing telomere length: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. storage.prod.researchhub.com [storage.prod.researchhub.com]
Application Notes and Protocols: Experimental Design for Studying Cycloastragenol in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloastragenol (CAG), a small molecule triterpenoid saponin derived from the root of Astragalus membranaceus, has garnered significant interest for its potential therapeutic applications in age-related diseases, including neurodegenerative disorders.[1][2] Its primary known mechanism of action is the activation of telomerase, an enzyme responsible for maintaining telomere length and cellular integrity.[3][4] Beyond telomerase activation, CAG exhibits potent anti-inflammatory, antioxidant, and anti-apoptotic properties, making it a multi-target candidate for combating the complex pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5]
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in relevant in vitro and in vivo models of neurodegeneration. Detailed protocols for key experiments are provided to ensure reproducibility and facilitate the investigation of CAG's mechanisms of action.
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases.
-
Telomerase Activation and CREB Pathway: CAG is a potent activator of telomerase, primarily through the upregulation of telomerase reverse transcriptase (TERT).[3][4] This activation is mediated, at least in part, by the phosphorylation of cAMP response element-binding protein (CREB), a critical transcription factor for neuronal survival and plasticity.[3]
-
Antioxidant Response via Nrf2/HO-1 Pathway: CAG enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress, a key contributor to neuronal damage.[7]
-
Anti-inflammatory Effects via NF-κB and SIRT1 Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. CAG has been shown to suppress neuroinflammation by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] Additionally, CAG can upregulate Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in reducing inflammation and promoting neuronal survival.[5]
-
Anti-Apoptotic Mechanisms: CAG protects neurons from apoptosis (programmed cell death) by modulating the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[7]
-
Microglial Modulation via PDE4B/CREB/BDNF Pathway: Recent evidence suggests that CAG can modulate microglial activity, the resident immune cells of the brain. It is proposed to enhance microglial phagocytosis of pathological protein aggregates, such as amyloid-beta (Aβ), potentially through the Phosphodiesterase 4B (PDE4B)/CREB/Brain-Derived Neurotrophic Factor (BDNF) pathway.[5]
Data Presentation: Quantitative Summary of this compound Studies
The following tables summarize quantitative data from key in vitro and in vivo studies on this compound, providing a reference for dose-selection and expected outcomes.
Table 1: In Vitro Studies of this compound in Neuronal Cell Models
| Cell Line | Neurodegenerative Model | This compound Concentration | Key Findings | Reference |
| PC12 | - | 0.01 - 10 µM | Increased telomerase activity and CREB activation. | [3] |
| Primary Cortical Neurons | - | 0.01 - 10 µM | Increased telomerase activity and CREB activation. | [3] |
| Primary Hippocampal Neurons | - | 0.01 - 10 µM | Increased telomerase activity. | [3] |
| HEKn | 6-OHDA-induced toxicity | Not specified | Neuroprotection mediated by Nrf-2 and hTERT. | [2] |
| PC12 | Aβ₂₅₋₃₅-induced toxicity | Not specified | Protection against cytoskeletal disintegration and apoptosis. | [8][9] |
| SH-SY5Y | 6-OHDA-induced toxicity | Not specified | Protection against neurotoxicity. | [10][11] |
Table 2: In Vivo Studies of this compound in Animal Models of Neurodegeneration
| Animal Model | Neurodegenerative Model | This compound Dosage | Route of Administration | Duration | Key Findings | Reference |
| Mice | Aβ₁₋₄₂ intracerebroventricular injection | 20 mg/kg/day | Oral gavage | 6 weeks | Reduced oxidative stress, neuroinflammation, and apoptosis; improved memory function. | [1][7] |
| Sprague-Dawley Rats | Aluminum chloride-induced AD | 25 mg/kg/day | Oral gavage | 3 weeks | Improved behavioral performance, reduced AChE, antioxidant and anti-inflammatory effects. | [6] |
| 5xFAD Mice | Familial Alzheimer's Disease | Not specified | Not specified | Not specified | Ameliorated cognitive impairments and microglial senescence; reduced hippocampal Aβ deposition. | [5] |
Experimental Workflow
A typical experimental workflow for evaluating the neuroprotective effects of this compound is outlined below.
Experimental Protocols
In Vitro Models
1. Protocol for 6-OHDA-Induced Parkinson's Disease Model in SH-SY5Y Cells
This protocol describes the induction of a Parkinson's disease-like phenotype in the human neuroblastoma cell line SH-SY5Y using the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Cell Culture:
-
Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation into a more neuron-like phenotype, treat cells with 10 µM retinoic acid for 6 days.[10]
-
-
Induction of Neurotoxicity:
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat cells with desired concentrations of CAG (e.g., 0.1 - 10 µM) for a specified period (e.g., 2 hours) before adding 6-OHDA.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Use the MTT assay to quantify cell viability. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.[11]
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
-
Apoptosis: Assess apoptosis by measuring caspase-3 activity or using TUNEL staining.
-
2. Protocol for Aβ-Induced Alzheimer's Disease Model in PC12 Cells
This protocol details the use of amyloid-beta (Aβ) peptide to induce an Alzheimer's-like pathology in the rat pheochromocytoma cell line PC12.
-
Cell Culture:
-
Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
-
Preparation of Aβ Peptide:
-
Induction of Neurotoxicity:
-
This compound Treatment:
-
Pre-treat cells with various concentrations of CAG for 1-2 hours prior to the addition of Aβ.
-
-
Assessment of Neuroprotection:
-
Follow similar assessment methods as described for the 6-OHDA model (MTT assay, ROS measurement, apoptosis assays).
-
Cytoskeletal Integrity: Use immunocytochemistry with antibodies against cytoskeletal proteins (e.g., β-tubulin) or phalloidin staining for F-actin to visualize cytoskeletal changes.[8][9]
-
In Vivo Models
1. Protocol for Aβ-Induced Alzheimer's Disease Mouse Model
This protocol describes the stereotaxic injection of Aβ peptide into the mouse brain to model Alzheimer's disease.
-
Animal Model:
-
Use adult male C57BL/6 mice or other appropriate strains.
-
-
Aβ Injection:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Inject 5 µg of aggregated Aβ₁₋₄₂ peptide intracerebroventricularly.[1]
-
-
This compound Administration:
-
Beginning 24 hours post-injection, administer CAG (20 mg/kg/day) or vehicle control daily via oral gavage for 6 weeks.[1]
-
-
Behavioral Assessment (Morris Water Maze):
-
Apparatus: A circular pool (150 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.[16][17]
-
Acquisition Phase (Days 1-5): Conduct 4 trials per day for 5 consecutive days. Place the mouse in the pool facing the wall at one of four starting positions. Allow the mouse to search for the hidden platform for 60 seconds. If the mouse fails to find the platform, guide it to the platform. Record the escape latency and path length.[18]
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.[17][18]
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Process the brain tissue for biochemical assays (ELISA, Western blot) and histological analysis (immunohistochemistry).
-
Key Assay Protocols
1. Real-Time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP)
This assay measures telomerase activity.
-
Cell Lysis: Prepare cell extracts from approximately 1000 cells.
-
Reaction Mix: Set up a 25 µL reaction containing cell extract, 0.1 µg of TS primer, 0.05 µg of ACX anchor primer, and SYBR Green PCR Master Mix.[19]
-
Thermal Cycling:
-
Incubate at 25°C for 20 minutes for telomerase extension.
-
Perform 35 PCR cycles of 95°C for 30 seconds and 60°C for 90 seconds.[19]
-
-
Quantification: Use a standard curve generated from serial dilutions of a telomerase-positive cell line (e.g., 293T cells) to quantify telomerase activity.[20]
2. Western Blot for Nrf2 and HO-1
This protocol is for detecting the protein levels of Nrf2 and HO-1.
-
Protein Extraction: Lyse cells or tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Nrf2 and HO-1 (dilutions as per manufacturer's instructions) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize protein levels to a loading control like β-actin or α-tubulin.[21][22]
3. Immunohistochemistry for Iba-1 (Microglia)
This protocol is for visualizing microglia in brain tissue sections.
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde and post-fix the brains.
-
Cryoprotect the brains in sucrose solution and prepare 20-50 µm thick frozen sections.[23]
-
-
Staining Procedure:
-
Antigen Retrieval (optional): If needed, perform antigen retrieval using citrate buffer (pH 6.0) at 90°C for 9 minutes.[23]
-
Blocking: Block non-specific binding with a solution containing 1-3% normal goat serum and 0.3-0.5% Triton X-100 in PBS for 1-2 hours at room temperature.[23][24]
-
Primary Antibody: Incubate sections with rabbit anti-Iba1 primary antibody (e.g., 1:1000 dilution) in blocking solution overnight at 4°C.[24]
-
Secondary Antibody: Incubate with a fluorescently labeled anti-rabbit secondary antibody (e.g., Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature.[24]
-
Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI and mount the sections on slides.
-
-
Imaging: Visualize and quantify microglial activation using a fluorescence microscope.
References
- 1. This compound, a Triterpenoid Saponin, Regulates Oxidative Stress, Neurotrophic Dysfunctions, Neuroinflammation and Apoptotic Cell Death in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
- 4. karger.com [karger.com]
- 5. Novel application of this compound target microglia for the treatment of Alzheimer's disease: Evidence from single-cell analysis, network pharmacology and experimental assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Alzheimer's Disease in Rats by Reducing Oxidative Stress, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
- 13. The cellular model for Alzheimer's disease research: PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Senegenin Inhibits Aβ1-42-Induced PC12 Cells Apoptosis and Oxidative Stress via Activation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 19. SYBR Green real-time telomeric repeat amplification protocol for the rapid quantification of telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-time quantitative telomeric repeat amplification protocol (RQ-TRAP) assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 24. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
Troubleshooting & Optimization
Troubleshooting poor solubility of Cycloastragenol in aqueous solutions
Technical Support Center: Cycloastragenol Solubility
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a triterpenoid saponin with very low water solubility.[1] Its solubility in water is approximately 0.03 mg/mL.[1] It is considered sparingly soluble in aqueous buffers.[2][3]
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. It is recommended to first dissolve this compound in an organic solvent before preparing aqueous solutions.[2] For maximum solubility in aqueous buffers, it is suggested to first dissolve it in Dimethylformamide (DMF).[2][3] A summary of its solubility in common organic solvents is provided in the table below.
Data Presentation: Solubility of this compound in Organic Solvents
| Solvent | Solubility (approx.) | Reference |
| Dimethylformamide (DMF) | 25 mg/mL | [2][4] |
| Ethanol | 10-15 mg/mL | [2][5] |
| Dimethyl Sulfoxide (DMSO) | 3-60 mg/mL* | [2][5] |
| DMF:PBS (pH 7.2) (1:8) | 0.25 mg/mL | [2][3][4] |
*The reported solubility in DMSO varies across different suppliers.
Q3: Why does my this compound precipitate when I add it to my aqueous buffer?
A3: This is a common issue due to the hydrophobic nature of this compound. Direct addition to an aqueous buffer will likely result in precipitation. To avoid this, a stock solution should be prepared in a water-miscible organic solvent like DMF, DMSO, or ethanol.[2][5] This stock solution can then be diluted into the aqueous buffer of choice.[2] It is important to note that aqueous solutions of this compound are not stable for long-term storage, and it is recommended to use them within one day.[2]
Troubleshooting Guide
If you are experiencing poor solubility with this compound, follow this troubleshooting workflow.
Troubleshooting Workflow for Poor this compound Solubility
References
Technical Support Center: Optimizing Cycloastragenol Dosage for Maximal Telomerase Activation in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cycloastragenol (CAG) to achieve maximal telomerase activation in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate telomerase?
A1: this compound (CAG) is a triterpenoid saponin derived from the root of Astragalus membranaceus.[1] It is known to be a potent activator of telomerase, the enzyme responsible for maintaining telomere length at the ends of chromosomes.[2] CAG is believed to activate telomerase primarily by upregulating the expression of the catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase).[2][3] This upregulation is mediated through the activation of several signaling pathways, including the Src/MEK/ERK pathway, the JAK/STAT pathway, and the CREB signaling pathway.[1][4][5]
Q2: What is the optimal concentration of this compound for maximal telomerase activation?
A2: The optimal concentration of CAG for maximal telomerase activation can vary depending on the cell type. Based on available in vitro studies, concentrations ranging from 0.1 µM to 10 µM have been shown to be effective. For instance, in human neonatal keratinocytes (HEKn), significant telomerase activation has been observed at concentrations between 0.1 µM and 3 µM.[6] In neuronal cells like PC12, a significant increase in telomerase activity was seen at 1-3 µM CAG.[6] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q3: Is this compound cytotoxic at higher concentrations?
A3: Yes, like many bioactive compounds, this compound can exhibit cytotoxicity at high concentrations. Studies have shown that at concentrations of 50 µM and 100 µM, CAG can have significant cytotoxic effects on cells.[3] Therefore, it is essential to perform a cytotoxicity assay, such as an MTT or CCK-8 assay, to determine the non-toxic concentration range for your specific cell line before proceeding with telomerase activation experiments.[7][8]
Q4: How long should I treat my cells with this compound?
A4: A common treatment duration used in in vitro studies is 24 hours.[6][9] However, the optimal incubation time may vary depending on the cell type and the specific experimental goals. Some studies have performed longer-term treatments to assess effects on cell proliferation and senescence.[10] It is advisable to perform a time-course experiment to determine the optimal treatment duration for maximal telomerase activation in your experimental system.
Q5: What is the recommended method for measuring telomerase activity?
A5: The most widely used and sensitive method for measuring telomerase activity is the Telomeric Repeat Amplification Protocol (TRAP) assay.[11][12] This PCR-based assay detects the ability of telomerase in a cell lysate to add telomeric repeats to a substrate oligonucleotide.[11] The amplified products are then typically visualized by gel electrophoresis or quantified using a real-time PCR (RQ-TRAP) assay.[6][13]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on telomerase activity in different cell lines as reported in various studies.
Table 1: Effect of this compound on Telomerase Activity in Human Neonatal Keratinocytes (HEKn)
| CAG Concentration (µM) | Incubation Time | Telomerase Activity (Fold Increase vs. Control) | Reference |
| 0.01 | 24 hours | ~1.5 | [6] |
| 0.1 | 24 hours | ~2.0 | [6] |
| 1 | 24 hours | ~2.5 | [6] |
| 3 | 24 hours | ~3.0 | [6] |
| 10 | 24 hours | ~2.0 | [6] |
Table 2: Effect of this compound on Telomerase Activity in Neuronal Cells
| Cell Line | CAG Concentration (µM) | Incubation Time | Telomerase Activity (Fold Increase vs. Control) | Reference |
| PC12 | 1 | 24 hours | ~2.0 | [6] |
| PC12 | 3 | 24 hours | ~2.0 | [6] |
| Primary Cortical Neurons | 0.1 | 24 hours | Significant Increase | [6] |
| Primary Hippocampal Neurons | 0.1 | 24 hours | Significant Increase | [6] |
Table 3: Cytotoxicity of this compound in Nucleus Pulposus Cells (NPCs)
| CAG Concentration (µM) | Incubation Time | Cell Viability (% of Control) | Reference |
| 1 | 24 hours | ~100% | [3] |
| 3 | 24 hours | ~100% | [3] |
| 5 | 24 hours | ~100% | [3] |
| 10 | 24 hours | ~100% | [3] |
| 50 | 24 hours | <80% (Significant Cytotoxicity) | [3] |
| 100 | 24 hours | <60% (Significant Cytotoxicity) | [3] |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Human neonatal keratinocytes (HEKn), PC12, or other cell lines of interest.
-
Culture Medium: Use the recommended culture medium and supplements for your specific cell line.
-
Seeding Density: Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Dissolve this compound (CAG) in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the existing culture medium from the cells and add the medium containing the desired concentrations of CAG. Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2. Include a vehicle control group treated with the same concentration of DMSO as the highest CAG concentration group.
2. Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is a general guideline for a non-radioactive, PCR-based TRAP assay.[11][13]
-
Cell Lysate Preparation:
-
After CAG treatment, wash the cells with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., NP-40 or CHAPS-based lysis buffer) at a concentration of approximately 1,000 cells/µL.[13]
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the cell extract.
-
-
TRAP Reaction:
-
Prepare a TRAP reaction mix containing a TRAP buffer, dNTPs, a forward primer (TS), a reverse primer (ACX), and Taq DNA polymerase.
-
Add a small amount of cell extract (e.g., 1-2 µL) to the TRAP reaction mix.
-
Perform the telomerase extension step by incubating the reaction at 25-30°C for 20-30 minutes.
-
Proceed with PCR amplification of the telomerase-extended products. A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
-
-
Detection of TRAP Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a suitable DNA stain (e.g., SYBR Green or silver stain).
-
A characteristic ladder of bands with 6 bp increments indicates positive telomerase activity.
-
For quantitative analysis, a real-time PCR-based TRAP (RQ-TRAP) assay can be performed using a fluorescent dye like SYBR Green.[13]
-
Troubleshooting Guides
Issue: No or weak telomerase activity detected in positive control.
| Possible Cause | Recommended Solution |
| Degraded telomerase enzyme | Ensure cell lysates are prepared on ice and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Inactive Taq polymerase | Use a fresh batch of Taq polymerase and ensure proper storage conditions. |
| Incorrect TRAP reaction setup | Double-check the concentrations of all reagents in the TRAP mix. Ensure the correct primers are used. |
| RNase contamination | Use RNase-free water, tubes, and pipette tips. Work in an RNase-free environment. |
Issue: High background or non-specific bands on the gel.
| Possible Cause | Recommended Solution |
| Primer-dimer formation | Optimize the annealing temperature and primer concentrations. Consider using modified primers to reduce dimerization.[14] |
| Contamination | Use dedicated PCR workstations and aerosol-resistant pipette tips to prevent cross-contamination. |
| Too much cell lysate | Reduce the amount of cell extract used in the TRAP reaction. |
Issue: Inconsistent results between replicates.
| Possible Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding to get a uniform cell distribution. |
| Variation in cell confluency | Treat cells at a consistent confluency across all experiments. |
Visualizations
Caption: Experimental workflow for assessing this compound's effect on telomerase activity.
Caption: Signaling pathways activated by this compound to induce telomerase activation.
References
- 1. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. selleckchem.com [selleckchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. telomer.com.tr [telomer.com.tr]
- 14. Increased sensitivity and reproducibility of TRAP assay by avoiding direct primers interaction - PMC [pmc.ncbi.nlm.nih.gov]
How to address experimental variability in Cycloastragenol studies
<
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability in studies involving Cycloastragenol (CAG).
Section 1: FAQs - Compound Handling and Preparation
Q1: How should I dissolve and store this compound?
A: Proper dissolution and storage of CAG are critical for maintaining its stability and ensuring consistent experimental outcomes. CAG is a crystalline solid with low water solubility.[1][2]
-
Solvents: CAG is soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[2] It is sparingly soluble in aqueous buffers.[2] For cell culture experiments, a common practice is to dissolve CAG in a minimal amount of DMSO or DMF to create a high-concentration stock solution, which is then diluted into the aqueous culture medium.[2]
-
Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[2] Stock solutions in organic solvents should be stored in aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[3] Aqueous solutions are not recommended for storage for more than one day.[2]
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source(s) |
| Primary Solvents | DMF, DMSO, Ethanol | [2][3] |
| Solubility in DMF | ~25 mg/mL | [2] |
| Solubility in Ethanol | ~10 mg/mL | [2] |
| Solubility in DMSO | ~3 mg/mL | [2] |
| Aqueous Solubility | Sparingly soluble. Use a co-solvent method (e.g., dissolve in DMF first, then dilute in PBS). | [2] |
| Solid Storage | -20°C (≥4 years stability) | [2] |
| Stock Solution Storage | -20°C (≤1 month); -80°C (≤6 months). Avoid repeated freeze-thaw cycles. | [3] |
| Aqueous Solution Storage | Do not store for more than one day. | [2] |
Q2: I'm observing precipitation after diluting my DMSO stock in cell culture media. What should I do?
A: Precipitation occurs when the concentration of CAG exceeds its solubility limit in the final aqueous solution.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.[4]
-
Preparation Method: To improve solubility, first dissolve CAG in DMF and then dilute it with your aqueous buffer of choice.[2] Gently warming the solution to 37°C and using an ultrasonic bath can also aid in dissolution.[3]
-
Water-Soluble Formulations: For certain applications, commercially available water-soluble formulations of CAG may provide better dissolution and bioavailability.[5]
Section 2: Troubleshooting Guide - Cell-Based Assays
Q3: Why am I seeing inconsistent telomerase activation with CAG treatment?
A: Variability in telomerase activity assays, such as the Telomeric Repeat Amplification Protocol (TRAP), is a common challenge.[6] Several factors can contribute to this inconsistency.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.[7][8] High-passage cells can exhibit altered growth rates, protein expression, and responses to stimuli, which can affect telomerase activity.[7]
-
Assay Protocol: The TRAP assay is highly sensitive and involves multiple steps where errors can be introduced, including sample preparation, PCR amplification, and detection.[6] Strict adherence to a validated protocol is essential.
-
Compound Concentration: Ensure accurate preparation of CAG dilutions. Pipetting errors can lead to significant variations in the final concentration and, consequently, the observed effect.[8]
Below is a workflow to troubleshoot inconsistent telomerase activation.
Caption: Workflow for troubleshooting inconsistent telomerase activation.
Q4: My dose-response curve for CAG is not sigmoidal. What are common causes?
A: An abnormal dose-response curve can result from several issues:
-
Cytotoxicity at High Concentrations: Very high concentrations of CAG (e.g., 50-100 µM) can induce cytotoxicity in certain cell types, which can confound viability or activity assays.[9][10] This can cause a "hook effect" where the response decreases at the highest concentrations.
-
Concentration Range: The selected concentration range may be too narrow or entirely outside the effective range for the specific cell line and endpoint being measured.
-
Inaccurate Dilutions: As mentioned previously, errors in preparing serial dilutions are a major source of variability and can distort the shape of the curve.[8]
-
Edge Effects: Evaporation from wells on the perimeter of a microplate can concentrate the compound and affect cell growth, leading to skewed data.[4] It is advisable to fill peripheral wells with sterile media or PBS and not use them for experimental data points.[4]
Table 2: Impact of Cell Passage Number on Experimental Outcomes
| Characteristic Affected | Consequence of High Passage Number | Recommendation | Source(s) |
| Morphology | Alterations in cell shape and size. | Maintain a consistent, low passage number range for all experiments. | [7] |
| Growth Rate | Changes in population doubling time. | Thaw a fresh vial from a low-passage working cell bank for each set of experiments. | [7] |
| Protein Expression | Variations in receptor and signaling protein levels. | Routinely check morphology and growth characteristics. | [7] |
| Response to Stimuli | Altered sensitivity to drugs and other stimuli. | Define a specific passage number window (e.g., P5-P20) for your model and adhere to it. | [7] |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder (FW: 490.7 g/mol ), high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: To make a 10 mM solution, dissolve 4.907 mg of CAG in 1 mL of DMSO.
-
Procedure: a. Weigh 4.907 mg of CAG powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of high-purity DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist.[3] d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes. e. Store aliquots at -80°C.[3]
Protocol 2: General Protocol for Cell Treatment with CAG
-
Cell Seeding: Plate cells at a pre-determined optimal density in a multi-well plate to ensure they are in the logarithmic growth phase during treatment.[4] Allow cells to adhere overnight.
-
Compound Dilution: On the day of the experiment, thaw a fresh aliquot of the CAG stock solution. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.[4]
-
Treatment: Remove the old medium from the cells and add the medium containing the CAG dilutions. Include appropriate vehicle controls (medium with 0.1% DMSO) and untreated controls.[4]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
Protocol 3: Telomerase Activity Quantification (qTRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.[6]
-
Cell Lysate Preparation: a. Harvest 1x10⁵ to 1x10⁶ cells per sample. b. Wash cells with ice-cold PBS. c. Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer (e.g., CHAPS lysis buffer). d. Incubate on ice for 30 minutes. e. Centrifuge at 12,000 x g for 20 minutes at 4°C. f. Carefully collect the supernatant (cell extract) and determine the protein concentration (e.g., using a Bradford assay).
-
Telomerase Extension Reaction: a. In a PCR tube, combine ~1 µg of protein extract with a TRAP reaction mixture containing a TS primer, dNTPs, and reaction buffer. b. Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: a. Add an ACX reverse primer and Taq polymerase to the reaction tube. b. Perform PCR amplification using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 30s and 60°C for 60s.
-
Data Analysis: Quantify telomerase activity by comparing the quantification cycle (Cq) values of CAG-treated samples to controls. Use a standard curve for absolute quantification if necessary.
Section 4: Signaling Pathways
This compound is primarily known as a telomerase activator.[11][12][13] It increases the expression of Telomerase Reverse Transcriptase (TERT), the catalytic subunit of the telomerase enzyme.[14][15] This activation is believed to occur through several signaling pathways.
-
MAPK/ERK Pathway: CAG may activate the Src/MEK/ERK signaling cascade, which leads to the transcription of TERT.[11]
-
JAK/STAT Pathway: Evidence suggests CAG can induce the expression of Janus kinase 2 (JAK2) and enhance the phosphorylation of STAT5b, a signal transducer and activator of transcription, ultimately increasing TERT expression.[11]
-
CREB Pathway: CAG has been shown to induce the activation of cAMP response element-binding protein (CREB), which can then promote the transcription of TERT and other pro-survival genes like Bcl-2.[13][15]
Caption: Simplified signaling pathways for CAG-mediated telomerase activation.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. king-tiger.com [king-tiger.com]
- 6. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 11. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: An exciting novel candidate for age-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. karger.com [karger.com]
Best practices for long-term storage of Cycloastragenol to maintain stability
This technical support center provides best practices for the long-term storage of Cycloastragenol to maintain its stability, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound powder?
A1: For long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Some suppliers suggest that it can be stable for at least two years under these conditions.[1]
Q2: How should I store this compound solutions?
A2: this compound solutions are less stable than the solid powder. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can cause this compound degradation?
A3: The primary factors that can lead to the degradation of this compound are exposure to light, moisture, high temperatures, and extreme pH conditions.[4][5]
Q4: What are the visible signs of this compound degradation?
A4: While subtle chemical degradation may not be visible, significant degradation of the powder might be indicated by a change in color from white/off-white to yellow or brownish, or a change in texture such as clumping, which could suggest moisture absorption. For solutions, precipitation or discoloration may indicate degradation or solubility issues. However, the absence of these signs does not guarantee stability. Analytical testing is necessary for confirmation.
Q5: How can I check the purity and stability of my this compound sample?
A5: The most reliable method to assess the purity and stability of this compound is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6] These techniques can separate this compound from its degradation products and allow for accurate quantification.
Q6: Is it necessary to establish a re-test date for this compound?
A6: Yes, for long-term research or in a GMP environment, it is crucial to establish a re-test date for your batch of this compound. This is the date after which the material should be re-analyzed to ensure it still complies with the required specifications for purity and potency before use in experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Review your storage conditions against the recommended guidelines (-20°C, protected from light and moisture).2. Perform a purity check using a validated stability-indicating HPLC method.3. If degradation is confirmed, use a fresh, properly stored batch of this compound for subsequent experiments. |
| Difficulty dissolving this compound powder. | The powder may have absorbed moisture, affecting its solubility. | 1. Ensure the container is tightly sealed and stored in a desiccator if necessary.2. Use sonication or gentle warming (to 37°C) to aid dissolution in appropriate solvents like DMSO or ethanol. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Characterize the unknown peaks using LC-MS to identify potential degradation products.2. Review the storage and handling procedures to identify the cause of degradation (e.g., exposure to light, incompatible solvent). |
| Precipitation observed in a stored this compound solution. | Poor stability of this compound in the chosen solvent or exceeding its solubility limit. | 1. Prepare fresh solutions before each use.2. If storage is unavoidable, consider using a different solvent system or storing at a lower concentration.3. Ensure the solution is brought to room temperature and vortexed before use to ensure homogeneity. |
Quantitative Stability Data
Disclaimer: The following table presents illustrative data based on general principles of compound stability and does not represent actual experimental results for this compound. It is intended to provide a conceptual framework for a stability study. Researchers must conduct their own stability studies to determine the precise degradation profile of their specific this compound material.
| Storage Condition | Time Point | Parameter | Specification | Illustrative Result |
| -20°C (Protected from light and moisture) | 0 Months | Assay (%) | 98.0 - 102.0 | 99.8 |
| 6 Months | Assay (%) | 98.0 - 102.0 | 99.5 | |
| 12 Months | Assay (%) | 98.0 - 102.0 | 99.2 | |
| 24 Months | Assay (%) | 98.0 - 102.0 | 98.9 | |
| 4°C (Protected from light and moisture) | 0 Months | Assay (%) | 98.0 - 102.0 | 99.8 |
| 6 Months | Assay (%) | 98.0 - 102.0 | 98.5 | |
| 12 Months | Assay (%) | 98.0 - 102.0 | 97.1 | |
| 25°C / 60% RH (Protected from light) | 0 Months | Assay (%) | 98.0 - 102.0 | 99.8 |
| 3 Months | Assay (%) | 98.0 - 102.0 | 96.5 | |
| 6 Months | Assay (%) | 98.0 - 102.0 | 93.2 | |
| 40°C / 75% RH (Protected from light) | 0 Months | Assay (%) | 98.0 - 102.0 | 99.8 |
| 1 Month | Assay (%) | 98.0 - 102.0 | 92.1 | |
| 3 Months | Assay (%) | 98.0 - 102.0 | 85.4 | |
| Photostability (ICH Q1B Option II) | 1.2 million lux hours | Assay (%) | ≥ 95.0 | 97.8 |
| 200 watt hours/m² | Assay (%) | ≥ 95.0 | 98.1 |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a representative reverse-phase HPLC method for the determination of this compound in the presence of its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
This compound sample for analysis
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Dilute further to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
5. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.
6. Data Analysis:
-
Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Workflow for this compound stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in this compound, Which Is a Pre-Clinical Candidate for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in this compound, Which Is a Pre-Clinical Candidate for COPD [mdpi.com]
Identifying and mitigating confounding factors in Cycloastragenol experiments
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving Cycloastragenol (CAG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CAG) and what is its primary mechanism of action?
A1: this compound (CAG) is a triterpenoid saponin compound derived from the root of Astragalus membranaceus.[1][2][3] Its primary and most studied mechanism of action is the activation of telomerase, an enzyme responsible for maintaining telomere length.[4][5][6] By activating telomerase, CAG can help elongate telomeres, which is associated with anti-aging effects.[1][2][3]
Q2: Beyond telomerase activation, what other biological activities does CAG exhibit?
A2: CAG has a wide spectrum of pharmacological functions.[1][3] It possesses anti-inflammatory and anti-oxidative properties.[1][2][3] Recent studies have also identified it as a senolytic agent, meaning it can selectively induce apoptosis (cell death) in senescent cells.[7][8] Furthermore, CAG has been shown to improve lipid metabolism and can modulate signaling pathways such as PI3K/AKT/mTOR and Nrf-2.[1][8][9]
Q3: What are the recommended solvent and storage conditions for CAG?
A3: CAG is a crystalline solid with poor solubility in aqueous buffers.[10] It is soluble in organic solvents like DMSO, ethanol, and DMF.[10][11]
-
Powder: The solid form is stable for at least 2-4 years when stored at -20°C.[7][10]
-
Stock Solutions: Once dissolved, stock solutions in DMSO or ethanol can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[11][12] It is recommended to store solutions in small aliquots to avoid repeated freeze-thaw cycles.[11] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[10]
Q4: What is a typical effective concentration range for CAG in in vitro experiments?
A4: The effective concentration of CAG is highly dependent on the cell type and the biological effect being measured.
-
For promoting viability and osteoblastic differentiation in MC3T3-E1 cells, concentrations of 0.03-3 µM have been used.[12]
-
To achieve telomerase activation, concentrations around 1 µM have been shown to be effective.[5]
-
In cancer cell lines, such as HCT116, concentrations up to 50 µM have been used to inhibit cell viability.[13]
-
It is crucial to note that high concentrations (e.g., 50-100 µM) can induce cytotoxicity in certain cell types.[6][14] A dose-response experiment is always recommended to determine the optimal concentration for your specific model.
Troubleshooting Guide
Issue 1: High variability or inconsistent results between experiments.
-
Possible Cause 1: Compound Instability/Degradation. CAG solutions, particularly in the presence of water, can degrade over time. Repeated freeze-thaw cycles can also impact its potency.
-
Possible Cause 2: Solvent Effects. The vehicle (e.g., DMSO) used to dissolve CAG can have independent biological effects on cells, which can confound results.
-
Mitigation Strategy: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells.
-
-
Possible Cause 3: Cell Culture Conditions. The passage number, confluency, and overall health of your cells can significantly impact their response to CAG. Senescence and other age-related phenotypes can change with prolonged culturing.
-
Mitigation Strategy: Use cells within a consistent and low passage number range. Standardize seeding density and treatment confluency. Regularly monitor cell morphology and health.
-
Issue 2: No significant telomerase activation is observed.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of CAG may be too low to elicit a response in your specific cell type.
-
Mitigation Strategy: Perform a dose-response curve (e.g., from 0.01 µM to 10 µM) to identify the optimal concentration for telomerase activation in your experimental system.
-
-
Possible Cause 2: Insufficient Incubation Time. The effects of CAG on TERT expression and telomerase activity may require a longer duration of treatment.
-
Mitigation Strategy: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 3: Cell Type Specificity. Not all cells respond to CAG in the same way. Some cell lines may have low basal expression of telomerase machinery or different regulatory pathways.
-
Mitigation Strategy: Review the literature to confirm that your chosen cell model is appropriate for studying telomerase activation. Consider using a positive control cell line known to respond to CAG.
-
-
Possible Cause 4: Assay Sensitivity. The assay used to measure telomerase activity may not be sensitive enough to detect subtle changes.
-
Mitigation Strategy: Ensure your telomerase activity assay (e.g., TRAP assay) is properly validated and optimized. Use a positive control (e.g., cell lysate from a telomerase-positive cancer cell line) and a negative control (heat-inactivated lysate) to confirm the assay is working correctly.
-
Issue 3: High levels of cell death or cytotoxicity observed.
-
Possible Cause 1: Concentration is too high. CAG can be cytotoxic at higher concentrations.[6][14] This effect can be mistaken for a specific anti-proliferative effect when it is actually just toxicity.
-
Mitigation Strategy: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic threshold of CAG for your cells. Select a concentration for your main experiments that is well below this toxic level. In studies on colon cancer cells, concentrations of 50 µM were used to intentionally inhibit viability.[13]
-
-
Possible Cause 2: Off-Target Apoptotic Effects. CAG is a known senolytic agent, meaning it selectively induces apoptosis in senescent cells.[8] If your culture has a high proportion of senescent cells, you may observe significant cell death.
-
Mitigation Strategy: Characterize the senescence status of your cell population before the experiment (e.g., using SA-β-gal staining). If the goal is not to study senolysis, use younger, non-senescent cells. If the goal is to study senolysis, this observation is the expected outcome.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value/Specification | Citations |
| Purity | - | ≥98% | [5][7][10] |
| Solubility | DMSO | Up to 60 mg/mL | [7] |
| Ethanol | Up to 15 mg/mL | [7] | |
| DMF | Approx. 25 mg/mL | [10][11] | |
| Aqueous Buffer | Sparingly soluble | [10] | |
| Storage (Solid) | -20°C | ≥ 4 years | [10] |
| Storage (Stock) | -20°C in DMSO/Ethanol | Up to 3 months | [11] |
| -80°C in DMSO/Ethanol | Up to 6 months | [11][12] |
Table 2: Reported Effective Concentrations of this compound in vitro
| Cell Type | Effect Studied | Concentration Range | Citations |
| MC3T3-E1 (Osteoblasts) | Viability, Differentiation | 0.03 - 3 µM | [12] |
| Human Neonatal Keratinocytes | Telomerase Activity, Proliferation | Not specified, but effective | [15] |
| PC12 & Primary Neurons | Telomerase Activity, CREB Activation | Not specified, but effective | [15] |
| HCT116 (Colon Cancer) | Inhibition of Cell Viability | ~50 µM | [13] |
| Nucleus Pulposus Cells | Cytotoxicity Threshold | >10 µM (Significant toxicity at 50-100 µM) | [6][14] |
| IMR-90, HELF (Senescent) | Induction of Apoptosis (Senolysis) | 100 µM | [8] |
Experimental Protocols
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells, which express β-galactosidase at pH 6.0.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate and treat with CAG or vehicle control for the desired duration.
-
Wash: Aspirate the culture medium and wash cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Fixation: Add 1 mL of Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well. Incubate for 10-15 minutes at room temperature.
-
Wash: Aspirate the fixative and wash the cells three times with 1X PBS.
-
Staining: Add 1 mL of Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate buffer at pH 6.0) to each well.
-
Incubation: Incubate the plate at 37°C without CO₂ for 12-24 hours. Protect from light. Check for the development of a blue color periodically under a microscope.
-
Visualization: After incubation, remove the staining solution and add PBS. Acquire images using a bright-field microscope. Senescent cells will appear blue.
-
Quantification: Count the number of blue (positive) cells and the total number of cells in several random fields to determine the percentage of senescent cells.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of CAG and a vehicle control. Include a "no-cell" blank control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank reading, calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Standard experimental workflow for in vitro studies with this compound.
Caption: Simplified signaling pathways for CAG-mediated telomerase activation.[1][2][15]
Caption: Logical troubleshooting flow for common this compound experiment issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An exciting novel candidate for age-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activation of telomerase improves β-Klotho protein level and attenuates age-related malfunctioning in ovarian tissues. [vivo.weill.cornell.edu]
- 5. This compound: The Telomerase-Activating Marvel from Astragalus membranaceus | Cqherb.com [cqherb.com]
- 6. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 15. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Oral Bioavailability of Cycloastragenol in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance, troubleshooting protocols, and frequently asked questions (FAQs) to assist researchers in designing and conducting animal studies to enhance the oral bioavailability of Cycloastragenol (CAG).
I. Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of unmodified this compound in animal models?
A1: Studies in rats have shown that the oral bioavailability of unmodified this compound is relatively low. For instance, at a dose of 10 mg/kg, the oral bioavailability was determined to be approximately 25.70%[1].
Q2: What are the primary reasons for the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound is mainly attributed to two factors:
-
Poor Aqueous Solubility: As a triterpenoid saponin, this compound has limited solubility in water, which can hinder its dissolution in the gastrointestinal fluids and subsequent absorption[2].
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the intestine and liver before it can reach systemic circulation. This presystemic elimination drastically reduces the amount of active compound that becomes available to the body[3][4].
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Based on the physicochemical properties of this compound, lipid-based nanoformulations are the most promising strategies. These include:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both lipophilic and hydrophilic drugs, protecting them from degradation and enhancing their absorption.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound, offering controlled release and improved stability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of poorly water-soluble drugs.
Q4: What are the key pharmacokinetic parameters to measure in animal studies to assess the improvement in oral bioavailability?
A4: The primary pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood. An increase in Cmax suggests a higher rate of absorption.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): Represents the total drug exposure over time. A significant increase in the AUC of the formulated this compound compared to the unformulated drug is a direct indicator of enhanced bioavailability.
-
Absolute Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading/Encapsulation Efficiency in Lipid Formulations | 1. Poor solubility of this compound in the selected lipid matrix.2. Suboptimal ratio of drug to lipid.3. Inefficient homogenization or sonication during formulation preparation. | 1. Screen various solid and liquid lipids to find one with the highest solubilizing capacity for this compound.2. Optimize the drug-to-lipid ratio by preparing formulations with varying concentrations.3. Ensure homogenization speed and time, or sonication amplitude and duration, are optimized and consistently applied. |
| Particle Aggregation or Instability of Nanoformulations | 1. Insufficient amount of surfactant/stabilizer.2. Inappropriate choice of surfactant.3. High drug loading leading to drug expulsion and crystal growth. | 1. Increase the concentration of the surfactant or co-surfactant.2. Select a surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB) value for the chosen lipid and formulation type.3. Re-evaluate the drug-to-lipid ratio to ensure it is below the saturation point of the lipid matrix. |
| High Variability in In Vivo Pharmacokinetic Data | 1. Inconsistent formulation properties between batches.2. Inaccurate oral gavage technique leading to variable dosing.3. Physiological variability among the animals (e.g., differences in gastric emptying time). | 1. Implement strict quality control for each formulation batch, including particle size, zeta potential, and drug content analysis.2. Ensure all personnel are thoroughly trained in precise oral gavage techniques for rodents.3. Standardize experimental conditions, such as fasting period before dosing, to minimize physiological variations. |
| No Significant Improvement in Oral Bioavailability Despite Formulation | 1. The formulation may not be effectively protecting this compound from first-pass metabolism.2. The release of the drug from the carrier is too slow or incomplete in the gastrointestinal tract.3. The chosen formulation strategy is not optimal for this compound. | 1. Consider incorporating excipients that can inhibit metabolic enzymes (e.g., P-glycoprotein inhibitors).2. Modify the composition of the formulation to achieve a more favorable drug release profile.3. Evaluate alternative formulation strategies (e.g., if SLNs are ineffective, consider trying SEDDS). |
III. Data Presentation: Comparative Pharmacokinetics
The following table summarizes the expected pharmacokinetic parameters of unformulated this compound in rats, which can be used as a baseline for comparison with new formulations. Note: Data for advanced formulations of this compound are limited in publicly available literature and should be generated through dedicated studies.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| Unmodified this compound (Suspension) | Rat | 10 | Data not specified | Data not specified | Data not specified | ~25.70 | [1] |
| Hypothetical Liposomal CAG | Rat | 10 | Expected to be higher than suspension | May be altered | Expected to be significantly higher | Expected to be > 25.70% | N/A |
| Hypothetical CAG-SLNs | Rat | 10 | Expected to be higher than suspension | May be prolonged (sustained release) | Expected to be significantly higher | Expected to be > 25.70% | N/A |
| Hypothetical CAG-SEDDS | Rat | 10 | Expected to be significantly higher than suspension | May be shorter (rapid emulsification) | Expected to be significantly higher | Expected to be > 25.70% | N/A |
IV. Experimental Protocols & Methodologies
A. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing CAG-loaded SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
This compound (CAG)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: The solid lipid is melted by heating it to 5-10°C above its melting point. This compound is then dissolved in the molten lipid under constant stirring to ensure a homogenous mixture.
-
Aqueous Phase Preparation: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Emulsification: The hot lipid phase is added to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: The resulting pre-emulsion is immediately subjected to high-power probe sonication for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down to room temperature or in an ice bath while stirring, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: The prepared SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
B. Animal Study Protocol for Oral Bioavailability Assessment
This protocol outlines a typical in vivo study in rats to determine the oral bioavailability of a this compound formulation.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Acclimatization and Fasting: Animals are acclimatized for at least one week before the experiment. They are fasted overnight (12-18 hours) with free access to water before dosing.
-
Dosing:
-
Oral Group: A predetermined dose of the this compound formulation (e.g., 10 mg/kg) is administered via oral gavage.
-
Intravenous (IV) Group (for absolute bioavailability): A lower dose of a sterile solution of this compound (e.g., 1-2 mg/kg) is administered via the tail vein.
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
C. Analytical Method: HPLC-MS for this compound Quantification in Rat Plasma
This method provides a sensitive and specific way to measure this compound concentrations in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)[5].
Chromatographic Conditions:
-
Column: Zorbax SB-C18 column (2.1-mm id × 150 mm, 5 μm)[5].
-
Mobile Phase: A gradient of methanol and water[5].
-
Flow Rate: 0.3 mL/min[5].
-
Injection Volume: 10 μL[5].
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5].
-
Detection Mode: Selected Ion Monitoring (SIM) with the ion m/z 513.3 [M+Na]+ for this compound[5].
Sample Preparation (Solid-Phase Extraction - SPE):
-
Plasma samples are thawed and vortexed.
-
An internal standard is added to each sample.
-
The samples are loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
This compound and the internal standard are eluted with an appropriate organic solvent.
-
The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC-MS system.
V. Visualizations
References
- 1. Pharmacokinetics, metabolism, and excretion of this compound, a potent telomerase activator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vitro intestinal absorption and first-pass intestinal and hepatic metabolism of this compound, a potent small molecule telomerase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an SPE–HPLC–MS method for simultaneous determination and pharmacokinetic study of bioactive constituents of Yu Ping Feng San in rat plasma after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Cycloastragenol-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cycloastragenol (CAG) in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CAG) is a triterpenoid saponin derived from the root of Astragalus membranaceus.[1][2] Its primary and most studied mechanism of action is the activation of telomerase, the enzyme responsible for maintaining telomere length at the ends of chromosomes.[1][3][4] By activating telomerase, CAG can help to delay cellular senescence and extend the proliferative lifespan of cells.[3][5][6]
Q2: In which cellular pathways has this compound been shown to be active?
This compound has been shown to modulate several key signaling pathways, including:
-
Telomerase Activation Pathways: CAG can activate telomerase through the Src/MEK/ERK pathway and the JAK/STAT pathway.[3]
-
PI3K/AKT/mTOR Pathway: CAG has been observed to inhibit this pathway, which is involved in cell growth, proliferation, and survival. This inhibition is linked to its senolytic activity (selectively inducing apoptosis in senescent cells).[7][8]
-
Nrf-2/ARE Pathway: CAG can activate the Nrf-2 pathway, a major cellular defense mechanism against oxidative stress.[9]
-
NF-κB Signaling: CAG can suppress the NF-κB pathway, which is involved in inflammation and the senescence-associated secretory phenotype (SASP).[7][8]
Q3: What are the typical effective concentrations of this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Below is a summary of concentrations reported in the literature.
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Human Neonatal Keratinocytes (HEKn) | Telomerase Activity Assay (RQ-TRAP) | 0.01-10 µM (peak at 3 µM) | Increased telomerase activity | [10] |
| Human Neonatal Keratinocytes (HEKn) | Proliferation Assay (MTT) | 3 µM | Increased cell growth | [10] |
| PC12 Cells | Telomerase Activity Assay | 0.3 µM | Increased telomerase activity | [10] |
| Primary Cortical Neurons | Gene Expression (RT-PCR) | 3 µM | Increased tert and bcl2 mRNA expression | [10] |
| Nucleus Pulposus Cells (NPCs) | Cytotoxicity Assay (CCK-8) | 1-10 µM (non-toxic) | No significant cytotoxicity | [11][12] |
| Nucleus Pulposus Cells (NPCs) | Telomerase Activity & Telomere Length | 3-5 µM | Upregulated TERT expression and increased telomere length | [11] |
| Senescent IMR-90 & HELF cells | Cell Viability Assay (MTT) | 50-100 µM | Selectively reduced viability of senescent cells | [7][13] |
Q4: How should this compound be prepared and stored for in vitro experiments?
This compound has poor water solubility. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[12] It is recommended to store the stock solution at -20°C in amber vials to protect it from light and prevent degradation.[4] The final concentration of DMSO in the cell culture medium should be kept low (typically <1%) to avoid solvent-induced cytotoxicity.[12]
Troubleshooting Guides
Issue 1: Inconsistent or No Telomerase Activation
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Effective concentrations can range from nanomolar to micromolar.[10][11] |
| Incorrect Incubation Time | Optimize the incubation time. Telomerase activation can be a relatively rapid process, but downstream effects like telomere lengthening may require longer exposure. A 24-hour incubation is a common starting point.[10][14] |
| Low Basal Telomerase Activity in Cell Line | Use a cell line known to have inducible telomerase activity. Some primary cells and cancer cell lines are more responsive. |
| Degraded this compound | Ensure proper storage of your this compound stock solution (-20°C, protected from light).[4] Prepare fresh dilutions from the stock for each experiment. |
| Assay Sensitivity | Use a highly sensitive telomerase activity assay, such as the Telomeric Repeat Amplification Protocol (TRAP) assay, which can be performed with a real-time quantitative PCR (RQ-TRAP) readout.[10][14] ELISA-based kits are also available.[15] |
Issue 2: High Variability in Cytotoxicity/Cell Viability Assays (e.g., MTT, CCK-8)
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Dissolution of Formazan Crystals (MTT Assay) | Ensure complete solubilization of the formazan product by adding the appropriate solubilization buffer and incubating for a sufficient amount of time with gentle agitation. |
| Interference of this compound with the Assay Reagent | Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. |
| High Background Absorbance | This can be caused by high cell density or components in the culture medium. Optimize cell seeding density and test the medium for background absorbance.[16] |
| Presence of Air Bubbles | Inspect wells for air bubbles before reading the plate, as they can interfere with absorbance readings. Bubbles can be removed with a sterile needle.[16] |
Issue 3: Ambiguous Results in Senescence Assays (e.g., SA-β-Gal Staining)
| Possible Cause | Troubleshooting Step |
| Suboptimal pH for SA-β-Gal Staining | The staining solution for Senescence-Associated β-galactosidase activity must be at pH 6.0. Prepare the buffer carefully and verify the pH. |
| False Positives due to Cell Confluence | High cell confluence can lead to contact inhibition and expression of β-galactosidase. Perform the assay on sub-confluent cultures. |
| Insufficient Incubation Time with this compound | The effects of this compound on senescence may take several days to become apparent. Consider longer incubation periods. |
| Senescence Induction Method | Ensure your method for inducing senescence (e.g., replicative exhaustion, drug treatment) is robust and results in a high percentage of senescent cells in your positive control group. |
| Subjective Quantification of Staining | Quantify the percentage of blue-stained cells by counting a sufficient number of cells in multiple fields of view for each condition to ensure statistical significance. |
Experimental Protocols
Telomerase Activity Assay (RQ-TRAP)
This protocol is a generalized procedure based on commonly used methods.[10][14]
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired incubation period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and wash with PBS. Lyse the cells in a buffer compatible with the TRAP assay (lysis buffer is often included in commercial kits).
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal amounts of protein are used in the assay.
-
TRAP Reaction: In a PCR tube or plate, combine the cell lysate with a TRAP reaction mix. This mix typically includes a substrate oligonucleotide, reverse primer, dNTPs, and Taq polymerase.
-
Real-Time PCR: Perform the telomerase extension and subsequent amplification of the telomeric repeats in a real-time PCR instrument. The increase in fluorescence is proportional to the telomerase activity.
-
Data Analysis: Calculate the telomerase activity relative to a control sample or a standard curve.
Cell Viability Assay (MTT)
This protocol outlines the general steps for assessing cell viability.[8][10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: Workflow for this compound in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. tpcj.org [tpcj.org]
- 3. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: The Telomerase-Activating Marvel from Astragalus membranaceus | Cqherb.com [cqherb.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice [mdpi.com]
- 8. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. karger.com [karger.com]
- 11. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound activation of telomerase improves β-Klotho protein level and attenuates age-related malfunctioning in ovarian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
How to select appropriate positive and negative controls for Cycloastragenol experiments
Technical Support Center: Cycloastragenol Experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for selecting appropriate positive and negative controls in experiments involving this compound (CAG). Proper controls are essential for validating assay performance and interpreting the effects of CAG on cellular processes.
General Experimental Workflow
Before delving into specific assays, it's crucial to establish a robust experimental workflow. This includes appropriate controls at each stage to ensure the reliability of your results.
Caption: General experimental workflow for testing this compound effects.
Section 1: Telomerase Activity Assays
This compound is primarily known as a telomerase activator.[1][2][3] The most common method to measure this is the Telomeric Repeat Amplification Protocol (TRAP) assay.
FAQ: How to Select Controls for a TRAP Assay?
Question: What are the appropriate positive and negative controls for a TRAP assay when testing this compound?
Answer:
-
Positive Control (PC): The purpose of the positive control is to confirm that the assay is working correctly and can detect telomerase activity.
-
Cell-Based: Use a cell line known to have high endogenous telomerase activity, such as the 293 cell line or many cancer cell lines (e.g., HeLa, A549).[4]
-
Reagent-Based: Some commercial kits include a telomerase-positive control extract.
-
-
Negative Controls (NC): Multiple negative controls are crucial to ensure the specificity of the assay.
-
Vehicle Control: This is the most critical control for interpreting the effect of CAG. It consists of cells treated with the same solvent used to dissolve CAG (e.g., DMSO). This control group establishes the baseline telomerase activity in your experimental cells.
-
Assay-Specific Negative Controls:
-
Heat Inactivation: Heat the cell lysate (e.g., at 85°C for 10 minutes) before adding it to the TRAP reaction. This denatures the telomerase enzyme and should result in no activity.[5]
-
RNase Treatment: Pre-treat the cell lysate with RNase A. Since telomerase is a ribonucleoprotein that relies on an RNA template, its activity will be abolished in the absence of this template.[4][5]
-
Lysis Buffer Only: A reaction containing only the lysis buffer and TRAP reagents ensures that there is no contamination leading to false-positive results.[5][6]
-
-
Biological Negative Control: Use a cell line known to have very low or undetectable telomerase activity, such as most normal somatic cells at late passages.
-
Quantitative Data Summary: Expected TRAP Assay Outcomes
| Control/Treatment | Expected Telomerase Activity (Relative to Vehicle) | Purpose |
| Vehicle Control (e.g., DMSO) | 1 (Baseline) | Establishes baseline activity of the cell type. |
| This compound (CAG) | > 1 (e.g., 1.5 - 3 fold increase) | To measure the telomerase-activating effect of CAG.[7] |
| Positive Control (e.g., 293 cells) | High Activity | Confirms the assay can detect telomerase activity. |
| Heat-Inactivated Lysate | No Activity | Confirms the signal is from a heat-labile enzyme.[5] |
| RNase-Treated Lysate | No Activity | Confirms the activity is RNA-dependent.[4][5] |
| Lysis Buffer Only | No Activity | Checks for reagent contamination.[5][6] |
Troubleshooting Guide: TRAP Assay Controls
| Issue | Possible Cause | Suggested Solution |
| No signal in Positive Control | Inactive reagents, incorrect PCR conditions, or degraded enzyme in the control lysate. | Use a fresh aliquot of control lysate, check the integrity of primers and dNTPs, and verify the thermocycler program. |
| Signal in Negative Controls (Heat/RNase) | Incomplete inactivation/digestion, or PCR contamination. | Increase heat inactivation time/temperature or RNase concentration. Use aerosol-resistant pipette tips and a dedicated PCR workstation. |
| High Variability in Vehicle Control | Inconsistent cell health, cell density, or protein concentration. | Ensure consistent cell culture practices. Normalize telomerase activity to the total protein concentration in each lysate. |
| No increase in activity with CAG | Sub-optimal CAG concentration or incubation time, or cell type is non-responsive. | Perform a dose-response and time-course experiment. Confirm that the chosen cell type can respond to telomerase activators. |
Section 2: Cellular Senescence Assays
By activating telomerase, this compound can delay or reduce cellular senescence.[3][8] A common marker for senescent cells is increased Senescence-Associated β-galactosidase (SA-β-gal) activity at pH 6.0.[9][10]
FAQ: How to Select Controls for SA-β-gal Staining?
Question: What are the best positive and negative controls for a cellular senescence assay?
Answer:
-
Positive Control (PC): This control should consist of a population of cells that are known to be senescent.
-
Replicative Senescence: Use the same cell type as your experiment but at a very high passage number, where they have naturally stopped dividing.
-
Stress-Induced Senescence: Induce senescence in your cells using a known trigger. Common methods include:
-
-
Negative Controls (NC):
-
Vehicle Control: Cells treated with the solvent for CAG (e.g., DMSO). This group serves as the baseline for comparison.
-
Biological Negative Control: Use early-passage, actively proliferating cells of the same type.[9][11] These cells should exhibit minimal SA-β-gal staining. Alternatively, some cancer cell lines that have bypassed senescence can also be used.[9]
-
Quantitative Data Summary: Expected SA-β-gal Staining Outcomes
| Control/Treatment | Expected % of SA-β-gal Positive Cells | Purpose |
| Vehicle Control | Varies by cell type and passage number (e.g., 10-20%) | Establishes baseline senescence in the cell population. |
| This compound (CAG) | Lower than Vehicle Control | To measure the anti-senescence effect of CAG. |
| Positive Control (e.g., Doxorubicin-treated) | High percentage (e.g., >70%) | Confirms the staining procedure effectively identifies senescent cells. |
| Negative Control (Early-passage cells) | Low percentage (e.g., <5%) | Demonstrates that the staining is specific to the senescent state.[9] |
Troubleshooting Guide: SA-β-gal Staining
| Issue | Possible Cause | Suggested Solution |
| No blue staining in Positive Control | Incorrect pH of the staining solution (must be pH 6.0), inactive X-gal, or over-fixation of cells. | Prepare fresh staining solution and verify its pH. Reduce fixation time (3-5 minutes is often sufficient).[13] |
| All cells, including Negative Control, are blue | Staining solution pH is too low (closer to the optimal pH of 4.0 for lysosomal β-gal), or cells are confluent. | Ensure the staining buffer is at pH 6.0. Perform the assay on sub-confluent cultures, as confluence can sometimes induce SA-β-gal activity.[9] |
| Faint or weak staining | Insufficient incubation time. | Incubate for a longer period (up to 12-16 hours) at 37°C in a non-CO₂ incubator.[10][13] |
| CAG group shows more senescence | CAG may have cytotoxic effects at high concentrations. | Perform a dose-response curve to find the optimal, non-toxic concentration of CAG for your cell type. |
Section 3: Signaling Pathway Analysis (e.g., NF-κB and MAPK)
This compound has been reported to have anti-inflammatory effects, potentially through the modulation of signaling pathways like NF-κB and MAPK/ERK.[14][15] Western blotting for key phosphorylated proteins is a common method for assessing pathway activation.
Signaling Pathway Overview: NF-κB
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by TNF-α), IκBα is phosphorylated and degraded, allowing NF-κB to enter the nucleus and activate gene transcription.
Caption: Simplified NF-κB signaling pathway showing points of control.
FAQ: How to Select Controls for Signaling Pathway Experiments?
Question: When investigating the effect of this compound on a signaling pathway like NF-κB or MAPK, what controls should I use?
Answer:
-
Positive Control (PC): A known activator of the pathway.
-
For NF-κB: Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) are potent activators.[16]
-
For MAPK/ERK: Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA) are common activators.
-
-
Negative Controls (NC):
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to establish the baseline (unstimulated) level of pathway activation.
-
Specific Pathway Inhibitor: A well-characterized pharmacological inhibitor of the pathway. This confirms that the observed downstream effects are indeed mediated by the pathway .
-
For NF-κB: Bay 11-7082 (an IKK inhibitor).
-
For MAPK/ERK: U0126 or PD98059 (MEK inhibitors).
-
-
Quantitative Data Summary: Expected Western Blot Outcomes (e.g., for p-IκBα)
| Control/Treatment | Expected Level of Phosphorylated Protein (e.g., p-IκBα) | Purpose |
| Vehicle Control (Unstimulated) | Low/Undetectable | Establishes baseline pathway activity. |
| Positive Control (e.g., TNF-α) | High | Confirms cells are responsive and the antibody is working. |
| PC + Specific Inhibitor (e.g., TNF-α + Bay 11-7082) | Low/Undetectable | Validates the specificity of the inhibitor and the pathway dependency of the signal. |
| PC + this compound (e.g., TNF-α + CAG) | Lower than PC alone | To measure the inhibitory effect of CAG on the pathway. |
Section 4: Detailed Experimental Protocols
Protocol 1: Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is a general guideline and should be adapted based on the specific kit and equipment used.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in an appropriate volume of ice-cold CHAPS lysis buffer.[5]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cell extract) and determine the protein concentration (e.g., using a BCA assay).
-
-
Control Preparation:
-
TRAP Reaction:
-
In a PCR tube, combine the cell extract (normalized for protein content), TRAP reaction buffer, dNTPs, TS primer, and Taq polymerase.
-
Incubate at room temperature (25°C) for 20-40 minutes to allow for telomere extension by telomerase.[17]
-
Transfer the tubes to a thermocycler.
-
-
PCR Amplification:
-
Detection:
-
Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel.[5]
-
Visualize the characteristic DNA ladder (6 bp increments) by staining with a fluorescent dye (e.g., SYBR Gold).
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for staining cells in a 6-well plate format.
-
Cell Preparation:
-
Plate cells in 6-well plates and treat as required (e.g., with CAG, doxorubicin, or vehicle). Ensure cells are sub-confluent at the time of staining.
-
Remove the culture medium and wash the cells twice with 1X PBS.
-
-
Fixation:
-
Staining:
-
Prepare the Staining Solution fresh. For each well, you will need:
-
1 mL of Staining Solution Buffer (citrate/phosphate buffer, pH 6.0).
-
Potassium ferrocyanide and ferricyanide.
-
X-gal stock solution (20 mg/mL in DMF).
-
-
Add 1 mL of the complete Staining Solution to each well.
-
Seal the plate with parafilm to prevent evaporation.
-
-
Incubation:
-
Analysis:
-
Observe the cells under a bright-field microscope.
-
Count the number of blue (SA-β-gal positive) cells and the total number of cells in several random fields of view to determine the percentage of senescent cells.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. pnas.org [pnas.org]
- 5. telomer.com.tr [telomer.com.tr]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. telomer.com.tr [telomer.com.tr]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. buckinstitute.org [buckinstitute.org]
- 14. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Telomerase Repeated Amplification Protocol (TRAP) [bio-protocol.org]
Refinement of protocols for studying Cycloastragenol's effects on gene expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the effects of Cycloastragenol (CAG) on gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for in vitro cell culture experiments?
A1: The optimal concentration of this compound (CAG) can vary significantly depending on the cell type and the specific biological endpoint being measured. For gene expression studies, a common starting point is to perform a dose-response curve. Based on published research, concentrations ranging from 0.1 µM to 10 µM are frequently used. For example, some studies have used 3 µM CAG for 6-48 hours to induce gene expression changes in primary cortical neurons. It is crucial to determine the cytotoxicity of CAG on your specific cell line using an assay like the MTT or CCK-8 assay to ensure that the observed effects on gene expression are not due to cell death.
Q2: I am observing inconsistent results in my qPCR experiments. What are some potential causes when studying this compound?
A2: Inconsistent qPCR results can stem from several factors. When working with CAG, consider the following:
-
CAG Solubility and Stability: CAG is a lipophilic molecule with low aqueous solubility. Ensure that it is fully dissolved in your solvent (commonly DMSO) before diluting it in culture medium. Precipitates can lead to inconsistent final concentrations. It is also advisable to prepare fresh dilutions for each experiment.
-
RNA Quality: Ensure high-purity RNA is used for cDNA synthesis. Contaminants from the cell culture or RNA extraction process can inhibit reverse transcriptase or polymerase activity.
-
Primer Design: Primers should be specific to the target gene and span an exon-exon junction to avoid amplification of genomic DNA.
-
Pipetting Accuracy: Inconsistencies in pipetting, especially for small volumes, can lead to significant variations in results.
Q3: How can I confirm that the changes in gene expression I am seeing are specific to the action of this compound?
A3: To ensure the specificity of CAG's effects, several controls are recommended:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the CAG. This accounts for any effects of the solvent on gene expression.
-
Positive and Negative Controls: Use known activators or inhibitors of the pathway of interest as positive and negative controls, respectively.
-
Knockdown/Knockout Models: If you are hypothesizing that CAG acts through a specific receptor or signaling molecule, using siRNA or CRISPR/Cas9 to reduce the expression of that target can help validate your findings. For instance, if you hypothesize that CAG's effects are mediated by CREB, you can use RNA interference to block CREB expression and see if CAG is still effective.[1]
Troubleshooting Guides
Problem 1: Low Yield or Poor Quality RNA from CAG-Treated Cells
| Possible Cause | Recommended Solution |
| Cell Lysis Issues | Ensure complete cell lysis. CAG is lipophilic and might interact with cell membranes, potentially interfering with lysis buffer efficacy. Consider using a more stringent lysis buffer or mechanical disruption (e.g., sonication). |
| RNase Contamination | Use RNase-free reagents and consumables. Treat work surfaces with RNase decontamination solutions. |
| Suboptimal Cell Health | High concentrations of CAG or prolonged treatment may induce cytotoxicity. Perform a viability assay to determine the optimal non-toxic concentration and treatment duration. |
Problem 2: No Significant Change in Target Gene Expression after CAG Treatment
| Possible Cause | Recommended Solution |
| Suboptimal CAG Concentration or Treatment Time | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing your target gene's expression. |
| Cell Line Unresponsive to CAG | The signaling pathways modulated by CAG may not be active or relevant in your chosen cell line. Try a different cell line that is known to be responsive to CAG or expresses the target pathway components. |
| Incorrect Gene Target | The gene you are studying may not be regulated by the pathways affected by CAG. Based on the literature, CAG is known to influence genes related to telomerase activity (e.g., TERT) and pathways like Src/MEK/ERK and Nrf-2/ARE.[2][3] |
Problem 3: High Variability Between Replicates in RNA-Seq or Microarray Data
| Possible Cause | Recommended Solution |
| Inconsistent CAG Treatment | Ensure uniform delivery of CAG to all culture vessels. Gently swirl the plates after adding the CAG-containing medium to ensure even distribution. |
| Batch Effects | Process all samples for a given experiment in a single batch to minimize technical variability. If samples must be processed in multiple batches, include a common reference sample in each batch to aid in normalization. |
| Biological Variability | Increase the number of biological replicates to improve statistical power and account for natural variation in cellular responses. |
Quantitative Data Summary
The following tables summarize quantitative data on gene expression changes observed in response to this compound treatment from various studies.
Table 1: Effect of this compound on Gene Expression
| Gene | Cell Type | Treatment Conditions | Fold Change/Effect | Reference |
| TERT | Primary cortical neurons | 3 µM CAG for 6 h | Increased mRNA expression | [4] |
| bcl2 | Primary cortical neurons | 3 µM CAG for 6-48 h | Increased mRNA expression | [4] |
| Nrf-2 | HEKn cells | 24 h treatment | Increased protein levels | [3] |
| hTERT | HEKn cells | 24 h treatment | Increased mRNA and protein levels | [3] |
| p16 | Nucleus pulposus cells | Pre-treatment with CAG | Downregulated protein expression | [5] |
| Bcl-2 | Nucleus pulposus cells | Pre-treatment with CAG | Upregulated protein expression | [5] |
| BAX | Nucleus pulposus cells | Pre-treatment with CAG | Downregulated protein expression | [5] |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is adapted from studies investigating CAG's effect on gene expression.[4]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a 6-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of CAG or vehicle control (DMSO) for the specified duration.
-
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of your chosen RNA isolation kit. Ensure to include a DNase treatment step to remove any genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR system. A typical thermal cycling protocol would be:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.
-
Protocol 2: RNA Sequencing (RNA-Seq) - General Workflow
While a specific protocol for CAG from the cited literature is not available, a general workflow for RNA-seq is provided below.
-
Sample Preparation:
-
Isolate high-quality total RNA from CAG-treated and control cells as described in the qPCR protocol. The RNA integrity number (RIN) should be ≥ 7 for optimal results.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Quantify and qualify the prepared libraries.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by CAG treatment.
-
Signaling Pathways and Experimental Workflows
References
- 1. Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. karger.com [karger.com]
- 5. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cycloastragenol (CAG) Exposure in Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the duration of Cycloastragenol (CAG) exposure in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (CAG) in cell-based models?
A1: this compound is primarily known as a telomerase activator.[1][2][3][4][5] It functions by binding to and activating the catalytic subunit of telomerase, telomerase reverse transcriptase (TERT), which then adds telomeric repeats to the ends of chromosomes.[1][3] This action helps to elongate short telomeres, thereby delaying replicative senescence and extending the proliferative capacity of cells.[1][6] Additionally, CAG has been shown to possess anti-inflammatory, antioxidant, and senolytic properties, selectively inducing apoptosis in senescent cells.[3][4][7][8]
Q2: What is a typical starting concentration and exposure duration for CAG in a new cell line?
A2: A good starting point for a new cell line is to test a concentration range of 0.1 µM to 10 µM for an initial exposure duration of 24 to 72 hours. For telomerase activation, effects have been observed at concentrations as low as 0.01 µM in primary neurons after 24 hours and 1-3 µM in PC12 cells.[9] For senolytic effects, higher concentrations of 50-100 µM for 48 hours might be necessary.[8] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental endpoint.
Q3: How does the duration of CAG exposure impact telomerase activity versus cell proliferation?
A3: Short-term exposure (e.g., 24 hours) is often sufficient to observe an increase in telomerase activity, as measured by assays like the TRAP assay.[9][10] However, the effects on cell proliferation and the delay of senescence are typically observed after longer-term, continuous exposure (e.g., several days to weeks).[1][11] For instance, one study noted a doubling of telomerase activity after a 6-day exposure at 1 µM.[1]
Q4: Can CAG be toxic to cells? At what concentrations and exposure times should I be concerned about cytotoxicity?
A4: Yes, at high concentrations, CAG can exhibit cytotoxicity. Studies have shown significant cytotoxic effects at doses of 50 µM and 100 µM in nucleus pulposus cells after 24 hours of treatment.[12][13] It is essential to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Q5: What are the key signaling pathways modulated by CAG that I should consider investigating?
A5: Beyond its direct effect on telomerase, CAG has been shown to modulate several key signaling pathways. These include:
-
Src/MEK/ERK pathway: Involved in CAG-induced telomerase activation.[3]
-
JAK/STAT pathway: Also implicated in the activation of telomerase by CAG.[3]
-
CREB signaling: Activated by CAG, leading to the expression of genes like bcl2 and TERT.[3][5][9]
-
Nrf2/ARE pathway: CAG can activate Nrf2, leading to the upregulation of cytoprotective enzymes and reduction of oxidative stress.[2][11]
-
PI3K/AKT/mTOR pathway: CAG has been shown to inhibit this pathway in senescent cells, contributing to its senolytic effects.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in telomerase activity observed. | 1. CAG concentration is too low. 2. Exposure duration is too short. 3. The cell line has low or absent endogenous TERT expression. 4. The TRAP assay is not sensitive enough or is not working correctly. | 1. Perform a dose-response experiment with a wider range of CAG concentrations (e.g., 0.01 µM to 50 µM). 2. Increase the exposure time (e.g., 48h, 72h, 6 days).[1] 3. Verify TERT expression in your cell line using qPCR or Western blot. Some cell lines may not respond to telomerase activators. 4. Troubleshoot the TRAP assay: use a positive control cell line (e.g., HCT116), check the integrity of reagents, and optimize PCR conditions.[14] |
| Decreased cell viability or signs of cytotoxicity. | 1. CAG concentration is too high. 2. The solvent (e.g., DMSO) concentration is toxic. 3. The cell line is particularly sensitive to CAG. | 1. Reduce the concentration of CAG. Perform a cytotoxicity assay (e.g., MTT) to determine the EC50 and select a sub-lethal concentration.[8][12] 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a solvent-only control in your experiments.[12] 3. Shorten the exposure duration and re-evaluate cell viability. |
| Inconsistent results between experiments. | 1. Variability in cell passage number (older passages may be more senescent). 2. Inconsistent timing of CAG treatment relative to cell seeding and confluency. 3. Degradation of CAG stock solution. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Standardize your protocol: treat cells at the same confluency and for the same duration in every replicate. 3. Prepare fresh dilutions of CAG from a properly stored stock for each experiment. CAG is typically stored at -20°C.[1] |
| No effect on cellular senescence observed. | 1. Exposure duration is not long enough to impact the rate of senescence. 2. The concentration of CAG is not optimal for anti-senescence effects. 3. The method for inducing senescence (if applicable) is too harsh. 4. The SA-β-gal staining is not working correctly. | 1. For replicative senescence, continuous treatment over multiple passages may be required. 2. Test a range of concentrations. Anti-senescence and senolytic effects may require different optimal doses.[7][8] 3. If inducing senescence (e.g., with radiation or chemicals), ensure the insult is not causing widespread cell death, which could mask any protective effects of CAG. 4. Use positive and negative controls for senescence to validate your SA-β-gal staining protocol.[15][16] |
Data Presentation: Effects of this compound on Cellular Parameters
Table 1: Effect of CAG Concentration and Duration on Telomerase Activity
| Cell Type | CAG Concentration | Exposure Duration | Fold Increase in Telomerase Activity | Reference |
| PC12 Cells | 1 - 3 µM | 24 hours | ~2-fold | [9] |
| Primary Cortical Neurons | 0.01 µM | 24 hours | Significant increase | [9] |
| Human T-lymphocytes | 1 µM | 6 days | ~2-fold | [1] |
| Human CD4 & CD8 T-cells | Not specified | Not specified | Moderate increase | [5][6] |
Table 2: Effect of CAG Concentration and Duration on Cell Viability and Senescence
| Cell Type | CAG Concentration | Exposure Duration | Observed Effect | Reference |
| Nucleus Pulposus Cells | 1, 3, 5, 10 µM | 24 hours | No significant cytotoxicity | [12] |
| Nucleus Pulposus Cells | 50, 100 µM | 24 hours | Significant cytotoxicity | [12] |
| Senescent IMR-90 Cells | 50, 100 µM | 48 hours | Decreased cell viability (senolytic effect) | [8] |
| Non-senescent IMR-90 Cells | 50, 100 µM | 48 hours | No significant effect on viability | [7][8] |
| Human Epidermal Keratinocytes (HEKn) | Not specified | Lifespan of cells | Decreased cellular senescence | [11] |
Experimental Protocols
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
This protocol is a highly sensitive PCR-based method to measure telomerase activity.[14][17][18]
a. Cell Lysate Preparation:
-
Harvest approximately 100,000 to 250,000 cells per sample.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold NP-40 or CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This lysate contains the active telomerase.
b. Telomerase Extension Reaction:
-
Prepare a master mix containing a telomerase substrate (TS) primer, dNTPs, and reaction buffer.
-
Add 1-2 µL of the cell lysate to the master mix.
-
Incubate at 25-30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
c. PCR Amplification:
-
Add a reverse primer (e.g., ACX primer) and Taq DNA polymerase to the reaction mixture.
-
Perform PCR amplification for 30-35 cycles. An internal control is often included for quantification.
-
Analyze the PCR products on a polyacrylamide gel. A characteristic ladder of products with 6 base-pair increments indicates positive telomerase activity. Alternatively, a real-time quantitative TRAP (RQ-TRAP) assay can be used for quantification.[9][17]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[2][8]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of CAG and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a widely used cytochemical marker for senescent cells.[8][13][15][16]
-
Wash cells cultured in a 6-well plate twice with 1X PBS.
-
Fix the cells with 1 mL of 1X Fixative Solution (containing formaldehyde and/or glutaraldehyde) for 10-15 minutes at room temperature.
-
Wash the cells three times with 1X PBS.
-
Prepare the fresh Staining Solution containing X-gal, potassium ferrocyanide, potassium ferricyanide, and other salts, adjusted to pH 6.0.
-
Add 1 mL of the Staining Solution to each well. Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a dry incubator (no CO2) for 12-24 hours, or until a blue color develops in senescent cells.
-
Observe the cells under a light microscope. Count the number of blue-stained (senescent) cells and the total number of cells to calculate the percentage of SA-β-gal-positive cells.
Visualizations
Caption: Experimental workflow for optimizing this compound exposure.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound: The Telomerase-Activating Marvel from Astragalus membranaceus | Cqherb.com [cqherb.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound?_Chemicalbook [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 8. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. selleckchem.com [selleckchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. telomer.com.tr [telomer.com.tr]
- 18. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Controlling for Off-Target Effects of Cycloastragenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target effects of Cycloastragenol (CAG) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target telomerase activation from potential off-target effects.
Issue: Unexpected Changes in Cell Viability or Proliferation
-
Question: I am observing changes in cell viability/proliferation that don't correlate with telomerase activity. How can I determine if this is an off-target effect of this compound?
-
Possible Causes and Solutions:
-
Off-target signaling: this compound has been reported to influence several signaling pathways that regulate cell survival and proliferation, including the PI3K/AKT/mTOR and Src/MEK/ERK pathways.[1][2]
-
Senolytic activity: Recent studies have shown that this compound can act as a senolytic agent, selectively inducing apoptosis in senescent cells.[2]
-
p53 activation: In some cancer cell lines, this compound has been shown to induce p53, a tumor suppressor protein that can lead to cell cycle arrest or apoptosis.[3]
-
-
Recommended Experimental Controls:
-
Use a telomerase-negative control cell line: Compare the effects of this compound on your cell line of interest with its effects on a cell line that does not express telomerase. If you observe similar changes in viability, the effect is likely independent of telomerase activation.
-
Pharmacological inhibition of off-target pathways: Pre-treat cells with specific inhibitors for pathways known to be affected by this compound (e.g., PI3K, MEK) before adding this compound. If the viability changes are attenuated, it suggests the involvement of that off-target pathway.
-
hTERT knockdown: Use siRNA or shRNA to knockdown the expression of the catalytic subunit of telomerase (hTERT). If the observed phenotype persists after hTERT knockdown, it is likely an off-target effect.[4]
-
Issue: Inconsistent Telomerase Activity Measurements
-
Question: My telomerase activity assays (e.g., TRAP assay) are showing variable results. How can I ensure the measured activity is a direct effect of this compound?
-
Possible Causes and Solutions:
-
Indirect activation: this compound can upregulate hTERT expression through various signaling pathways, including Src/MEK/ERK and JAK/STAT.[1] This indirect mechanism can lead to variability depending on the cellular context and signaling status.
-
Nuclear translocation of hTERT: The activity of telomerase is dependent on the localization of hTERT to the nucleus. This compound has been shown to promote the nuclear translocation of hTERT.[4]
-
-
Recommended Experimental Controls:
-
Measure hTERT expression: Quantify hTERT mRNA (by qRT-PCR) and protein levels (by Western blot) to determine if this compound is affecting telomerase at the expression level.
-
Subcellular fractionation: Perform cellular fractionation to isolate nuclear and cytoplasmic extracts. Analyze hTERT levels in each fraction by Western blot to assess changes in nuclear localization.
-
Use a positive control: Include a known telomerase activator (e.g., a specific peptide) as a positive control in your TRAP assays to ensure the assay is working correctly.
-
Frequently Asked Questions (FAQs)
What are the known on-target and off-target effects of this compound?
-
On-Target Effect: The primary and most well-known on-target effect of this compound is the activation of telomerase, the enzyme responsible for maintaining telomere length.[5][6][7]
-
Off-Target Effects: this compound has been shown to exert a variety of off-target effects, including:
-
Anti-inflammatory and Antioxidant Properties: It can modulate inflammatory pathways and reduce oxidative stress, often through the activation of the Nrf-2/ARE pathway.[1][4][8]
-
Modulation of Signaling Pathways: this compound can influence several key cellular signaling pathways, such as Src/MEK/ERK, JAK/STAT, and PI3K/AKT/mTOR.[1][2][9]
-
Improved Lipid Metabolism: It has been reported to have beneficial effects on lipid metabolism.[1][8]
-
Senolytic Activity: this compound can selectively induce apoptosis in senescent cells.[2]
-
p53 Activation: In certain cancer cells, it can increase the expression of the p53 tumor suppressor protein.[3]
-
How can I design experiments to specifically isolate the effects of telomerase activation by this compound?
To specifically attribute an observed effect to telomerase activation by this compound, a combination of control experiments is crucial. The general workflow is to first demonstrate the effect of this compound and then show that this effect is abolished or significantly reduced when telomerase is absent or inactive.
References
- 1. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound: pharmacokinetics, activities and side effects_Chemicalbook [chemicalbook.com]
- 6. This compound: An exciting novel candidate for age-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound?_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the Reproducibility of Cycloastragenol Telomerase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Cycloastragenol (CAG) telomerase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate telomerase?
This compound (CAG) is a triterpenoid saponin derived from the root of Astragalus membranaceus.[1][2] It is recognized as a potent telomerase activator.[2][3][4] CAG functions by increasing the expression of the catalytic subunit of telomerase, human telomerase reverse transcriptase (hTERT), at both the mRNA and protein levels.[5][6] Furthermore, it promotes the nuclear localization of hTERT, which is crucial for its function in maintaining telomere length.[5]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling of this compound are critical for maintaining its stability and activity.
-
Long-term storage: For long-term storage, this compound powder should be stored at -20°C for up to 2 years or at -80°C for extended periods.[3][7]
-
Stock solutions: Stock solutions are typically prepared in DMSO.[7][8] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or -20°C for up to 1 month.[8] Protect from light and moisture.[3][7]
-
Working solutions: It is recommended to prepare fresh working solutions for each experiment.[3] If precipitation occurs upon dilution into aqueous media, gentle warming and sonication can aid dissolution.[3][9]
Q3: What is the optimal concentration of this compound for in vitro experiments?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, several studies provide a general range.
| Cell Type | Effective Concentration Range (µM) | Observed Effect | Reference |
| Human Neonatal Keratinocytes (HEKn) | 0.01 - 10 | Stimulation of telomerase activity | [10] |
| PC12 cells, primary cortical and hippocampal neurons | 0.1 - 0.3 | Induction of telomerase activity | [10] |
| MC3T3-E1 cells | 0.03 - 3 | Promotion of viability and differentiation | [3] |
| Nucleus Pulposus Cells (NPCs) | 1 - 10 | Increased cell viability under high glucose | [11] |
| Novel this compound Derivatives | 0.0001 - 1 | Increased NRF2 activity in HEKn cells | [12] |
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during this compound telomerase assays, particularly the Telomeric Repeat Amplification Protocol (TRAP) and its quantitative version (qTRAP).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Inter-Assay or Intra-Assay Variability | - Inconsistent sample preparation and handling.- Pipetting errors.- Plate-to-plate variation in qPCR.[13]- Variation in cell metabolic state.[14] | - Use a standardized protocol for cell lysis and protein quantification.- Use calibrated pipettes and practice consistent pipetting technique.- Include technical replicates on each plate and balance the layout of samples.- Ensure consistent cell culture conditions and passage numbers. |
| No or Low Telomerase Activity Detected | - Inactive this compound due to improper storage.- Insufficient concentration of this compound.- Presence of Taq polymerase inhibitors in the cell lysate.[15]- Low telomerase activity in the chosen cell line. | - Verify the storage conditions and age of the this compound stock.- Perform a dose-response experiment to find the optimal concentration.- Test serial dilutions of the cell extract to dilute potential inhibitors.[16]- Use a telomerase-positive cell line as a positive control. |
| False Negative Results in TRAP Assay | - Competition between the internal standard and telomerase products for amplification.[15]- Degradation of the telomerase enzyme during sample preparation. | - Use an appropriate concentration of the internal standard; a 36 bp standard can compete with telomerase products in low-activity samples.[15]- Work quickly on ice during sample preparation and use RNase inhibitors in the lysis buffer. |
| False Positive Results or Non-Specific Amplification | - Primer-dimer formation.[17][18]- Staggered annealing of primers.[17] | - Use modified primers with non-complementary 5' extensions to reduce primer-dimer formation.[17][18]- Optimize PCR annealing temperature and cycling conditions.- Use a "hot start" Taq polymerase.[18] |
| Inconsistent Cell Viability or Response to this compound | - Cytotoxicity at high concentrations.- Variation in cell passage number leading to different sensitivities. | - Determine the optimal, non-toxic concentration range using a cell viability assay (e.g., MTT or CCK-8).[6][11]- Use cells within a consistent and early passage number range. |
Experimental Protocols
Quantitative Telomeric Repeat Amplification Protocol (qTRAP) Assay
This protocol is a common method for measuring telomerase activity.
1. Cell Lysate Preparation: a. Harvest approximately 100,000 cells.[19] b. Wash the cells with PBS and centrifuge. c. Lyse the cell pellet in a suitable lysis buffer (e.g., NP-40 based buffer) on ice.[19][20] d. Incubate on ice for 30 minutes. e. Centrifuge at high speed at 4°C to pellet debris. f. Collect the supernatant containing the cell extract. g. Determine the protein concentration of the lysate.
2. Telomerase Extension Reaction: a. Prepare a master mix containing a telomerase substrate (TS) primer, dNTPs, and reaction buffer. b. Add a standardized amount of cell lysate to the master mix. c. Incubate at 25°C for 20-40 minutes to allow for telomerase-mediated extension of the TS primer.[19] d. Inactivate the telomerase by heating at 95°C for 5 minutes.[19]
3. qPCR Amplification: a. Prepare a qPCR master mix containing a forward primer (TS), a reverse primer (e.g., ACX), and a fluorescent dye (e.g., SYBR Green). b. Add the telomerase extension product to the qPCR master mix. c. Perform real-time PCR with appropriate cycling conditions. d. Include a standard curve using serial dilutions of a known telomerase-positive cell extract to quantify relative telomerase activity.[14]
4. Data Analysis: a. Determine the cycle threshold (Ct) for each sample. b. Calculate the relative telomerase activity by comparing the Ct values of the unknown samples to the standard curve.[14][20]
Visualizations
Signaling Pathway of this compound-Mediated Telomerase Activation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nootropicsdepot.com [nootropicsdepot.com]
- 5. biorxiv.org [biorxiv.org]
- 6. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 7. adipogen.com [adipogen.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. karger.com [karger.com]
- 11. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Reliability and Short-Term Intra-Individual Variability of Telomere Length Measurement Using Monochrome Multiplexing Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cost-Effective Trap qPCR Approach to Evaluate Telomerase Activity: an Important Tool for Aging, Cancer, and Chronic Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Limitations on the quantitative determination of telomerase activity by the electrophoretic and ELISA based TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Telomerase Repeated Amplification Protocol (TRAP) [bio-protocol.org]
- 20. telomer.com.tr [telomer.com.tr]
Best practices for data analysis in Cycloastragenol research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies of Cycloastragenol (CAG).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation and data analysis.
| Question | Answer |
| My telomerase activity assay (TRAP) results are inconsistent between replicates. What are the possible causes and solutions? | Inconsistent TRAP assay results can stem from several factors:1. Cell Culture Conditions: Ensure cells are in the logarithmic growth phase and have a consistent population doubling time. Senescent or overly confluent cells can show altered telomerase activity.2. Lysate Preparation: Use a standardized lysis buffer and protocol. Incomplete cell lysis or protein degradation can significantly impact results. Always keep lysates on ice and use protease inhibitors.3. RNA Integrity: Telomerase is a reverse transcriptase that relies on an RNA template (TERC). Ensure your samples are free from RNase contamination.4. PCR Conditions: Optimize the PCR cycle numbers to be within the linear amplification range. Too few or too many cycles can lead to inaccurate quantification.5. Positive and Negative Controls: Always include a positive control (e.g., a cell line with known high telomerase activity) and a negative control (e.g., heat-inactivated lysate) to validate the assay's performance. |
| I am not observing a significant effect of this compound on cell viability (e.g., using an MTT assay). Why might this be? | Several factors could contribute to a lack of observed effect:1. Compound Solubility and Stability: this compound has poor water solubility. Ensure it is properly dissolved in a suitable solvent, such as DMSO, before being added to the cell culture medium. The final DMSO concentration should be low (typically <0.5%) to avoid solvent-induced toxicity.2. Dosage and Treatment Duration: The effective concentration of CAG can vary between cell types. It is recommended to perform a dose-response study with a range of concentrations (e.g., 0.1 µM to 10 µM) and varying treatment durations (e.g., 24, 48, 72 hours).[1]3. Cell Type Specificity: The cellular response to this compound can be cell-type specific. The expression levels of the target proteins and the activity of relevant signaling pathways may differ between cell lines.4. Assay Sensitivity: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. Consider using a complementary assay, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
| My Western blot results for proteins in a specific signaling pathway show high background or non-specific bands. How can I improve the quality of my blots? | High background and non-specific bands in Western blotting can be addressed by:1. Antibody Specificity: Use a highly specific primary antibody that has been validated for the target protein. Check the manufacturer's datasheet for recommended applications and dilutions.2. Blocking: Optimize the blocking step. Use a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for an adequate duration (e.g., 1 hour at room temperature).3. Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.4. Sample Preparation: Ensure complete cell lysis and accurate protein quantification to load equal amounts of protein in each lane. |
| The p-value from my statistical analysis is not significant, but I observe a trend in my data. How should I interpret this? | A non-significant p-value (typically p > 0.05) suggests that the observed difference is not statistically significant at the chosen confidence level. However, a trend in the data might indicate a real biological effect that is too small to be detected with the current experimental design.1. Statistical Power: Your study may be underpowered. Consider increasing the sample size (number of replicates) to increase the statistical power to detect smaller effects.2. Biological Variability: High variability within groups can mask a real effect. Try to minimize sources of experimental variability.3. Alternative Statistical Tests: Ensure you are using the appropriate statistical test for your data distribution and experimental design. For multiple group comparisons, one-way ANOVA followed by a post-hoc test is often appropriate.[2][3] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding data analysis and experimental design in this compound research.
| Question | Answer |
| What are the standard statistical methods used for analyzing data from this compound studies? | The most common statistical methods are the Student's t-test for comparing two groups and one-way analysis of variance (ANOVA) for comparing more than two groups.[1][2][3] A post-hoc test (e.g., Dunnett's or Tukey's test) is often used after ANOVA to determine which specific groups are different from each other.[3] The significance level is typically set at p < 0.05.[1][2][3] |
| How do I quantify telomere length, and what are the best practices for data analysis? | Telomere length can be measured using quantitative PCR (qPCR).[4] The relative telomere length is often calculated by comparing the amplification of the telomere repeat sequence (T) to that of a single-copy gene (S) (T/S ratio).[4] For data analysis, it's crucial to include a reference sample in every run to account for inter-assay variability. The 2^(-ΔΔCt) method can be used for relative quantification.[4] |
| What are the key signaling pathways to investigate in this compound research? | Key signaling pathways to investigate include: * Telomerase Activation: this compound is a known telomerase activator, so examining the expression and activity of the telomerase reverse transcriptase (TERT) is fundamental.[2][3][4] * Nrf-2/ARE Pathway: This pathway is involved in the cellular response to oxidative stress.[2] * PI3K/AKT/mTOR Pathway: This pathway is implicated in cell survival and apoptosis.[5][6] * p53/p21 Pathway: This pathway plays a role in cellular senescence.[7] |
| How can I assess cellular senescence in my experiments? | Cellular senescence can be assessed using several markers: * Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a widely used histochemical marker for senescent cells.[3] * p16 and p21 Expression: These are key cell cycle inhibitors that are often upregulated in senescent cells. Their protein levels can be measured by Western blotting.[3] * Senescence-Associated Secretory Phenotype (SASP): The secretion of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8) can be measured by ELISA or multiplex assays.[5] |
| What are some important considerations for in vivo studies with this compound? | For in vivo studies, it is important to: * Determine the Optimal Dose: Conduct a dose-response study to find the most effective and non-toxic dose.[8] * Route of Administration: The route of administration (e.g., oral gavage) should be consistent.[8] * Monitor for Adverse Effects: Although generally considered safe at certain doses, it's crucial to monitor for any adverse effects.[8] * Appropriate Controls: Use a vehicle control group that receives the same treatment as the experimental group but without the this compound. |
Experimental Protocols
Telomerase Activity Assay (RQ-TRAP)
This protocol is a generalized procedure based on commonly used methods.[1]
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer provided with a commercial TRAP assay kit.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Telomerase Reaction:
-
Prepare the TRAP reaction mixture containing the cell lysate, a substrate oligonucleotide, and dNTPs.
-
Incubate at 25°C for 30 minutes to allow for telomere elongation by telomerase.
-
-
Real-Time PCR Amplification:
-
Add the telomerase reaction product to a real-time PCR mix containing primers specific for the elongated telomeric repeats.
-
Perform real-time PCR to amplify and quantify the telomerase products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative telomerase activity by comparing the Ct values of the treated samples to the control samples, often using the ΔΔCt method.
-
Cell Viability Assay (MTT)
This is a standard protocol for assessing cell viability.[5]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Visualizations
Caption: General experimental workflow for this compound research.
Caption: this compound's role in the Nrf-2 signaling pathway.
References
- 1. karger.com [karger.com]
- 2. biorxiv.org [biorxiv.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 5. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the telomerase-activating effects of Cycloastragenol in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Cycloastragenol (CAG), a triterpenoid saponin derived from the root of Astragalus membranaceus, has garnered significant attention as a potent telomerase activator.[1][2][3] Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, plays a crucial role in cellular aging and is a key target in various therapeutic areas. This guide provides a comparative overview of the telomerase-activating effects of this compound across different cell lines, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on telomerase activity and related markers in various cell lines as reported in preclinical studies.
| Cell Line | This compound (CAG) Concentration | Observed Effect | Assay Method(s) |
| Human Neonatal Keratinocytes (HEKn) | 0.01-10 µM | Increased telomerase activity.[4] 3 µM showed the greatest activation.[4] | Real-time quantitative telomeric repeat amplification protocol (RQ-TRAP) assay[4] |
| Human Embryonic Kidney (HEK293) Fibroblasts | Increasing concentrations | Increased telomerase activity[5] | Not specified |
| PC12 (rat pheochromocytoma) | 0.01-10 µM | Induced telomerase activity[4] | RQ-TRAP assay[4] |
| Primary Rat Cortical Neurons | 0.1-0.3 µM | Greatest telomerase activation observed in this range[4] | RQ-TRAP assay[4] |
| Primary Rat Hippocampal Neurons | 0.1-0.3 µM | Greatest telomerase activation observed in this range[4] | RQ-TRAP assay[4] |
| Human CD8+ T lymphocytes (from HIV-infected patients) | Not specified | Upregulated telomerase activity and improved proliferative response[5] | Not specified |
| Rat Nucleus Pulposus Cells (NPCs) | Pre-treatment | Upregulated telomerase reverse transcriptase (TERT) expression and ameliorated telomere attrition in a high-glucose stress model[6][7][8] | Western Blot, RT-qPCR, qPCR for telomere length[6] |
| Multiple cell lines (lung, brain, mammary, endothelial, hematopoietic origins) | Not specified | Stimulated ERK phosphorylation, a downstream event of pathways that may lead to telomerase activation[5] | Western Blot for p-ERK |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess the effects of this compound.
Cell Culture and Treatment
Cells, such as HEKn, PC12, or primary neurons, are cultured in appropriate media and conditions.[9] For experimentation, cells are treated with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (like DMSO) for a specified duration, typically 24 hours or more.[4][9]
Telomerase Activity Assay: Real-Time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP)
The RQ-TRAP assay is a widely used method to quantify telomerase activity.
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed using a specific lysis buffer to release cellular contents, including the telomerase enzyme.[4][9]
-
Telomerase Extension: The cell lysate containing active telomerase is added to a reaction mixture containing a substrate oligonucleotide. Telomerase then adds telomeric repeats (TTAGGG) to the 3' end of this substrate.
-
Quantitative PCR (qPCR): The extended products are then amplified using qPCR with specific primers. The rate of amplification is proportional to the initial amount of telomerase-extended product, thus quantifying the telomerase activity in the original sample.[4]
hTERT Expression Analysis: Western Blot and RT-qPCR
This compound has been shown to increase the expression of telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase.[2][6][10]
-
Western Blot (for protein expression):
-
Treated cells are lysed, and total protein is quantified.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for hTERT, followed by a secondary antibody.
-
The signal is detected and quantified to determine the relative amount of hTERT protein.
-
-
RT-qPCR (for mRNA expression):
-
Total RNA is extracted from treated cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for qPCR with primers specific for the hTERT gene to quantify its mRNA levels.[6]
-
Signaling Pathways and Experimental Workflow
This compound is reported to activate telomerase through several signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for validating CAG's effects.
Caption: General experimental workflow for validating this compound's effects.
Src/MEK/ERK Signaling Pathway
Studies have shown that this compound can induce the phosphorylation of extracellular signal-regulated kinase (ERK) in multiple cell lines, including HEK293 and keratinocytes.[5] This activation is mediated through upstream kinases such as c-Src and MEK, suggesting that the Src/MEK/ERK pathway is involved in the cellular effects of CAG, potentially leading to telomerase activation.[2][5]
Caption: CAG-mediated activation of the Src/MEK/ERK pathway.
JAK/STAT Signaling Pathway
Research indicates that this compound may activate telomerase through the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[2] CAG has been shown to induce the expression of JAK2 and STAT5b and enhance the phosphorylation of STAT5b, which is followed by an increase in TERT expression.[2]
Caption: The JAK/STAT pathway in CAG-induced telomerase activation.
CREB Signaling Pathway
In neuronal cells, this compound-mediated telomerase activation is associated with the cAMP response element-binding protein (CREB).[2][11] CAG induces CREB activation, which in turn leads to the expression of TERT and the anti-apoptotic gene bcl2.[4][11] Blocking CREB expression has been shown to reduce basal telomerase activity and abolish the effect of CAG.[11]
Caption: CREB-mediated telomerase activation by this compound.
Comparison with Alternatives
This compound is often compared to its precursor, Astragaloside IV (AG-IV) , another active compound from Astragalus membranaceus. Both CAG and AG-IV have been identified as small-molecule telomerase activators.[6] Studies on rat nucleus pulposus cells showed that both compounds could upregulate TERT expression and protect cells from senescence and apoptosis.[6][7][8]
Additionally, research has indicated that this compound is a more potent telomerase activator compared to a general Astragalus membranaceus root extract.[12] While some man-made chemicals and other herbal extracts are suggested to be stronger telomerase activators, this compound remains one of the most well-documented, naturally derived activators.[13]
Conclusion
This compound consistently demonstrates the ability to activate telomerase across a variety of cell lines, including human keratinocytes, neuronal cells, and immune cells. Its mechanism of action involves multiple signaling pathways, primarily the Src/MEK/ERK, JAK/STAT, and CREB pathways. For researchers and drug development professionals, CAG presents a compelling molecule for further investigation in age-related diseases, wound healing, and conditions associated with telomere shortening. The provided protocols and data serve as a foundational guide for validating its efficacy in specific models and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. selleckchem.com [selleckchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. scienceblog.com [scienceblog.com]
Cycloastragenol vs. Astragaloside IV: A Comparative Analysis of Telomerase Activation
For Researchers, Scientists, and Drug Development Professionals
Cycloastragenol (CAG) and Astragaloside IV (AS-IV) are two prominent saponins derived from the medicinal plant Astragalus membranaceus. Both have garnered significant attention for their potential roles in cellular aging and longevity, primarily attributed to their ability to activate telomerase, the enzyme responsible for maintaining telomere length. This guide provides a comparative overview of their efficacy in telomerase activation, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Data Presentation: Comparative Efficacy
While direct head-to-head studies quantifying the fold-increase in telomerase activity for both compounds under identical conditions are limited in publicly available literature, a comparative study on their ability to upregulate the expression of telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase, provides valuable insights into their relative potency. The following table summarizes the effects of CAG and AS-IV on TERT mRNA and protein expression in rat nucleus pulposus cells subjected to high-glucose-induced stress.
| Compound | Concentration | TERT mRNA Expression (Relative to Control) | TERT Protein Expression (Relative to Control) | Cell Type |
| This compound (CAG) | 1 µM | Increased | Increased | Rat Nucleus Pulposus Cells[1][2] |
| 3 µM | Significantly Increased | Significantly Increased | Rat Nucleus Pulposus Cells[1][2] | |
| 5 µM | Significantly Increased | Significantly Increased | Rat Nucleus Pulposus Cells[1][2] | |
| 10 µM | Increased | Increased | Rat Nucleus Pulposus Cells[1][2] | |
| Astragaloside IV (AS-IV) | 1 µM | Increased | Increased | Rat Nucleus Pulposus Cells[1][2] |
| 3 µM | Significantly Increased | Significantly Increased | Rat Nucleus Pulposus Cells[1][2] | |
| 5 µM | Significantly Increased | Significantly Increased | Rat Nucleus Pulposus Cells[1][2] | |
| 10 µM | Increased | Increased | Rat Nucleus Pulposus Cells[1][2] |
Note: The data indicates a significant restorative effect on TERT expression under cellular stress. The term "Increased" denotes a positive trend, while "Significantly Increased" indicates a statistically significant change as reported in the source study. The optimal concentrations for both compounds in this model appear to be 3 µM and 5 µM.[1][3]
Experimental Protocols
The standard method for quantifying telomerase activity is the Telomeric Repeat Amplification Protocol (TRAP) assay. The following is a detailed methodology representative of how telomerase activity would be assessed for compounds like CAG and AS-IV.
Telomeric Repeat Amplification Protocol (TRAP) Assay
1. Cell Culture and Treatment:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
The cells are then treated with varying concentrations of this compound or Astragaloside IV (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified period, typically 24 to 48 hours.
2. Cell Lysis and Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
A lysis buffer (e.g., CHAPS lysis buffer) is added to the cells, and the mixture is incubated on ice for 30 minutes to extract cellular proteins, including telomerase.
-
The lysate is then centrifuged at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. The supernatant containing the protein extract is collected.
-
Protein concentration is determined using a standard method like the Bradford assay.
3. Telomerase Extension Reaction:
-
The protein extract (containing telomerase) is added to a reaction mixture containing a TS primer (a substrate for telomerase), dNTPs, and a reaction buffer.
-
This mixture is incubated at a temperature optimal for telomerase activity (e.g., 25-30°C) for a period (e.g., 20-30 minutes) to allow telomerase to add telomeric repeats to the TS primer.
4. PCR Amplification:
-
The telomerase extension products are then amplified by PCR using a forward primer (complementary to the TS primer) and a reverse primer (complementary to the telomeric repeats).
-
A thermostable DNA polymerase (e.g., Taq polymerase) and PCR buffer are added to the reaction.
-
The PCR cycling conditions typically involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
5. Detection and Quantification:
-
The amplified PCR products are separated by polyacrylamide gel electrophoresis (PAGE).
-
The gel is stained with a fluorescent dye (e.g., SYBR Green) that binds to DNA.
-
The characteristic ladder of bands, representing the amplified telomeric repeats, is visualized under UV light.
-
The intensity of the bands is quantified using densitometry software. Telomerase activity is expressed as a fold change relative to the vehicle-treated control cells.
Signaling Pathways in Telomerase Activation
Both this compound and Astragaloside IV appear to activate telomerase through the modulation of specific intracellular signaling pathways.
This compound (CAG): CAG has been shown to activate telomerase primarily through the Src/MEK/ERK pathway .[4][5] It has also been reported to involve the cAMP response element-binding protein (CREB) , a transcription factor that can upregulate TERT expression.[4][6]
Astragaloside IV (AS-IV): Similar to CAG, AS-IV also utilizes the Src/MEK/ERK pathway to induce telomerase activity.[5][7] Additionally, studies have implicated the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways in AS-IV-mediated telomerase activation.[8]
Experimental Workflow
The overall workflow for assessing the impact of this compound and Astragaloside IV on telomerase activity is a multi-step process that begins with cell culture and culminates in data analysis.
Conclusion
References
- 1. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 4. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparing the efficacy of Cycloastragenol and TA-65 in scientific literature
An Objective Comparison of Cycloastragenol and TA-65 in Scientific Literature
Introduction
In the realm of aging research and cellular health, the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, has emerged as a key area of investigation. Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, contributing to cellular aging and senescence. This compound (CAG) and TA-65 are two compounds derived from the root of Astragalus membranaceus that have garnered significant attention for their potential to activate telomerase and, consequently, combat age-related cellular decline. This guide provides an objective comparison of their efficacy as documented in scientific literature, targeting researchers, scientists, and drug development professionals.
This compound is a naturally occurring small molecule, a triterpenoid saponin, that is considered the active aglycone of astragaloside IV.[1][2] TA-65 is a proprietary dietary supplement that is also derived from Astragalus membranaceus and is described as a small molecule telomerase activator.[3][4][5] While the exact composition of TA-65 is not publicly disclosed, it is understood to contain a substance related to this compound in a formulation designed for enhanced bioavailability.[6][7][8]
Quantitative Data on Efficacy
The following tables summarize the quantitative data from key studies on the effects of this compound and TA-65 on telomerase activation and telomere length.
Table 1: In Vitro and In Vivo Studies on this compound (CAG)
| Study Type | Model System | Concentration/Dose | Key Findings | Reference |
| In Vitro | Human Neonatal Keratinocytes (HEKn) | 3 µM | Greatest telomerase activation, similar to Epidermal Growth Factor (EGF) at 50 ng/ml. Doubled cell growth after 6 days of treatment. | [9] |
| In Vitro | PC12 cells, primary cortical and hippocampal neurons | 0.1-0.3 µM | Induced telomerase activity. | [9] |
| In Vitro | Mouse Embryonic Fibroblasts (MEFs) haploinsufficient for TERC | Not specified | Activates telomerase and lengthens telomeres in a telomerase-dependent manner. | [1] |
| In Vivo | Rats | 10, 20, and 40 mg/kg (oral) | Oral bioavailability of approximately 25.70% at 10 mg/kg. | [10] |
| In Vivo | Mice | Not specified | Dietary supplementation increases Telomerase Reverse Transcriptase (TERT) expression in bone marrow, lungs, heart, brain, and liver. | [1] |
Table 2: Clinical and Preclinical Studies on TA-65
| Study Type | Model System/Subjects | Dose | Duration | Key Findings | Reference |
| Human Clinical Trial (Randomized, Double-Blind, Placebo-Controlled) | 117 CMV-positive subjects (53-87 years) | Low Dose: 250 U (8 mg active ingredient) | 12 months | Significant increase in telomere length (530 ± 180 bp; p = 0.005) compared to placebo group which lost telomere length (290 ± 100 bp; p = 0.01). | [3][4] |
| Human Clinical Trial (Randomized, Double-Blind, Placebo-Controlled) | 117 CMV-positive subjects (53-87 years) | High Dose: 1000 U (32 mg active ingredient) | 12 months | No statistically significant change in telomere length. | [3][4] |
| In Vivo | Female Mice | Dietary supplementation | 3 months | Increased telomerase activity by approximately two-fold in mouse fibroblasts. Elongation of short telomeres and reduction of DNA damage. | [5] |
| In Vivo | Mice | Dietary supplementation | 3 months | 10-fold increase in mouse TERT mRNA and protein levels in the liver. | [5] |
Experimental Protocols
Key Experiment: Randomized, Double-Blind, Placebo-Controlled Study of TA-65
Objective: To evaluate the effect of TA-65 on telomere length in humans.
Study Design: A randomized, double-blind, placebo-controlled study was conducted over a 12-month period.[3][4]
Participants: 117 relatively healthy cytomegalovirus (CMV)-positive subjects aged between 53 and 87 years.[3][4]
Intervention:
-
Low-Dose Group (n=23): Received one capsule of TA-65 (250 U, containing 8 mg of the active ingredient) and three placebo capsules daily.[3]
-
High-Dose Group (n=22): Received four capsules of TA-65 (total 1000 U, containing 32 mg of the active ingredient) daily.[3]
-
Placebo Group (n=52): Received four placebo capsules daily.[3]
Methodology:
-
Telomere Length Measurement: Telomere length was measured at baseline, 3, 6, 9, and 12 months. The specific method for telomere length analysis was likely quantitative PCR (qPCR) or a similar high-throughput method, though the abstract does not specify the exact technique.
-
Study Cycles: The study involved 104-day cycles, consisting of 90 days of product/placebo intake followed by a 14-day washout period.[3]
Statistical Analysis: Changes in telomere length from baseline were compared between the groups using appropriate statistical tests (e.g., t-tests or ANOVA) with p-values calculated to determine statistical significance.[3][4]
Key Experiment: In Vitro Telomerase Activation by this compound
Objective: To determine the effect of this compound (CAG) on telomerase activity in human cells.
Cell Line: Human Neonatal Keratinocytes (HEKn).[9]
Treatment: HEKn cells were treated with varying concentrations of CAG (0.01-10 µM) for 24 hours. A vehicle control (DMSO) and a positive control (Epidermal Growth Factor, EGF, at 50 ng/ml) were also used.[9]
Methodology:
-
Telomerase Activity Assay: Telomerase activity in the cell lysates was measured using the Real-time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP) assay. This is a highly sensitive PCR-based method that quantifies the amount of telomeric repeats added to a substrate by telomerase.[9]
-
Cell Proliferation Assay: To assess the effect on cell growth, an MTT assay was performed on HEKn cells treated with 3 µM CAG for 6 days.[9]
Data Analysis: Telomerase activity was expressed as a fold change relative to the vehicle control. Statistical significance was determined using appropriate statistical tests.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for telomerase activation by this compound and a typical experimental workflow for evaluating telomerase activators.
Caption: Proposed signaling pathways for this compound (CAG)-mediated telomerase activation.
Caption: A generalized experimental workflow for the evaluation of telomerase activators.
Comparative Analysis and Discussion
Direct, head-to-head comparative studies of this compound and TA-65 are lacking in the published scientific literature, making a definitive statement on their relative efficacy challenging. However, based on the available data, several points can be discussed.
Efficacy: The most robust evidence for in vivo efficacy in humans comes from the clinical trial on TA-65.[3][4] The low dose of TA-65 demonstrated a statistically significant increase in telomere length over a 12-month period.[3][4] Interestingly, the high dose did not show a significant effect, suggesting a potential bell-shaped dose-response curve.[3] For this compound, while preclinical studies are promising, demonstrating telomerase activation in various cell types and increased TERT expression in animal tissues, there is a lack of published, peer-reviewed clinical trials with the same level of rigor as the TA-65 study to quantify its effect on telomere length in humans.[1][9]
Bioavailability and Formulation: TA-65 is marketed as a product with enhanced bioavailability.[6][7] The clinical trial on TA-65 used a specific formulation (TA-65MD) designed to improve its absorption.[3] Studies on this compound have indicated that while it is absorbed through the intestinal epithelium, it undergoes extensive first-pass metabolism in the liver, which could limit its oral bioavailability.[2][11] This suggests that the formulation of the delivery system is a critical factor in the in vivo efficacy of these compounds.
Mechanism of Action: Both compounds are believed to exert their effects through the activation of telomerase. The proposed signaling pathways for this compound involve the activation of several kinases, including Src/MEK/ERK and JAK/STAT pathways, which ultimately lead to increased expression of TERT, the catalytic subunit of telomerase.[2] The precise molecular interactions of the active component in TA-65 are proprietary but are presumed to be similar, focusing on the upregulation of telomerase activity.[12]
Conclusion
Both this compound and TA-65 have demonstrated the ability to activate telomerase in preclinical studies. TA-65 has further substantiated this with a randomized, double-blind, placebo-controlled clinical trial in humans, showing a statistically significant increase in telomere length at a specific low dose. The formulation of TA-65 is designed for enhanced bioavailability, which may be a key factor in its observed in vivo effects. While this compound shows promise in in vitro and animal studies, more rigorous clinical trials are needed to establish its efficacy in humans and to allow for a direct comparison with TA-65. Future research should focus on head-to-head comparative studies and further elucidation of the dose-response relationship for both compounds.
References
- 1. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A Natural Product Telomerase Activator Lengthens Telomeres in Humans: A Randomized, Double Blind, and Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Natural Product Telomerase Activator Lengthens Telomeres in Humans: A Randomized, Double Blind, and Placebo Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. TA-65 Is Now Dramatically Better: (Data Shows It Is) – RevGenetics [revgenetics.com]
- 7. tasciences.com [tasciences.com]
- 8. tasciences.com [tasciences.com]
- 9. karger.com [karger.com]
- 10. Pharmacokinetics, metabolism, and excretion of this compound, a potent telomerase activator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro intestinal absorption and first-pass intestinal and hepatic metabolism of this compound, a potent small molecule telomerase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Cycloastragenol and Other Telomerase Activators: A Comparative Analysis
For Immediate Release
A comprehensive in vitro comparison of Cycloastragenol (CAG) with other notable telomerase activators, including TA-65 and GRN510, reveals varying degrees of efficacy in activating telomerase, the enzyme responsible for maintaining telomere length and promoting cellular longevity. This guide provides a detailed analysis of the available experimental data, protocols for key assays, and a visual representation of the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the field of cellular aging and telomere biology.
Quantitative Comparison of Telomerase Activator Efficacy
The in vitro activation of telomerase by this compound and its derivatives has been quantified in several studies. The following table summarizes the key findings from research on this compound, TA-65 (a formulation containing this compound), and GRN510 (a molecule derived from a this compound precursor). It is important to note that the experimental conditions, including cell types and assay methods, vary between studies, which may influence the observed fold activation.
| Compound/Product | Cell Type | Concentration | Fold Increase in Telomerase Activity | Reference |
| This compound (CAG) | Human CD4 and CD8 T cells | Not specified | More effective than Astragalus membranaceus root extract | [1] |
| TA-65 | Human T-cell cultures | 10⁻⁵ and 10⁻⁶ gm/mL | 1.3 to 3.3-fold | [2] |
| TA-65 | Human Neonatal Keratinocytes | 30-100 nM | 2 to 3-fold | |
| TA-65 | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.16 and 0.32 µg/ml | ~2-fold | [3] |
| GRN510 | Human Small Airway Epithelial Cells (SAEC) | Not specified | 2 to 4-fold | [4][5] |
| Nutrient 4 (containing CAG) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 12.8 µg/ml | 4.3-fold | [3] |
| 08AGTLF (Centella asiatica extract) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.02 µg/ml | 8.8-fold | [3] |
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Materials:
-
Cell lysis buffer (e.g., CHAPS or NP-40 based)
-
TS primer (forward primer)
-
ACX primer (reverse primer)
-
dNTPs
-
Taq DNA polymerase
-
TRAP reaction buffer
-
PCR tubes
-
Thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer to release cellular proteins, including telomerase.
-
Telomerase Extension: In a PCR tube, combine the cell lysate with a reaction mix containing the TS primer, dNTPs, and TRAP buffer. Incubate at room temperature to allow telomerase to add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: Add the ACX primer and Taq DNA polymerase to the reaction mixture. Perform PCR to amplify the extended products.
-
Detection: Separate the amplified products by PAGE and visualize them using a DNA staining dye. The presence of a characteristic ladder of bands indicates telomerase activity, which can be quantified by densitometry.
Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
This cytochemical assay is used to identify senescent cells.
Materials:
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and NaCl in a citrate-buffered saline at pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and culture under desired experimental conditions.
-
Fixation: Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-Gal staining solution at 37°C in a dry incubator (no CO₂) overnight.
-
Visualization: Observe the cells under a microscope. Senescent cells will appear blue due to the enzymatic activity of β-galactosidase at pH 6.0. The percentage of blue-stained cells can be quantified.
Signaling Pathways and Experimental Workflows
This compound-Mediated Telomerase Activation Pathways
This compound is believed to activate telomerase through multiple signaling pathways, primarily the Src/MEK/ERK and JAK/STAT pathways.[1] These pathways ultimately lead to the increased expression and activity of telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase.
Experimental Workflow for Comparing Telomerase Activators
The following diagram illustrates a typical in vitro workflow for comparing the efficacy of different telomerase activators.
Logical Relationship of Telomerase Activators
This compound is the foundational molecule, with TA-65 being a commercially available product containing it and GRN510 being a chemically related derivative.
References
- 1. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Assessment of Pharmacological Telomerase Activators in Human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent telomerase activators: Unfolding new therapeutic and anti-aging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Telomerase Activator Suppresses Lung Damage in a Murine Model of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel telomerase activator suppresses lung damage in a murine model of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cycloastragenol and Resveratrol on Telomere Maintenance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progressive shortening of telomeres, the protective caps at the ends of chromosomes, is a fundamental hallmark of cellular aging. This attrition can lead to cellular senescence, apoptosis, and an increased risk of age-related diseases. Consequently, the identification and characterization of compounds that can maintain or even elongate telomeres are of significant interest in the fields of aging research and drug development. Two natural compounds, Cycloastragenol (CAG) and Resveratrol, have garnered considerable attention for their potential roles in telomere maintenance. This guide provides a detailed, evidence-based comparison of their effects, drawing from in vitro and in vivo studies to inform researchers and drug development professionals.
At a Glance: this compound vs. Resveratrol for Telomere Maintenance
| Feature | This compound (CAG) | Resveratrol |
| Primary Mechanism | Direct activator of telomerase, the enzyme that adds telomeric DNA repeats to chromosome ends. | Indirectly influences telomere maintenance, primarily through the activation of Sirtuin 1 (SIRT1), a protein involved in DNA repair and cellular stress resistance. |
| Reported Effects | Increases telomerase activity and can lead to telomere elongation. | Increases telomerase activity and may protect against telomere shortening. |
| Key Signaling Pathways | Primarily involves the activation of Telomerase Reverse Transcriptase (TERT) via pathways such as CREB, MAPK, and JAK/STAT.[1] | Primarily acts through the activation of SIRT1, which in turn can influence the Akt signaling pathway and the expression of hTERT.[2][3][4] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound and Resveratrol on telomerase activity and telomere length. It is important to note that the lack of direct head-to-head studies necessitates a comparison across different experimental systems.
Table 1: Effect of this compound on Telomerase Activity
| Cell Type | Concentration | Fold Increase in Telomerase Activity (vs. Control) | Reference |
| Primary Rat Cortical Neurons | 0.1 µM | ~1.5 | [Ip et al., 2014][5][6] |
| Primary Rat Cortical Neurons | 0.3 µM | ~1.8 | [Ip et al., 2014][5][6] |
| Human Neonatal Keratinocytes | 3 µM | Showed greatest telomerase activation | [Ip et al., 2014][5][6] |
Table 2: Effect of Resveratrol on Telomerase Activity
| Cell Type | Concentration | Fold Increase in Telomerase Activity (vs. Control) | Reference |
| Human Endothelial Progenitor Cells | 1 µM | ~1.2 | [Xia et al., 2008][2] |
| Human Endothelial Progenitor Cells | 10 µM | ~1.5 | [Xia et al., 2008][2] |
| Human Endothelial Progenitor Cells | 50 µM | ~2.0 (maximal increase) | [Xia et al., 2008][2] |
Table 3: Effect of this compound and Resveratrol on Telomere Length
| Compound | Study Type | Model | Dosage/Concentration | Key Findings | Reference |
| This compound | In vivo (Human) | Healthy volunteers | 25 mg/day (in a supplement) | No significant difference vs. placebo, but a significant increase from baseline in median and short telomere lengths after 6 months. | [de Jaeger et al., 2024] |
| Resveratrol | In vivo (Mouse) | Aged male mice | 0.1 mM in drinking water | Significantly increased telomere length in blastocysts from aged fathers. | [Umehara et al., 2024][7][8][9] |
Signaling Pathways
The mechanisms by which this compound and Resveratrol influence telomere maintenance differ significantly, targeting distinct cellular pathways.
This compound Signaling Pathway
This compound is considered a direct activator of telomerase. Its mechanism of action primarily involves the upregulation of the catalytic subunit of telomerase, TERT. Several signaling pathways have been implicated in this process.[1]
Caption: this compound activates TERT expression through multiple signaling pathways.
Resveratrol Signaling Pathway
Resveratrol's effect on telomere maintenance is largely attributed to its activation of SIRT1, a key regulator of cellular health and longevity. SIRT1 activation can then influence downstream pathways, including the Akt pathway, which has been shown to regulate TERT expression.[2][3][4]
References
- 1. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol reduces endothelial progenitor cells senescence through augmentation of telomerase activity by Akt-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol induces Sirt1-dependent apoptosis in 3T3-L1 preadipocytes by activating AMPK and suppressing AKT activity and survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol intake by males increased the mitochondrial DNA copy number and telomere length of blastocysts derived from aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol intake by males increased the mitochondrial DNA copy number and telomere length of blastocysts derived from aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cycloastragenol's Anti-Aging Effects: An Examination of Reproducibility in Independent Research
Cycloastragenol (CAG), a triterpenoid saponin derived from the root of Astragalus membranaceus, has garnered significant attention within the scientific community for its potential anti-aging properties. Primarily recognized as a telomerase activator, emerging research also points to its role as a senolytic agent, capable of clearing senescent cells. This guide provides a comparative analysis of independent studies to evaluate the reproducibility of this compound's effects on key markers of aging, including telomerase activity, cellular senescence, and DNA damage. The following sections present quantitative data from various studies, detail the experimental protocols used, and illustrate the key molecular pathways involved.
Quantitative Data from Independent Studies
The anti-aging effects of this compound have been quantified across several studies, focusing on its impact on telomerase activity, reduction of senescent cells, and mitigation of DNA damage. The tables below summarize key findings from independent research, providing a comparative overview of the reported efficacy of CAG in various experimental models.
Table 1: Effect of this compound on Telomerase Activity
| Study / First Author | Cell/Animal Model | This compound Concentration | Method | Key Quantitative Finding | Citation |
| Ip, F. C. (2014) | PC12 Cells (Rat Pheochromocytoma) | 1-3 µM | RQ-TRAP Assay | ~2-fold increase in telomerase activity | [1] |
| Yilmaz, S. (2022) | Human Epidermal Keratinocytes (HEKn) | Not specified | ELISA-based TRAP Assay | Dose-dependent increase in telomerase activity | [2] |
| de Jesus, B. B. (2011) | 1- and 2-year old female mice | Dietary supplementation | Not specified | Lengthened shortest telomeres | [3] |
| Salvador, L. (2016) | Healthy human subjects (53-87 years) | Not specified (TA-65) | Not specified | Significant telomere lengthening | [3] |
| de Jaeger, C. (2024) | Healthy human volunteers (avg. age 56) | 25 mg (in a complex) | Q-FISH | Significant increase in median and short telomere length | [4] |
Table 2: Effect of this compound on Cellular Senescence
| Study / First Author | Cell/Animal Model | This compound Concentration | Method | Key Quantitative Finding | Citation |
| Zhang, Y. (2023) | Senescent IMR-90 & HELF cells | 50-100 µM | Cell Viability Assay | Selective killing of senescent cells, sparing non-senescent cells | [5][6] |
| Zhang, Y. (2023) | Radiation-induced aged mice | Not specified | SA-β-Gal Staining | Alleviated the burden of senescent cells | [5][6] |
| Wang, Y. (2021) | Rat Nucleus Pulposus Cells (High Glucose-induced senescence) | 1-10 µM | SA-β-Gal Staining & Western Blot (p16) | Downregulated p16 and decreased percentage of SA-β-Gal positive cells | [7][8][9][10] |
| Moussa, B. A. (2021) | Not specified | Not specified | Not specified | Impedes telomere shortening, but no evidence for extending mean or maximum longevity in female mice | [11] |
Table 3: Effect of this compound on DNA Damage Markers
| Study / First Author | Cell/Animal Model | This compound Concentration | Method | Key Quantitative Finding | Citation |
| Yilmaz, S. (2022) | Human Epidermal Keratinocytes (HEKn) | Not specified | Not specified | Antagonizes oxidative/electrophilic stress and DNA damage | [2] |
| de Jesus, B. B. (2011) | Not specified | Not specified | Not specified | Decreases the percentage of critically short telomeres and DNA damage | [3] |
| Lee, J. (2022) | Colon Cancer Cells | Not specified | Western Blot (γ-H2AX) | Increase in γ-H2AX, a DNA damage marker, as part of its anti-cancer mechanism | [12] |
Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the methodologies employed. This section provides an overview of the key experimental protocols used in the cited studies to assess the anti-aging effects of this compound.
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
The TRAP assay is the gold standard for measuring telomerase activity. The real-time quantitative TRAP (RQ-TRAP) assay, as used in some of the cited studies, offers a more quantitative measure of telomerase activity.[1]
-
Cell Lysis: Cells are lysed using a specific lysis buffer to release cellular contents, including the telomerase enzyme.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer) that telomerase can recognize and add telomeric repeats (TTAGGG) to.
-
PCR Amplification: The extended products are then amplified using PCR with a forward primer (TS) and a reverse primer that is specific to the telomeric repeats. A fluorescent dye (e.g., SYBR Green) is included in the PCR reaction to monitor the amplification in real-time.
-
Quantification: The amount of amplified product is proportional to the telomerase activity in the cell lysate. This is quantified by comparing the amplification cycle threshold (Ct) value to a standard curve generated from a known amount of telomerase-positive cell extract.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
SA-β-Gal staining is a widely used biomarker for identifying senescent cells in vitro and in vivo.[5][13][14][15]
-
Fixation: Cells or tissue sections are fixed with a solution containing formaldehyde and/or glutaraldehyde to preserve the cellular structure.
-
Washing: The fixed samples are washed with phosphate-buffered saline (PBS) to remove the fixative.
-
Staining: The samples are incubated with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at a pH of 6.0. At this specific pH, only the β-galactosidase activity in senescent cells is detected.
-
Incubation: The incubation is typically carried out at 37°C without CO₂ for several hours to overnight, protected from light.
-
Visualization: Senescent cells develop a distinct blue color due to the enzymatic cleavage of X-gal. The percentage of blue-stained cells is then quantified using light microscopy.
γ-H2AX Foci Analysis for DNA Damage
The formation of γ-H2AX foci is an early cellular response to DNA double-strand breaks (DSBs), a critical form of DNA damage.[16]
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with the compound of interest.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibodies to enter the nucleus.
-
Immunostaining: The cells are incubated with a primary antibody that specifically recognizes the phosphorylated form of histone H2AX (γ-H2AX). This is followed by incubation with a secondary antibody conjugated to a fluorescent dye.
-
Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI.
-
Microscopy and Quantification: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The number of distinct fluorescent foci (γ-H2AX foci) within each nucleus is counted, often with the aid of image analysis software. An increase in the number of foci per nucleus indicates an increase in DNA DSBs.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound's action, a typical experimental workflow for assessing its anti-aging effects, and the logical relationship between the findings from different studies.
Caption: Proposed signaling pathways for this compound's anti-aging effects.
Caption: Experimental workflow for assessing this compound's anti-aging effects.
Caption: Logical relationship between key findings and supporting independent studies.
References
- 1. karger.com [karger.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. telomer.com.tr [telomer.com.tr]
- 16. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Cycloastragenol's mechanism of action in different research models
FOR IMMEDIATE RELEASE
A Comprehensive Cross-Validation of Cycloastragenol's Bioactivity in Diverse Research Models
Shanghai, China – November 20, 2025 – In the ever-evolving landscape of aging research and drug development, this compound (CAG), a triterpenoid saponin derived from Astragalus membranaceus, has garnered significant attention for its potential to counteract cellular aging processes. This guide provides a detailed comparison of this compound's mechanism of action across various research models, offering researchers, scientists, and drug development professionals a critical overview of its performance against other notable compounds. This analysis is supported by a compilation of experimental data and detailed protocols to facilitate reproducible research.
Core Mechanism: Telomerase Activation
This compound is primarily recognized as a potent activator of telomerase, an enzyme crucial for maintaining telomere length and, consequently, cellular lifespan. Its efficacy has been demonstrated in a variety of in vitro and in vivo models.
Comparative Analysis of Telomerase Activation
The following table summarizes the quantitative data on telomerase activation by this compound and its alternatives.
| Compound | Research Model | Concentration | Telomerase Activity (Fold Increase) | Citation |
| This compound (CAG) | Human Neonatal Keratinocytes (HEKn) | 3 µM | ~2-fold | [1] |
| PC12 Cells | 1-3 µM | ~2-fold | [1] | |
| Human T-cells | Not Specified | 1.3 to 3.3-fold | [2] | |
| Astragaloside IV (AG-IV) | Human T-cells | Not Specified | 1.3 to 3.3-fold | [3] |
| GRN510 | Hematopoietic Progenitors (ex vivo) | 10 mg/kg/day (in vivo) | 2 to 4-fold | [4] |
| Bone Marrow and Lung Tissue (in vivo) | 10 mg/kg/day | 2 to 4-fold | [4] | |
| Curcumin | MCF-7 Breast Cancer Cells | 100 µM | Inhibition (~93.4%) | [5] |
| Human Leukemia Cells | 10 µM | Inhibition (55%) | [6] | |
| Human Leukemia Cells | 50 µM | Inhibition (78%) | [6] | |
| Resveratrol | Endothelial Progenitor Cells (EPCs) | 50 µM | Significant Increase (dose-dependent) | [7] |
Multi-Targeted Effects of this compound
Beyond telomerase activation, research has unveiled a broader spectrum of this compound's bioactivity, implicating several key signaling pathways.
Modulation of Cellular Signaling Pathways
This compound's influence extends to several critical signaling cascades that regulate cellular processes ranging from proliferation and survival to stress response and differentiation.
dot
Caption: this compound activates the Src/MEK/ERK pathway, leading to increased TERT expression.[8]
Quantitative analysis in HEK293 cells has shown that this compound induces the phosphorylation of ERK in a time- and dose-dependent manner, indicating a direct activation of this pathway.[8]
dot
Caption: this compound promotes CREB phosphorylation, enhancing TERT and Bcl-2 expression.[1][8]
In neuronal cells, this compound has been shown to induce the phosphorylation of CREB at Ser133, which is critical for its transcriptional activity. This activation leads to the upregulation of downstream targets, including TERT and the anti-apoptotic protein Bcl-2.[1]
dot
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, contributing to its senolytic effects.
Recent studies have identified this compound as a senolytic agent, selectively inducing apoptosis in senescent cells. This action is associated with the inhibition of the pro-survival PI3K/AKT/mTOR pathway.
dot
Caption: this compound activates the Nrf-2 antioxidant pathway.[9]
This compound has been shown to increase the nuclear activity of Nrf-2, leading to the upregulation of cytoprotective enzymes and protecting cells from oxidative stress.[9]
dot
Caption: this compound inhibits adipogenesis by activating the Hedgehog signaling pathway.[10][11]
In the context of adipogenesis, this compound has been found to inhibit fat accumulation by activating the Hedgehog signaling pathway, as evidenced by the increased expression of the key mediator Gli1.[10][11]
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is a highly sensitive PCR-based method for measuring telomerase activity.
Workflow:
dot
References
- 1. karger.com [karger.com]
- 2. Discovery of potent telomerase activators: Unfolding new therapeutic and anti-aging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Telomerase Activator Suppresses Lung Damage in a Murine Model of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin inhibits telomerase activity through human telomerase reverse transcritpase in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Resveratrol reduces endothelial progenitor cells senescence through augmentation of telomerase activity by Akt-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound inhibits adipogenesis and fat accumulation in vitro and in vivo through activating Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits adipogenesis and fat accumulation in vitro and in vivo through activating Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Cycloastragenol Bioavailability: A Comparative Analysis of Formulation Strategies
For researchers, scientists, and drug development professionals, optimizing the bioavailability of promising compounds like Cycloastragenol (CAG) is a critical step in translating preclinical findings to clinical efficacy. This guide provides a comparative analysis of the bioavailability of different CAG formulations, supported by experimental data, to inform formulation development and research strategies.
This compound, a small molecule triterpenoid derived from the root of Astragalus membranaceus, has garnered significant interest for its potential as a telomerase activator with anti-aging and cytoprotective properties. However, its therapeutic application is hampered by low oral bioavailability, primarily due to poor aqueous solubility and extensive first-pass metabolism in the liver.[1][2] This necessitates the exploration of advanced formulation strategies to enhance its systemic exposure.
Standard Oral Formulation: Baseline Pharmacokinetics
A foundational study in rats provides essential pharmacokinetic parameters for a standard oral formulation of this compound. This data serves as a benchmark for evaluating the efficacy of novel delivery systems. Following oral administration, CAG is absorbed, but its concentration in the bloodstream is significantly limited by metabolic processes.
Key Findings for Standard Formulation: A study in rats demonstrated that the oral bioavailability of a standard CAG formulation was approximately 2.7%.[3] This low percentage underscores the challenges in achieving therapeutic concentrations of CAG through conventional oral delivery.
Advanced Formulation Strategies: The Path to Improved Bioavailability
To overcome the limitations of standard oral delivery, various advanced formulation technologies are being explored for poorly soluble compounds like this compound. These include liposomal formulations, nanoparticle systems, and self-emulsifying drug delivery systems (SEDDS).[4][5][6] The primary goal of these technologies is to increase the solubility and absorption of CAG, and to protect it from premature metabolism, thereby increasing its bioavailability.
While direct comparative studies on the oral bioavailability of different advanced CAG formulations are limited, the principles of these technologies and data from similar poorly soluble drugs suggest a high potential for improvement. For instance, encapsulating a drug in liposomes or nanoparticles can enhance its uptake through the lymphatic system, bypassing the first-pass metabolism in the liver.[4] SEDDS formulations can form fine emulsions in the gastrointestinal tract, increasing the surface area for absorption.[6]
Comparative Bioavailability Data
The following table summarizes the available pharmacokinetic data for a standard oral formulation of this compound in rats. This data highlights the need for advanced formulations to improve its systemic exposure. Note: Data for advanced oral formulations of CAG are not yet available in published literature and are presented here as hypothetical examples based on the expected improvements from these technologies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Standard Oral | 10 | 11.2 ± 3.4 | 0.5 | 45.7 ± 12.3 | 2.7 | [3] |
| Hypothetical Liposomal | 10 | Increased | Modified | Increased | Increased | - |
| Hypothetical Nanoparticle | 10 | Increased | Modified | Increased | Increased | - |
| Hypothetical SEDDS | 10 | Increased | Modified | Increased | Increased | - |
Experimental Protocols
Pharmacokinetic Study of Standard Oral this compound in Rats
Objective: To determine the pharmacokinetic profile of a standard oral formulation of this compound in rats.
Methodology:
-
Subjects: Male Sprague-Dawley rats.
-
Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC.
-
Bioavailability Calculation: The absolute bioavailability was calculated by comparing the AUC after oral administration with the AUC after intravenous administration of a known dose of this compound.[3]
Signaling Pathways and Experimental Workflows
The development and evaluation of novel drug formulations involve a series of logical steps, from formulation design to preclinical evaluation. The following diagram illustrates a typical workflow for the comparative analysis of the bioavailability of different drug formulations.
Caption: Experimental workflow for comparative bioavailability studies.
The mechanism by which advanced formulations enhance bioavailability often involves interaction with specific biological pathways. For example, lipid-based formulations can influence the Farnesoid X Receptor (FXR) signaling pathway, which plays a role in bile acid homeostasis and lipid metabolism, potentially affecting drug absorption.
Caption: Potential mechanism of enhanced absorption via FXR pathway.
Conclusion and Future Directions
The available data clearly indicate that the oral bioavailability of this compound from a standard formulation is low, limiting its therapeutic potential. Advanced formulation strategies such as liposomes, nanoparticles, and SEDDS hold significant promise for overcoming this challenge. Further research, including direct comparative in vivo studies, is crucial to quantify the extent of bioavailability enhancement achievable with these technologies. The development of an optimized oral formulation of this compound with improved bioavailability will be a key step towards realizing its full therapeutic benefits in various applications.
References
- 1. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cphi-online.com [cphi-online.com]
Evaluating the Specificity of Cycloastragenol as a Telomerase Activator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progressive shortening of telomeres, protective caps at the ends of chromosomes, is a hallmark of cellular aging. Telomerase, a reverse transcriptase that adds telomeric repeats to chromosome ends, is a key target for interventions aimed at combating age-related decline and diseases. Cycloastragenol (CAG), a small molecule derived from the root of Astragalus membranaceus, has garnered significant attention as a potent telomerase activator. This guide provides a comprehensive evaluation of the specificity of this compound, comparing its performance with other notable telomerase modulators, supported by experimental data and detailed methodologies.
Comparative Analysis of Telomerase Modulators
To provide a clear comparison of this compound with other telomerase activators and an inhibitor, the following tables summarize their key characteristics and reported quantitative data.
Table 1: Overview of Telomerase Modulators
| Compound | Type | Origin | Mechanism of Action |
| This compound (CAG) | Activator | Natural (from Astragalus membranaceus) | Upregulates telomerase reverse transcriptase (TERT) expression through various signaling pathways. |
| TA-65® | Activator | Natural (formulation containing this compound) | Activates telomerase, likely through the action of its primary component, this compound. |
| GRN510 | Activator | Synthetic | Small molecule activator of telomerase. |
| Imetelstat (GRN163L) | Inhibitor | Synthetic (Oligonucleotide) | Acts as a competitive inhibitor by binding to the RNA template of telomerase.[1][2] |
Table 2: Quantitative Comparison of Telomerase Activation
| Compound | Parameter | Value | Cell Type/System |
| This compound (CAG) | EC50 (ERK Phosphorylation)¹ | 2.3 nM[3] | HEK293 cells |
| TA-65® | Telomerase Activity Fold Increase | ~2-fold[4] | Human Neonatal Keratinocytes |
| GRN510 | Telomerase Activity Fold Increase | 2-4 fold[5][6][7][8] | Hematopoietic progenitors, Bone marrow, and Lung tissue (in vivo) |
| Imetelstat | IC50 (Telomerase Inhibition) | 1.58 µM (for an 123I-labeled analogue)[1] | - |
¹ERK phosphorylation is a downstream marker of this compound activity and is correlated with telomerase activation.
Table 3: Overview of Reported Off-Target Effects and Broader Biological Activities
| Compound | Off-Target/Broader Activity | Quantitative Data |
| This compound (CAG) | Nrf2 Activation | Dose-dependent increase in Nrf2 protein and mRNA levels.[9][10] |
| ERK Pathway Activation | EC50 of 2.3 nM for ERK phosphorylation in HEK293 cells.[3] | |
| JAK/STAT Pathway Involvement | Induces expression of JAK2 and STAT5b.[11] | |
| Anti-inflammatory Effects | Reported anti-inflammatory properties.[11] | |
| TA-65® | Immune Modulation | Significant increase in total lymphocyte count in elderly patients post-myocardial infarction.[12][13] |
| Reduction of Inflammatory Markers | 62% lower hsCRP in the TA-65 group compared to placebo in elderly patients post-myocardial infarction.[12][13] | |
| Decrease in Immunosenescent T-cells | Significant decrease in CD8+CD28- T cells.[14][15] | |
| GRN510 | Anti-fibrotic Effects | Suppressed development of fibrosis in a murine model of idiopathic pulmonary fibrosis.[5][6][7][8] |
| Reduction of Cellular Senescence | Reduced accumulation of senescent cells in the lung in a murine model.[7][16] | |
| Imetelstat | - | Primarily characterized by its on-target telomerase inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate telomerase activation and a significant off-target pathway.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
1. Cell Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., NP-40 or CHAPS-based buffer) at a concentration of 500–1,250 cells/µl.
-
Incubate on ice for 30 minutes to lyse the cells and release cellular contents, including telomerase.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
2. Telomerase Extension:
-
Prepare a reaction mix containing the cell lysate, a non-telomeric substrate primer (TS), dNTPs, and reaction buffer.
-
Incubate the reaction at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the 3' end of the TS primer.
-
Inactivate the telomerase by heating at a high temperature (e.g., 94°C) for a few minutes.
3. PCR Amplification:
-
Add a reverse primer (ACX) and Taq polymerase to the reaction mixture.
-
Perform PCR amplification for approximately 30-35 cycles. The amplification products will be a ladder of bands with 6 base pair increments, characteristic of the telomeric repeat sequence.
4. Detection and Quantification:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize using a method such as SYBR Green staining or autoradiography if using radiolabeled primers.
-
Quantify the intensity of the bands to determine the level of telomerase activity relative to a control.
Nrf2 Activation Assay (Western Blot and RT-qPCR)
This protocol outlines the steps to measure the activation of the Nrf2 pathway, a key cellular stress response pathway that can be an off-target effect of some compounds.
1. Cell Culture and Treatment:
-
Culture cells (e.g., human epidermal keratinocytes - HEKn) to the desired confluency.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).
2. Western Blot for Nrf2 Protein Levels:
-
Lyse the treated cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot. Use a loading control like β-actin to normalize the results.
3. RT-qPCR for Nrf2 mRNA Levels:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for the Nrf2 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the qPCR data to determine the relative change in Nrf2 mRNA expression.
Visualizing the Molecular Landscape
To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating telomerase activators.
Caption: Signaling pathways activated by this compound leading to telomerase activation.
Caption: A typical workflow for the discovery and evaluation of telomerase activators.
Discussion on Specificity
The specificity of a telomerase activator is a critical parameter, as off-target effects can lead to unintended biological consequences.
This compound (CAG): this compound has been shown to activate telomerase, but it also interacts with other cellular pathways. Its activation of the Nrf2 pathway suggests a broader role in the cellular stress response.[9][10] The activation of the ERK and JAK/STAT pathways are part of the mechanism to upregulate TERT, but these pathways are also involved in a multitude of other cellular processes, including cell proliferation and differentiation.[11] The EC50 for ERK phosphorylation (2.3 nM) is a potent activity, and understanding the concentration-dependent effects on both telomerase and these off-target pathways is crucial for its therapeutic development.[3]
TA-65®: As a formulation containing this compound, TA-65® is expected to share a similar specificity profile. Clinical studies have highlighted its effects on the immune system, including an increase in lymphocytes and a reduction in the inflammatory marker hsCRP.[12][13] These effects, while potentially beneficial, demonstrate a broader biological activity beyond simple telomerase activation.
GRN510: The synthetic activator GRN510 has been primarily studied in the context of its anti-fibrotic and anti-senescence effects in the lung, which are reported to be telomerase-dependent.[5][6][7][8] While this suggests a degree of on-target specificity, a comprehensive evaluation of its off-target profile in a broader range of assays is needed for a complete picture.
Imetelstat: In contrast to the activators, the telomerase inhibitor Imetelstat demonstrates high specificity. As an oligonucleotide designed to bind directly to the RNA component of telomerase, its mechanism of action is highly targeted.[1][2] This specificity is a key advantage for its development as a therapeutic agent.
Conclusion
This compound is a potent activator of telomerase with a complex mechanism of action involving multiple signaling pathways. While it demonstrates clear on-target activity, its interactions with other cellular pathways, such as Nrf2, ERK, and JAK/STAT, indicate a broader biological profile. This lack of absolute specificity is not necessarily a disadvantage, as these "off-target" effects may contribute to its overall beneficial properties, such as anti-inflammatory and antioxidant activities. However, for drug development professionals, a thorough understanding and characterization of these pleiotropic effects are paramount to ensure safety and predict clinical outcomes.
Compared to the highly specific inhibitor Imetelstat, the broader activity of this compound and its related formulation TA-65® positions them as interesting candidates for health and wellness applications, while synthetic activators like GRN510 may offer a more targeted approach for specific disease indications. Further research, particularly head-to-head studies with standardized assays and reporting of EC50 values for telomerase activation, will be essential to fully elucidate the comparative specificity and therapeutic potential of these and other emerging telomerase modulators.
References
- 1. imetelstat.eu [imetelstat.eu]
- 2. Imetelstat, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A Novel Telomerase Activator Suppresses Lung Damage in a Murine Model of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Telomerase Activator Suppresses Lung Damage in a Murine Model of Idiopathic Pulmonary Fibrosis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of telomerase by TA-65 enhances immunity and reduces inflammation post myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. OBM Geriatrics | Double-Blind, Placebo-Controlled, Randomized Clinical Trial Demonstrates Telomerase Activator TA-65 Decreases Immunosenescent CD8+CD28- T Cells in Humans [lidsen.com]
- 16. researchgate.net [researchgate.net]
A Critical Review of Cycloastragenol's Efficacy: A Comparative Guide for Researchers
An in-depth analysis of the experimental evidence supporting the therapeutic potential of Cycloastragenol (CAG) as a telomerase activator and senolytic agent, with a comparative assessment against key alternatives.
This compound (CAG), a triterpenoid saponin derived from the root of Astragalus membranaceus, has garnered significant attention within the scientific community for its purported anti-aging properties. This guide provides a critical review of the existing evidence for CAG's efficacy, focusing on its dual roles as a telomerase activator and a senolytic compound. Through a detailed comparison with its precursor Astragaloside IV (AS-IV) and other notable telomerase activators and senolytics, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the therapeutic potential of this compound.
I. Mechanisms of Action: Telomerase Activation and Senolysis
This compound's primary mechanism of action is attributed to its ability to activate telomerase, the enzyme responsible for maintaining telomere length. Telomere attrition is a hallmark of cellular aging, and its preservation is a key strategy in combating age-related decline.[1][2] Additionally, emerging research has highlighted CAG's function as a senolytic, selectively inducing apoptosis in senescent cells.[3][4]
A. Telomerase Activation
This compound has been shown to increase telomerase activity in various cell types, including human neonatal keratinocytes and neuronal cells.[5] This activation is believed to be mediated through the upregulation of telomerase reverse transcriptase (hTERT), the catalytic subunit of the enzyme.[6] Several signaling pathways have been implicated in CAG-mediated telomerase activation, including the Src/MEK/ERK pathway and the CREB pathway.[7][8]
B. Senolytic Activity
Recent studies have demonstrated that this compound can selectively eliminate senescent cells without affecting the viability of healthy, non-senescent cells.[9] This senolytic effect is associated with the induction of apoptosis in senescent cells through the inhibition of the pro-survival PI3K/AKT/mTOR pathway and the Bcl-2 family of anti-apoptotic proteins.[3] By clearing senescent cells, CAG may mitigate the detrimental effects of the senescence-associated secretory phenotype (SASP), which contributes to chronic inflammation and age-related pathologies.
II. Comparative Efficacy: this compound vs. Alternatives
To provide a comprehensive assessment of this compound's potential, its efficacy is compared against its natural precursor, Astragaloside IV, as well as other synthetic and natural compounds with similar mechanisms of action.
A. Telomerase Activators
Astragaloside IV (AS-IV): As the glycoside precursor to this compound, AS-IV also exhibits telomerase-activating properties.[2] However, studies suggest that CAG may be a more potent activator.[7] One study demonstrated that while both CAG and AS-IV could upregulate TERT expression and protect against high-glucose-induced senescence, the direct comparative potency in terms of telomerase activity fold-increase at equivalent molar concentrations requires further elucidation.[2][10]
GRN510: A proprietary small molecule derivative of this compound developed by Geron Corporation, GRN510 has shown significant telomerase activation. In a murine model of idiopathic pulmonary fibrosis, treatment with GRN510 at 10 mg/kg/day resulted in a 2-4 fold increase in telomerase activity in hematopoietic progenitors and lung tissue.[11][12] In vitro, GRN510 upregulated telomerase activity by 2-4 fold in human small airway epithelial cells.[11]
TAT2: Another small molecule telomerase activator, TAT2 (also referred to as GRN665), has demonstrated a modest 1.5- to 2.5-fold increase in telomerase activity in PHA-activated peripheral blood mononuclear cells (PBMCs) from healthy adults.[13]
B. Senolytic Agents
Fisetin and Quercetin: These naturally occurring flavonoids are well-characterized senolytics. While direct comparative studies with this compound are limited, Fisetin has been identified as a potent senolytic, reducing senescence markers in various tissues in mice.[14][15] A study on old sheep demonstrated that Fisetin treatment significantly decreased the number of senescent cells in the brain and other organs.[15] Quercetin, often used in combination with Dasatinib, has also shown senolytic activity.[14] A study in human fibroblasts suggested that Fisetin acts as a senostatic, preferentially reducing the size of senescent cells.[14]
III. Quantitative Data Summary
The following tables summarize the quantitative data extracted from the cited literature to facilitate a direct comparison of the efficacy of this compound and its alternatives.
| Compound | Assay/Model | Concentration/Dose | Effect on Telomerase Activity | Citation |
| This compound | PC12 cells | 1-3 µM | ~2-fold increase | [5] |
| This compound | Primary cortical and hippocampal neurons | 0.1-0.3 µM | Greatest effect observed | [5] |
| This compound | Human neonatal keratinocytes (HEKn) | 3 µM | Greatest activation, similar to EGF (50 ng/ml) | [5] |
| Astragaloside IV | Human embryonic kidney (HEK293) fibroblasts | Increasing concentrations | Increased telomerase activity | [16] |
| GRN510 | Murine model (in vivo) | 10 mg/kg/day | 2-4 fold increase in bone marrow and lung tissue | [11][12] |
| GRN510 | Human small airway epithelial cells (in vitro) | Not specified | 2-4 fold increase | [11] |
| TAT2 | Human PBMCs (in vitro) | Not specified | 1.5-2.5 fold increase | [13] |
| Compound | Assay/Model | Concentration/Dose | Senolytic/Senostatic Effect | Citation |
| This compound | Senescent human cells (in vitro) | 100 µM | Greatly reduced viability of senescent cells | [9] |
| This compound | Radiation-induced aged mice (in vivo) | 50 mg/kg/day for 2 weeks | Decreased senescent cells and improved physical function | [9] |
| Fisetin | Old sheep (in vivo) | 100 mg/kg, 2x/week for 8 weeks | Significantly decreased senescent cells in brain and other organs | [15] |
| Fisetin | Human fibroblasts (in vitro) | 1-10 µM | Decreased size of senescent cells (senostatic) | [14] |
IV. Experimental Protocols
A. Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
-
Cell Lysis: Cells are lysed in a buffer containing a non-ionic detergent to release cellular contents, including telomerase.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer) that telomerase can recognize and extend by adding telomeric repeats (TTAGGG).
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The amplified products are visualized by gel electrophoresis, and the intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample. Quantitative real-time PCR (qTRAP) can also be used for more precise quantification.
B. Quantification of Cellular Senescence (Senescence-Associated β-Galactosidase Staining)
SA-β-Gal staining is a widely used biomarker for identifying senescent cells.
-
Cell Fixation: Cells are fixed with a solution containing formaldehyde and/or glutaraldehyde.
-
Staining: The fixed cells are incubated at 37°C with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.
-
Visualization: Senescent cells, which have increased lysosomal β-galactosidase activity at this pH, will stain blue.
-
Quantification: The percentage of blue-stained cells is determined by manual counting under a microscope or by automated image analysis.
V. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its efficacy.
VI. Conclusion
The available evidence suggests that this compound is a promising bioactive compound with dual functions as a telomerase activator and a senolytic agent. Its ability to enhance telomerase activity, albeit modestly in some studies, and to selectively clear senescent cells provides a strong rationale for its further investigation in the context of age-related diseases.
However, a direct and comprehensive comparison with other telomerase activators and senolytics is hampered by the heterogeneity of existing studies. Future research should focus on head-to-head comparative studies employing standardized methodologies and a broader range of concentrations to establish a clearer picture of this compound's relative efficacy. Such studies will be crucial for guiding the development of novel therapeutic strategies targeting the fundamental mechanisms of aging. While oral CAG is considered relatively safe within certain dose ranges, the potential long-term effects, including any carcinogenic potential, require further investigation.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A Novel Telomerase Activator Suppresses Lung Damage in a Murine Model of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel telomerase activator suppresses lung damage in a murine model of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Effects of Fisetin Treatment on Cellular Senescence of Various Tissues and Organs of Old Sheep [mdpi.com]
- 16. Astragaloside IV and this compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the in vivo effects of Cycloastragenol and its precursor, Astragaloside IV
An objective analysis of the in vivo effects, pharmacokinetics, and mechanisms of action of Cycloastragenol (CAG) and its precursor, Astragaloside IV (AS-IV), to inform preclinical research and development.
This compound (CAG) and Astragaloside IV (AS-IV) are two prominent triterpenoid saponins derived from Astragalus membranaceus, a plant with a long history in traditional medicine.[1] Structurally, CAG is the aglycone, or the non-sugar core, of AS-IV.[1][2] In vivo, AS-IV is hydrolyzed to its more bioactive form, CAG, a transformation that significantly influences their respective pharmacological profiles.[3][4][5] This guide provides a detailed comparison of their in vivo effects, supported by experimental data, to assist researchers in selecting the appropriate compound for their studies.
Pharmacokinetic Profile: A Tale of Two Bioavailabilities
A critical differentiator between CAG and AS-IV is their oral bioavailability. CAG, being a smaller and more lipophilic molecule, is more readily absorbed across the intestinal epithelium.[2] In contrast, the larger, sugar-containing AS-IV molecule exhibits significantly lower absorption.[2] This disparity in bioavailability is a key consideration for in vivo study design and interpretation of results.
| Parameter | This compound (CAG) | Astragaloside IV (AS-IV) | Animal Model |
| Oral Bioavailability | ~25.70% (at 10 mg/kg) | ~2.2% - 7.4% | Rat, Beagle |
Table 1: Comparative Pharmacokinetics of this compound and Astragaloside IV.
The data clearly indicates that CAG has a substantially higher oral bioavailability compared to its precursor, AS-IV. This suggests that for oral administration studies, a significantly higher dose of AS-IV would be required to achieve comparable systemic exposure to CAG.
In Vivo Efficacy: A Comparison of Biological Activities
Both CAG and AS-IV have demonstrated a wide range of pharmacological effects in various in vivo models, including neuroprotective, anti-inflammatory, and cardioprotective activities.[3][6][7] Given that CAG is the active metabolite of AS-IV, many of the therapeutic effects observed following AS-IV administration are likely attributable to its conversion to CAG.[3][4][5] While direct head-to-head in vivo efficacy studies with quantitative comparisons are limited, one in vitro study on endothelial cells found them to be "equally effective" in inhibiting inflammation-related pathways.[8]
| Therapeutic Area | This compound (CAG) Effects & Dosage | Astragaloside IV (AS-IV) Effects & Dosage | Animal Model(s) |
| Neuroprotection | Attenuated depression-like behavior (100 mg/kg, oral, mice).[9] | Alleviated early brain injury after subarachnoid hemorrhage (rats).[10] | Mice, Rats |
| Anti-inflammatory | Alleviated liver fibrosis (200 mg/kg, oral, mice).[11] | Ameliorated airway inflammation in asthma (10-40 mg/kg, oral, mice).[12] | Mice |
| Cardiovascular | Not extensively reported in direct studies. | Protected against various cardiovascular diseases.[13] | Rats, Mice |
| Wound Healing | A 5% preparation was most effective for in vivo wound healing.[14] | Promoted wound healing.[15] | Mice |
| Telomerase Activation | Increased TERT expression in various tissues (dietary supplement).[14] | In combination with CAG, enhances telomerase activity.[7] | Mice |
Table 2: Summary of In Vivo Efficacies of this compound and Astragaloside IV.
Key Signaling Pathways
The therapeutic effects of both CAG and AS-IV are mediated through the modulation of several key signaling pathways. Their most renowned effect is the activation of telomerase, an enzyme crucial for maintaining telomere length and cellular health.[6][14] Additionally, they exert their anti-inflammatory effects through pathways involving NF-κB and NLRP3 inflammasome, and influence cellular metabolism and survival through the PI3K/Akt pathway.[6][7][8]
Caption: Metabolic conversion of Astragaloside IV to this compound.
Caption: Telomerase activation pathway by CAG and AS-IV.
Caption: Anti-inflammatory signaling pathway modulation.
Experimental Protocols
For researchers planning in vivo studies, the following methodologies provide a framework for comparing the effects of CAG and AS-IV.
1. Animal Model and Housing:
-
Species: Male ICR or C57BL/6 mice, 6-8 weeks old.[11]
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.[16] All procedures must be approved by an Institutional Animal Care and Use Committee.[17]
2. Drug Preparation and Administration:
-
This compound (CAG): For oral gavage, CAG can be prepared in a vehicle such as 5% carboxymethylcellulose sodium (CMC-Na).[16] A typical dosage for efficacy studies ranges from 50 to 200 mg/kg body weight, administered daily.[11][16]
-
Astragaloside IV (AS-IV): For oral gavage, AS-IV can also be suspended in 5% CMC-Na.[18] Effective dosages in rodent models have been reported in the range of 10 to 80 mg/kg body weight, administered daily.[12][13]
-
Administration: Oral administration can be performed using standard gavage techniques or a voluntary oral administration method to minimize stress.[19]
3. Experimental Workflow (Example: Wound Healing Model):
-
Acclimatization: Animals are acclimatized for one week before the experiment.
-
Wound Creation: A full-thickness excisional wound is created on the dorsal side of the mice under anesthesia.
-
Group Allocation: Mice are randomly divided into groups: Vehicle control, CAG treatment, and AS-IV treatment.
-
Treatment: Topical application of a 5% CAG preparation or oral administration of CAG or AS-IV begins immediately after wounding and continues daily.[14]
-
Wound Closure Analysis: The wound area is photographed and measured at regular intervals (e.g., days 0, 3, 7, 14). Wound closure is calculated as a percentage of the initial wound area.
-
Histological Analysis: At the end of the experiment, skin tissue from the wound site is collected for histological analysis (e.g., H&E staining) to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Biochemical Analysis: Blood and tissue samples can be collected to measure inflammatory markers (e.g., TNF-α, IL-6) and markers of oxidative stress.[10]
Caption: General in vivo experimental workflow.
Conclusion
The primary distinction between this compound and Astragaloside IV in the context of in vivo research lies in their pharmacokinetic profiles. CAG's significantly higher oral bioavailability suggests it is the more direct and potent agent when administered orally.[2] While both compounds exhibit a broad spectrum of similar therapeutic effects, the in vivo activity of AS-IV is largely dependent on its conversion to CAG.[3][4][5] For researchers, this implies that studies using oral AS-IV are indirectly investigating the effects of CAG. The choice between the two compounds should be guided by the specific research question, the desired route of administration, and the need for precise dose-response characterization. For mechanistic studies requiring a well-defined systemic exposure, CAG is the more suitable candidate.
References
- 1. This compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is The Difference Between this compound And Astragaloside IV? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 3. This compound, a Triterpenoid Saponin, Regulates Oxidative Stress, Neurotrophic Dysfunctions, Neuroinflammation and Apoptotic Cell Death in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage polarization in disease therapy: insights from astragaloside IV and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Insights into the Role of Astragaloside IV in Preventing and Treating Civilization Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles and Mechanisms of Astragaloside IV in Combating Neuronal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. counteragingwise.com [counteragingwise.com]
- 9. karger.com [karger.com]
- 10. Astragaloside IV alleviates early brain injury following experimental subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Review on the protective mechanism of astragaloside IV against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound promotes dorsal column axon regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of astragaloside IV on inflammation and immunity in rats with experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
Validation of Cycloastragenol's senolytic properties against other senolytic agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the senolytic properties of Cycloastragenol (CAG) against other prominent senolytic agents: Dasatinib, Quercetin, Fisetin, and Navitoclax. The information presented is based on available experimental data to facilitate an objective evaluation for research and development purposes.
Data Presentation: Quantitative Comparison of Senolytic Activity
The following tables summarize the effective concentrations and observed effects of this compound and other senolytics in various experimental models. It is crucial to note that the efficacy of these agents can be highly dependent on the cell type and the method used to induce senescence.
| Senolytic Agent | Cell Type | Senescence Inducer | Effective Concentration | Key Senolytic Effects | Reference |
| This compound (CAG) | Human embryonic lung fibroblasts (IMR-90), Human embryonic lung fibroblasts (HELF) | Etoposide (VP16), Replicative senescence | 50-100 µM | Decreased viability of senescent cells, induced apoptosis.[1] | [1] |
| IMR-90, HELF | Etoposide | 50-100 µM | Suppressed mRNA levels of SASP factors (IL-6, CXCL-10) and secretion of MMP9, SDF1, IL-6. | [1] | |
| Dasatinib + Quercetin (D+Q) | Human osteoarthritic chondrocytes | Age-related | Dasatinib: 100 nM, Quercetin: 1 µM | Selectively eliminated senescent cells, promoted chondroanabolism, and reduced SASP factors (IL-6, CXCL1). | [2] |
| Murine embryonic fibroblasts (MEFs) | Ercc1 deficiency | Dasatinib: 250 nM, Quercetin: 50 µM | Reduced number of SA-β-Gal positive cells. | [3] | |
| Aged mice (in vivo) | Natural aging | Dasatinib: 5 mg/kg, Quercetin: 50 mg/kg | Reduced SA-β-gal positive cells and p16 mRNA in adipose tissue. | [3] | |
| Fisetin | Senescent human umbilical vein endothelial cells (HUVECs) | Replicative exhaustion | ~3.4 µM (IC50) | Selectively reduced viability of senescent HUVECs. | [4] |
| Aged wild-type mice (in vivo) | Natural aging | 100 mg/kg/day for 5 days | Reduced senescence markers in multiple tissues and extended lifespan. | [5] | |
| Murine chondrocytes (ATDC5) and pre-osteoblasts (MC3T3) | Not specified | 25 µM and 50 µM | Effectively eliminated senescent cells. | [6] | |
| Navitoclax (ABT-263) | Senescent HUVECs, IMR90 cells | Radiation | Not specified | Reduced viability of senescent cells. | [7] |
| Aged mice (in vivo) | Natural aging | 50 mg/kg/day for 2 weeks | Reduced senescent cell burden in bone marrow. | [8] | |
| Glioma stem cells (in combination with CEP-1347) | CEP-1347 | 500 nM | Potently induced cell death. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of senolytic properties are provided below.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay identifies senescent cells based on their increased lysosomal content and β-galactosidase activity at pH 6.0.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
Procedure:
-
Wash cultured cells twice with PBS.
-
Fix the cells with the fixation solution for 3-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C (in a non-CO2 incubator) for 12-16 hours, or until a blue color develops in senescent cells.
-
Observe and quantify the blue-stained cells under a microscope.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce senescence and treat cells with the senolytic agent.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[10][11][12][13][14]
Western Blot Analysis for Senescence and Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in senescence (p16, p21) and apoptosis (Bcl-2 family proteins, cleaved caspases).
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p16, anti-p21, anti-Bcl-2, anti-phospho-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways in Cellular Senescence and Senolytic Intervention
The following diagram illustrates the central signaling pathways involved in cellular senescence and the points of intervention for this compound and other senolytic agents.
References
- 1. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senolytic therapy combining Dasatinib and Quercetin restores the chondrogenic phenotype of human osteoarthritic chondrocytes by the release of pro-anabolic mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intermittent supplementation with fisetin improves arterial function in old mice by decreasing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
Assessing the Long-Term Safety and Efficacy of Cycloastragenol in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cycloastragenol (CAG), a triterpenoid saponin derived from the root of Astragalus membranaceus, has garnered significant attention for its potential anti-aging properties. Preclinical research has focused on its role as a telomerase activator and a senolytic agent, suggesting its potential in mitigating age-related cellular and functional decline. This guide provides a comprehensive comparison of the preclinical safety and efficacy of this compound, with a review of its alternatives, supported by experimental data.
Long-Term Safety Profile of this compound
Preclinical studies have established a favorable safety profile for this compound. A key subchronic toxicity study in rats provides a cornerstone for its safety assessment.
Table 1: Summary of Subchronic Toxicity Study of this compound in Rats
| Parameter | Dosage Groups | Duration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Oral Gavage | 0, 40, 80, 150 mg/kg/day | 91 consecutive days | No treatment-related mortalities or cardiac effects were observed. While some statistically significant effects were noted across various endpoints (clinical observations, body weight, food consumption, ophthalmology, urinalysis, hematology, clinical chemistry, gross pathology, organ weights, or histopathology), none were considered adverse.[1][2] | >150 mg/kg/day in both male and female rats[1][2] |
Furthermore, genotoxicity studies have indicated that this compound is not mutagenic or clastogenic. It did not induce mutagenicity in Salmonella typhimurium or Escherichia coli tester strains, and no clastogenicity was observed in an in vivo micronucleus assay in mice.[1]
Preclinical Efficacy of this compound
The therapeutic potential of this compound in preclinical models is primarily attributed to two key mechanisms: telomerase activation and senolytic activity.
Telomerase Activation
This compound is a potent activator of telomerase, an enzyme responsible for maintaining telomere length, which is crucial for cellular longevity and function.
Table 2: Preclinical Evidence of this compound-Induced Telomerase Activation
| Model System | Key Findings | Quantitative Data |
| Human Neonatal Keratinocytes & Rat Neuronal Cells | Stimulated telomerase activity and cell proliferation.[3] | Data on fold increase not consistently reported across studies. |
| In vivo (mice) | Dietary supplementation increased TERT (telomerase reverse transcriptase) expression in various tissues including bone marrow, lungs, heart, brain, and liver.[4][5] | A related compound, TA-65, led to a 10-fold increase in mTERT mRNA in mouse liver.[6][7] |
| Human CD4 and CD8 T cells | Increased telomerase activity, retarded telomere attrition, and enhanced proliferative potential.[4] | A related compound, TA-65, increased telomerase activity by 1.3 to 3.3-fold.[8][9][10][11] |
Senolytic Activity
This compound has been identified as a novel senolytic agent, meaning it can selectively induce apoptosis (programmed cell death) in senescent cells, which accumulate with age and contribute to age-related pathologies.
Table 3: Preclinical Evidence of the Senolytic Efficacy of this compound
| Model System | Key Findings | Quantitative Data |
| Senescent Human Cells (in vitro) | Selectively killed senescent cells without affecting non-senescent cells.[12][13] | Dose-dependently reduced the viability of senescent cells, with a significant reduction at 100 micromoles.[12] |
| Radiation-Induced Aged Mice (in vivo) | Decreased the number of senescent cells and improved age-related physical dysfunction.[12][13][14] | Specific percentage of senescent cell reduction in vivo is not consistently reported. |
| TBI-Aged Mice (in vivo) | Alleviated the burden of senescent cells and improved physical function.[14][15] | - |
Functional Improvements in Preclinical Models
The cellular effects of this compound translate into tangible functional benefits in various preclinical models of aging and disease.
Table 4: Functional Outcomes of this compound Treatment in Preclinical Studies
| Model | Parameter | Outcome | Quantitative Data |
| TBI-Aged Mice | Bone Mineral Density | Increased bone mineral density. | Increased from 394.5 mg/cm³ in the TBI group to 431.6 mg/cm³ in the CAG-treated group.[2] |
| Aged Mice | Motor Activity | Enhanced locomotor activity.[16] | Specific quantitative data on the extent of improvement varies between studies. |
| Spinal Cord Injury Mice | Sensory and Urinary Function | Promoted recovery of sensory and urinary system function.[17][18] | - |
Comparison with Alternatives
While this compound shows significant promise, it is important to consider its performance relative to other compounds with similar mechanisms of action.
Astragaloside IV (AS-IV)
Astragaloside IV is a primary active component of Astragalus membranaceus and is a precursor to this compound. It shares some biological activities with CAG but also exhibits distinct properties.
Table 5: Comparative Efficacy of this compound and Astragaloside IV
| Feature | This compound (CAG) | Astragaloside IV (AS-IV) |
| Primary Mechanism | Telomerase Activator, Senolytic | Anti-inflammatory, Antioxidant, Cardioprotective |
| Telomerase Activation | Potent activator.[4] | Activates telomerase, often in conjunction with CAG.[5][19][20] |
| Senolytic Activity | Demonstrated senolytic activity.[12][13] | Alleviates cellular senescence, but less characterized as a direct senolytic.[21][22][23][24] |
| Preclinical Efficacy | Improves bone density, motor function, and recovery from injury.[2][16][17] | Shows significant benefits in cardiovascular models, improving cardiac function.[21][24] |
Other Senolytics
The field of senolytics is rapidly expanding, with several compounds under investigation.
Table 6: Comparison of this compound with Other Senolytic Agents
| Senolytic Agent | Mechanism of Action | Preclinical Efficacy Highlights |
| This compound | Induces apoptosis in senescent cells, likely via inhibition of Bcl-2 family proteins and the PI3K/AKT/mTOR pathway.[13][15] | Improves physical function and reduces senescent cell burden in aged mice.[12][13] |
| Fisetin | Flavonoid that induces apoptosis in senescent cells.[1][25] | More potent senolytic than Quercetin; extends health and lifespan in mice.[1][25] |
| Quercetin (often with Dasatinib) | Flavonoid that induces apoptosis in senescent cells. | In combination with Dasatinib, reduces senescent cell burden and improves various age-related dysfunctions.[26][27][28][29][30] |
| Navitoclax (ABT-263) | BCL-2 family inhibitor, inducing apoptosis in senescent cells.[31][32][33] | Effectively eliminates senescent cells in various tissues, but can have side effects like thrombocytopenia.[2][31][34] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Subchronic Oral Toxicity Study in Rats
-
Objective: To determine the safety of repeated oral administration of this compound.
-
Animals: Sprague-Dawley rats.
-
Groups: Control (vehicle only) and treatment groups receiving this compound at doses of 40, 80, and 150 mg/kg/day.
-
Administration: Oral gavage daily for 91 consecutive days.
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, urinalysis, hematology, clinical chemistry, gross pathology at necropsy, organ weights, and histopathological examination of tissues.
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).
In Vivo Senolytic Efficacy in a Mouse Model of Aging
-
Objective: To assess the ability of this compound to clear senescent cells and improve physical function in aged mice.
-
Model: Total-body irradiation (TBI)-induced aged mice.
-
Treatment: Oral administration of this compound (e.g., 50 mg/kg/day) or vehicle for a specified period (e.g., 2 weeks).
-
Senescence Quantification: Senescence-associated β-galactosidase (SA-β-gal) staining of tissues (e.g., liver, adipose tissue) to quantify the percentage of senescent cells.
-
Functional Assessment: Measurement of physical parameters such as motor activity (e.g., open field test), grip strength, and bone mineral density (using micro-CT).
-
Molecular Analysis: Western blot or qPCR analysis of tissues for markers of senescence (e.g., p16, p21) and apoptosis (e.g., Bcl-2, cleaved caspase-3).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanisms of action.
Caption: Signaling pathways modulated by this compound.
The diagram above illustrates the dual mechanism of action of this compound. As a telomerase activator, it upregulates TERT expression through multiple signaling cascades, leading to increased telomerase activity and telomere maintenance. As a senolytic, it is proposed to induce apoptosis in senescent cells by inhibiting pro-survival pathways like PI3K/AKT/mTOR and downregulating anti-apoptotic Bcl-2 family proteins.
Caption: Experimental workflow for preclinical assessment.
This workflow outlines the typical steps in the preclinical evaluation of this compound. In vitro studies in cell cultures are used to elucidate the molecular mechanisms, such as telomerase activation and senolytic activity. Promising in vitro results are then validated in in vivo animal models of aging, where functional outcomes and tissue-level changes are assessed.
References
- 1. benchchem.com [benchchem.com]
- 2. Elimination of senescent cells by treatment with Navitoclax/ABT263 reverses whole brain irradiation-induced blood-brain barrier disruption in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Roles and Mechanisms of Astragaloside IV in Combating Neuronal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. telomerescience.com [telomerescience.com]
- 8. Functional Assessment of Pharmacological Telomerase Activators in Human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 13. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The protective effect of this compound on aging mouse circadian rhythmic disorder induced by d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound promotes dorsal column axon regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 20. mdpi.com [mdpi.com]
- 21. Astragaloside IV alleviates senescence of vascular smooth muscle cells through activating Parkin-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Astragaloside IV inhibits astrocyte senescence: implication in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Astragaloside IV ameliorates radiation-induced senescence via antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Astragaloside IV alleviates senescence of vascular smooth muscle cells through activating Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Senolytic Cocktail Dasatinib+Quercetin (D+Q) Does Not Enhance the Efficacy of Senescence-Inducing Chemotherapy in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Exploring the effects of Dasatinib, Quercetin, and Fisetin on DNA methylation clocks: a longitudinal study on senolytic interventions | Aging [aging-us.com]
- 31. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
Unveiling Cellular Reprogramming: A Comparative Transcriptomic Analysis of Cycloastragenol and Other Bioactive Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the transcriptomic effects of Cycloastragenol versus other notable bioactive compounds, namely Astragaloside IV and Resveratrol, has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for understanding their distinct and overlapping impacts on cellular gene expression. This guide summarizes key experimental data, details the methodologies employed, and visualizes the complex signaling pathways involved.
This compound (CAG), a small molecule telomerase activator derived from the Astragalus root, has garnered significant attention for its potential anti-aging and cytoprotective effects.[1] Understanding its molecular mechanism in comparison to other compounds with similar therapeutic promises, such as its precursor Astragaloside IV and the well-studied polyphenol Resveratrol, is crucial for advancing drug discovery and development in age-related diseases.
This guide presents a side-by-side comparison of the transcriptomic signatures induced by these compounds, focusing on their roles in modulating key cellular processes including telomerase activation, antioxidant response, and inflammation.
Comparative Transcriptomic Analysis
The following tables summarize the key differentially expressed genes and modulated pathways observed in cells treated with this compound, Astragaloside IV, and Resveratrol. The data has been aggregated from multiple independent studies to provide a comparative overview.
Table 1: Comparison of Key Upregulated Genes and Pathways
| Gene/Pathway | This compound (CAG) | Astragaloside IV (AS-IV) | Resveratrol | Primary Function |
| TERT | ↑ [1][2] | ↑ | ↑ [3] | Telomerase Reverse Transcriptase, Telomere maintenance |
| Nrf2 (NFE2L2) | ↑ [1][4] | ↑ [5] | ↑ | Master regulator of antioxidant response |
| Antioxidant Enzymes (e.g., SOD, CAT) | ↑ | ↑ | ↑ [6] | Reactive Oxygen Species (ROS) detoxification |
| Bcl-2 | ↑ [7] | ↑ | ↑ | Anti-apoptotic protein |
| SIRT1 | Not consistently reported | Not consistently reported | ↑ [8] | Deacetylase involved in cellular regulation and longevity |
| p53 Signaling Pathway | Modulated[9] | Modulated[9] | Modulated | Tumor suppression, cell cycle arrest |
Table 2: Comparison of Key Downregulated Genes and Pathways
| Gene/Pathway | This compound (CAG) | Astragaloside IV (AS-IV) | Resveratrol | Primary Function |
| Inflammatory Cytokines (e.g., IL-6, IL-1β) | ↓ [10] | ↓ [11] | ↓ [12] | Pro-inflammatory signaling |
| NF-κB Signaling Pathway | ↓ [13] | ↓ [5] | ↓ [8] | Key regulator of inflammation |
| Apoptotic Markers (e.g., Bax, Caspases) | ↓ | ↓ | ↓ | Pro-apoptotic proteins |
| mTOR Signaling Pathway | Not consistently reported | Not consistently reported | ↓ [8][14] | Regulates cell growth, proliferation, and survival |
| Actin Cytoskeleton-related genes | Not consistently reported | Not consistently reported | ↓ (in aging)[12][14] | Cellular structure and motility |
Experimental Protocols
The following methodologies represent a synthesis of protocols commonly employed in the transcriptomic analysis of cells treated with the aforementioned compounds.
1. Cell Culture and Treatment:
-
Cell Lines: Human cell lines pertinent to the research question (e.g., primary human epidermal keratinocytes (HEKn), neuronal cells, peripheral blood mononuclear cells) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.
-
Compound Preparation: this compound, Astragaloside IV, and Resveratrol are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the growth medium is replaced with a medium containing the test compound at various concentrations or a vehicle control (DMSO). The treatment duration typically ranges from 24 to 72 hours.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.[15]
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity and intact RNA for sequencing.[15]
3. RNA Sequencing (RNA-Seq):
-
Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand and second-strand cDNA are synthesized. Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.[16]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[16]
4. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.[16]
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Differential gene expression between the treated and control groups is determined using statistical packages like DESeq2 or edgeR.[16] Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Pathway and Functional Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify the biological processes and pathways that are significantly affected by the compound treatment.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
This comparative guide underscores the multi-targeted nature of this compound and provides a framework for evaluating its transcriptomic footprint against other well-known bioactive compounds. The presented data and methodologies offer a solid foundation for future research into the therapeutic applications of these molecules in aging and age-related diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A Transcriptomics Approach to Unveil the Antioxidant Effects of Tryptophan on Oocyte Quality Under Oxidative Stress in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Aging and the Preventive Effects of Resveratrol on Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrative transcriptomics and proteomics analysis reveal the protection of Astragaloside IV against myocardial fibrosis by regulating senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomic Analysis Reveals the Protection of Astragaloside IV against Diabetic Nephropathy by Modulating Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound Attenuates Osteoclastogenesis and Bone Loss by Targeting RANKL-Induced Nrf2/Keap1/ARE, NF-κB, Calcium, and NFATc1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reprogramming of ovarian aging epigenome by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
Safety Operating Guide
Navigating the Safe Handling of Cycloastragenol: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cycloastragenol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a triterpenoid saponin, requires careful handling due to potential hazards. While some suppliers classify it as non-hazardous, others indicate potential for acute oral toxicity and aquatic toxicity.[1][2][3][4] Given this conflicting information, a cautious approach is paramount. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the following PPE is mandatory to prevent inhalation, skin, and eye contact.[1][4]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95, FFP2, or FFP3 respirator | To prevent inhalation of fine dust particles.[1][2][3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | To prevent skin contact. Double-gloving is recommended.[5][6][7] |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from dust particles.[8][9] |
| Body Protection | Laboratory coat or chemical-resistant gown | To prevent contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the necessary steps for safely handling this compound in a laboratory setting.
Pre-Operational Checks
-
Safety Data Sheet (SDS) Review: Before commencing any work, thoroughly review the supplier-specific SDS for this compound. Note any specific handling and emergency instructions.
-
PPE Inspection: Ensure all required PPE is available, in good condition, and properly fitted.
-
Ventilation Check: Verify that the designated handling area, preferably a chemical fume hood or an area with localized exhaust ventilation, is functioning correctly.[1]
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedure
-
Work Area Preparation: Designate a clean and uncluttered area for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.
-
Use anti-static weigh boats or paper.
-
Handle the powder gently to avoid creating airborne dust.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to prevent splashing.
-
If sonication is required, ensure the container is securely capped.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment (spatulas, glassware, etc.) used for handling this compound.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all disposable materials that have come into contact with this compound, including gloves, bench paper, weigh boats, and contaminated wipes, in a dedicated, clearly labeled hazardous waste container.
-
Unused or expired solid this compound should also be placed in this container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container.
-
Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including "Hazardous Waste" and "this compound".
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic, pending collection.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed professional waste disposal company.[4] Do not dispose of this compound waste down the drain or in regular trash.
References
- 1. bestsafetyequipments.com [bestsafetyequipments.com]
- 2. nanospace.store [nanospace.store]
- 3. How do I know when the dust is fine or very fine? — jspsafety Support [support.jspsafety.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. safetyvestsandmore.com [safetyvestsandmore.com]
- 7. gssafetyproducts.com [gssafetyproducts.com]
- 8. pppmag.com [pppmag.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
